molecular formula C45H78O10 B12431202 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

货号: B12431202
分子量: 779.1 g/mol
InChI 键: BROOMPUVDPTGEG-KWKASQHVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol is a useful research compound. Its molecular formula is C45H78O10 and its molecular weight is 779.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C45H78O10

分子量

779.1 g/mol

IUPAC 名称

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C45H78O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,38-39,42-46,49-51H,3-10,15-16,21-37H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t38-,39+,42-,43-,44+,45+/m0/s1

InChI 键

BROOMPUVDPTGEG-KWKASQHVSA-N

手性 SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

规范 SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a specific type of monogalactosyldiacylglycerol (B12364196) (MGDG), a class of galactolipids predominantly found in the chloroplast membranes of plants and algae.[1] MGDGs, including the dilinoleoyl variant, have garnered significant interest within the scientific community for their diverse biological activities, most notably their potent anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol and related MGDGs. It includes a summary of quantitative data on their anti-inflammatory effects, detailed experimental methodologies for their isolation and analysis, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the therapeutic potential of this class of natural compounds.

Introduction

Galactolipids are the primary lipid components of photosynthetic membranes in plants, algae, and cyanobacteria, where they play crucial structural and functional roles.[1] Among them, monogalactosyldiacylglycerols (MGDGs) are characterized by a glycerol (B35011) backbone acylated at the sn-1 and sn-2 positions with fatty acids, and a single galactose moiety attached at the sn-3 position. 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is distinguished by the presence of two linoleic acid chains.

Recent research has illuminated the significant anti-inflammatory potential of MGDGs, suggesting their promise as novel therapeutic agents for a range of inflammatory conditions.[4][5] The anti-inflammatory effects of MGDGs are believed to be mediated through the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production.[4][6] The degree of unsaturation of the fatty acid chains has been shown to be a critical determinant of their biological activity.[3][7]

This guide will delve into the technical details of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, providing a foundational understanding for its further investigation and potential therapeutic application.

Chemical Structure and Physicochemical Properties

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a glycerolipid with the following structural features:

  • Glycerol Backbone: A three-carbon alcohol that forms the core of the molecule.

  • Linoleoyl Chains: Two molecules of linoleic acid, an 18-carbon polyunsaturated fatty acid with two double bonds (18:2n-6), are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone.

  • Galactose Moiety: A single β-D-galactopyranosyl sugar unit is glycosidically linked to the sn-3 position of the glycerol.

  • Racemic Nature: The term "rac-glycerol" indicates a racemic mixture of the sn-1,2-diacyl-3-O-galactosyl-glycerol and sn-2,3-diacyl-1-O-galactosyl-glycerol enantiomers.

A summary of the physicochemical properties of 1,2-Dilinoleoyl-sn-glycerol, a closely related precursor, is provided in the table below. It is important to note that specific experimental data for the title compound is limited, and these values are for a structurally similar molecule.

PropertyValueReference
Molecular FormulaC39H68O5[8]
Molecular Weight617.0 g/mol [8]
Physical DescriptionSolid[8]

Biological Activity and Mechanism of Action

Anti-inflammatory Activity

Studies on various MGDGs isolated from natural sources have demonstrated their ability to inhibit key inflammatory markers. The following table summarizes the inhibitory concentrations (IC50) of different MGDGs on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. It is important to note that these values are for MGDGs with different fatty acid compositions than the title compound.

MGDG CompositionIC50 (µg/mL) for NO InhibitionReference
Eicosapentaenoic acid (C20:5 Ω3) + Octadecatetraenoic acid (C18:4 Ω3)60.06[7][9]
Oleic acid (C18:1 Ω9)65.70[7][9]
Mechanism of Action

The anti-inflammatory effects of MGDGs are believed to be mediated through multiple mechanisms, including:

  • Inhibition of Pro-inflammatory Enzymes: MGDGs have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[6][10]

  • Modulation of Inflammatory Signaling Pathways: MGDGs can interfere with pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway.[11][12][13] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for cytokines and chemokines.[14] By inhibiting the activation of NF-κB, MGDGs can suppress the production of these inflammatory mediators.[15]

The following diagram illustrates the proposed mechanism of action for MGDGs in the context of the NF-κB signaling pathway.

MGDG_NFkB_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation MGDG 1,2-O-Dilinoleoyl-3-O- Beta-D-Galactopyranosyl -rac-glycerol MGDG->IKK Inhibits NFkB_nuc NF-κB DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by MGDGs.

Experimental Protocols

Due to the limited availability of specific protocols for 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, this section provides generalized methodologies for the isolation and synthesis of MGDGs. These protocols can be adapted for the specific compound of interest.

Isolation and Purification from Natural Sources

MGDGs can be isolated from various plant and algal sources. The following is a general protocol for their extraction and purification.

Materials:

Protocol:

  • Extraction:

    • Homogenize the plant or algal material with a chloroform:methanol solvent mixture (e.g., 2:1 v/v).[16][17][18][19]

    • Filter the homogenate to remove solid debris.

    • Partition the extract by adding water to separate the lipid-containing chloroform layer from the aqueous methanol layer.

    • Collect the chloroform layer and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

  • Purification by Column Chromatography:

    • Dissolve the total lipid extract in a minimal amount of chloroform.

    • Pack a silica gel column with a suitable non-polar solvent (e.g., chloroform).

    • Load the lipid extract onto the column.

    • Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol or acetone.

    • Collect fractions and monitor the separation using TLC. MGDGs are typically eluted with a chloroform:acetone or chloroform:methanol mixture.

    • Pool the fractions containing the desired MGDG and evaporate the solvent to yield the purified compound.

The following diagram outlines the general workflow for the isolation and purification of MGDGs.

MGDG_Isolation_Workflow Start Plant/Algal Material Homogenization Homogenization (Chloroform:Methanol) Start->Homogenization Filtration Filtration Homogenization->Filtration Partition Phase Partition (add Water) Filtration->Partition Evaporation1 Evaporation of Chloroform Layer Partition->Evaporation1 TotalLipid Total Lipid Extract Evaporation1->TotalLipid ColumnChrom Silica Gel Column Chromatography TotalLipid->ColumnChrom Fractionation Fraction Collection & TLC Analysis ColumnChrom->Fractionation Evaporation2 Evaporation of Pure Fractions Fractionation->Evaporation2 PureMGDG Purified MGDG Evaporation2->PureMGDG

Figure 2: General workflow for the isolation of MGDGs.

Chemical Synthesis

The chemical synthesis of MGDGs typically involves the glycosylation of a protected diacylglycerol with a protected galactose donor. A general synthetic scheme is outlined below.[20][21][22][23][24]

Key Steps:

  • Preparation of the Diacylglycerol Acceptor: 1,2-di-O-linoleoyl-sn-glycerol is required as the acceptor molecule. This can be prepared by the acylation of a suitably protected glycerol derivative.

  • Preparation of the Galactosyl Donor: A galactose derivative with protecting groups on the hydroxyls and an activating group at the anomeric position (e.g., a trichloroacetimidate (B1259523) or a bromide) is prepared.

  • Glycosylation: The diacylglycerol acceptor is reacted with the galactosyl donor in the presence of a promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) to form the glycosidic bond.

  • Deprotection: The protecting groups on the galactose moiety are removed to yield the final 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol.

The following diagram provides a logical representation of a plausible synthetic route.

MGDG_Synthesis_Scheme Glycerol Protected Glycerol DAG 1,2-di-O-linoleoyl-sn-glycerol Glycerol->DAG Acylation LinoleicAcid Linoleic Acid (activated) ProtectedMGDG Protected MGDG DAG->ProtectedMGDG Glycosylation Galactose Protected Galactose Donor FinalProduct 1,2-O-Dilinoleoyl-3-O-Beta-D- Galactopyranosyl-rac-glycerol ProtectedMGDG->FinalProduct Deprotection

Figure 3: Plausible synthetic pathway for MGDG.

Future Perspectives and Conclusion

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol belongs to the promising class of MGDGs that exhibit significant anti-inflammatory properties. While the broader class has been studied, there is a clear need for further research focused specifically on this dilinoleoyl variant. Future studies should aim to:

  • Determine specific quantitative biological data: This includes measuring the IC50 values for the inhibition of various inflammatory mediators and enzymes.

  • Elucidate the precise mechanism of action: Investigating its effects on a wider range of inflammatory signaling pathways will provide a more complete understanding of its therapeutic potential.

  • Develop optimized synthesis and isolation protocols: Efficient and scalable methods for obtaining pure 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol are crucial for advancing its research and development.

  • Evaluate its efficacy in in vivo models of inflammation: Preclinical studies are necessary to assess its therapeutic potential in relevant disease models.

References

An In-depth Technical Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a monogalactosyldiacylglycerol (B12364196) (MGDG), a class of glycolipids prevalent in the plant kingdom, particularly in the chloroplast membranes of magnolia flowers and the microalga Chlorella vulgaris.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities. While specific quantitative data and detailed experimental protocols for this exact molecule are limited in publicly available literature, this guide consolidates known information and provides established methodologies for analogous compounds to facilitate further research and development. The document covers its structural characterization, potential therapeutic properties, including anti-inflammatory and anti-tumor activities, and its putative involvement in key signaling pathways.

Chemical Structure and Physicochemical Properties

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol consists of a glycerol (B35011) backbone esterified with two linoleic acid molecules at the sn-1 and sn-2 positions, and a β-D-galactopyranosyl moiety attached at the sn-3 position via a glycosidic bond. The "rac-" designation indicates a racemic mixture of the glycerol stereoisomers.

Table 1: Physicochemical Properties of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol and a Related Compound

Property1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol (for comparison)
Molecular Formula C45H78O10[1]C45H82O10[1]
Molecular Weight 779.10 g/mol [1]783.1 g/mol [1]
Exact Mass 778.559501 Da[2]782.59079881 Da[1]
Appearance PowderNot specified
Solubility Soluble in DMSONot specified
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.Not specified

Biological Activities and Potential Therapeutic Applications

Anti-inflammatory Activity

Galactolipids have been shown to exhibit anti-inflammatory effects. For instance, a mixture of two monogalactosyl diacylglycerols isolated from the brown seaweed Fucus spiralis demonstrated the ability to inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells with an IC50 value of 60.06 µg/mL.[1] Another related compound, 1,2-di-O-α-linolenoyl-3-O-β-galactosyl-sn-glycerol (DLGG), was identified as a superoxide (B77818) generation inhibitor with an IC50 value of 21 µM.[3] These findings suggest that 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol may possess similar anti-inflammatory potential, possibly through the inhibition of inflammatory mediators.

Anti-tumor Activity

Several studies have highlighted the anti-tumor-promoting activity of galactosyl diglycerides. While specific IC50 or EC50 values for the title compound are not available, related galactolipids have shown promise in this area. Further investigation is warranted to determine the cytotoxic and anti-proliferative effects of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol against various cancer cell lines.

Potential Signaling Pathway Involvement

The biological effects of galactolipids are likely mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some galactooligosaccharides have been shown to modulate the NF-κB pathway. It is plausible that 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol could exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_NF_kB IκB-NF-κB Complex IKK->IkB_NF_kB phosphorylates IκB IkB IkB Degradation Degradation IkB->Degradation Degradation IkB->Degradation NF_kB NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n translocates IkB_NF_kB->NF_kB releases Galactolipid 1,2-O-Dilinoleoyl-3-O-Beta-D- Galactopyranosyl-rac-glycerol Galactolipid->IKK inhibits (putative) Gene_Expression Pro-inflammatory Gene Expression NF_kB_n->Gene_Expression induces

Caption: Putative inhibition of the NF-κB signaling pathway.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Certain lipids can act as ligands for PPARγ, modulating its activity. It is conceivable that 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol or its metabolites could interact with PPARγ, contributing to its potential anti-inflammatory and metabolic regulatory effects.

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Galactolipid 1,2-O-Dilinoleoyl-3-O-Beta-D- Galactopyranosyl-rac-glycerol PPARg PPARγ Galactolipid->PPARg binds (putative) PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates

Caption: Putative activation of the PPARγ signaling pathway.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and biological evaluation of galactolipids, which can be adapted for 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol.

Synthesis

A general synthetic approach for a similar compound, 1,2-di-O-hexadecanoyl-3-O-(β-D-galactopyranosyl)-L-glycerol, has been described. This multi-step synthesis involves the protection of functional groups, glycosylation, and subsequent deprotection and acylation steps.

Synthesis_Workflow Glycerol Glycerol Protected_Glycerol Protected_Glycerol Glycerol->Protected_Glycerol Protection Glycosylation Glycosylation Protected_Glycerol->Glycosylation Galactose Galactose Protected_Galactose Protected_Galactose Galactose->Protected_Galactose Protection Protected_Galactose->Glycosylation Protected_Glycosylglycerol Protected_Glycosylglycerol Glycosylation->Protected_Glycosylglycerol Coupling Deprotection Deprotection Protected_Glycosylglycerol->Deprotection Deprotection Acylation Acylation Deprotection->Acylation Final_Product 1,2-Diacyl-3-O-β-D- galactosylglycerol Acylation->Final_Product Esterification Fatty_Acids Fatty_Acids Fatty_Acids->Acylation

Caption: Generalized synthesis workflow for a galactosylglycerol.

A detailed protocol based on the synthesis of 1,2-di-O-hexadecanoyl-3-O-(β-D-galactopyranosyl)-L-glycerol would involve:

  • Preparation of a protected glycerol derivative: For example, 1,2-di-O-benzyl-L-glycerol.

  • Glycosylation: Reaction of the protected glycerol with a protected galactose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide, in the presence of a promoter.

  • Deprotection: Removal of the protecting groups from the glycerol and galactose moieties.

  • Acylation: Esterification of the free hydroxyl groups of the glycerol backbone with linoleic acid.

Isolation and Purification
  • Cell Disruption: Homogenize the biomass to break the cell walls.

  • Lipid Extraction: Extract the total lipids using a solvent system such as a mixture of polar and non-polar solvents (e.g., ethanol:petroleum ether 2:1 v/v).

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica (B1680970) Gel G plates.

    • Mobile Phase: A solvent system such as acetone-acetic acid-water (100:2:1 v/v/v) is suitable for separating galactolipids.

    • Visualization: The lipid bands can be visualized by spraying with water or using iodine vapor.

    • Elution: Scrape the desired band and elute the compound with an appropriate solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A normal-phase silica column or a reverse-phase C18 column can be used.

    • Mobile Phase: A gradient of solvents such as isopropanol/hexane/water for normal-phase or methanol/water for reverse-phase chromatography.

    • Detection: An evaporative light scattering detector (ELSD) is suitable for detecting non-UV absorbing lipids.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR: To confirm the structure, including the stereochemistry of the glycosidic linkage and the position of the fatty acyl chains. Expected signals would include those for the glycerol backbone, the linoleoyl chains (with characteristic olefinic proton signals), and the galactopyranosyl ring.

  • Mass Spectrometry (MS):

    • ESI-MS/MS: To determine the molecular weight and fragmentation pattern. The fragmentation will likely involve the neutral loss of the galactose moiety and the individual linoleic acid chains, allowing for confirmation of the structure.

Biological Activity Assays
  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid as the substrate.

  • Inhibitor Preparation: Prepare various concentrations of the test compound (1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol) in a suitable solvent (e.g., DMSO).

  • Assay: Incubate the COX-2 enzyme with the test compound or a known inhibitor (e.g., celecoxib) for a defined period.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the product formation (e.g., prostaglandin (B15479496) G2) using a fluorometric or colorimetric method.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a naturally occurring galactolipid with a chemical structure that suggests potential for significant biological activity. While direct experimental evidence for its therapeutic efficacy is currently limited, the known anti-inflammatory and anti-tumor properties of related compounds provide a strong rationale for further investigation. The experimental protocols and methodologies outlined in this guide, based on established procedures for analogous molecules, offer a framework for researchers to explore the synthesis, purification, and biological evaluation of this promising compound. Future studies should focus on obtaining quantitative data for its biological activities and elucidating its precise mechanisms of action, particularly its interactions with key signaling pathways such as NF-κB and PPARγ. Such research will be crucial in unlocking the full therapeutic potential of this and other related galactolipids.

References

A Technical Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol: Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a specific molecular species of digalactosyldiacylglycerol (B1163852) (DGDG), a class of galactolipids that are integral components of photosynthetic membranes in plants and algae. As research into the bioactive properties of natural lipids expands, understanding the sources, extraction methodologies, and biological roles of specific lipid species like this one becomes increasingly critical. This technical guide provides an in-depth overview of the known natural occurrences of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, a detailed protocol for its isolation, and an exploration of its involvement in plant signaling pathways.

Natural Sources

Natural SourceCommon NameFamilyTissue/Organism TypeQuantitative Data (mg/kg)
Magnolia denudataYulan MagnoliaMagnoliaceaeFlowersNot Specified
Chlorella vulgarisGreen AlgaChlorellaceaeMicroalgaNot Specified
Sparganium stoloniferumStoloniferous Bur-reedTyphaceaeNot SpecifiedNot Specified

Experimental Protocols: Isolation and Purification of Digalactosyldiacylglycerols (DGDG)

The following is a detailed protocol for the isolation and purification of DGDG from a plant or algal source, which can be applied to obtain 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol. This protocol is adapted from general methods for galactolipid separation.

1. Lipid Extraction

  • Objective: To extract total lipids from the source material.

  • Materials:

    • Fresh or lyophilized source material (e.g., Magnolia denudata flowers, Chlorella vulgaris biomass)

    • Chloroform (B151607)

    • Methanol

    • 0.9% NaCl solution

    • Homogenizer or blender

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Homogenize 10 g of fresh (or 1 g of lyophilized) source material in 100 mL of a chloroform:methanol (1:2, v/v) mixture for 5 minutes.

    • Add 25 mL of chloroform and homogenize for another 2 minutes.

    • Add 25 mL of 0.9% NaCl solution and homogenize for 2 minutes.

    • Transfer the homogenate to a separatory funnel and allow the phases to separate.

    • Collect the lower chloroform phase, which contains the total lipids.

    • Evaporate the solvent from the chloroform phase under reduced pressure using a rotary evaporator to obtain the total lipid extract.

2. Separation of DGDG by Column Chromatography

  • Objective: To separate DGDG from other lipid classes.

  • Materials:

  • Procedure:

    • Prepare a silica gel slurry in chloroform and pack it into the chromatography column.

    • Dissolve the total lipid extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of solvents:

      • Fraction 1 (Neutral Lipids): Elute with 5 column volumes of chloroform.

      • Fraction 2 (Monogalactosyldiacylglycerols - MGDG): Elute with 10 column volumes of chloroform:acetone (1:1, v/v).

      • Fraction 3 (Digalactosyldiacylglycerols - DGDG): Elute with 10 column volumes of acetone.

      • Fraction 4 (Phospholipids): Elute with 5 column volumes of methanol.

    • Collect the acetone fraction containing DGDG.

3. Purification by Preparative Thin-Layer Chromatography (TLC)

  • Objective: To purify the DGDG fraction.

  • Materials:

    • Silica gel G TLC plates (20x20 cm, 0.5 mm thickness)

    • Developing tank

    • Acetone:acetic acid:water (100:2:1, v/v/v) developing solvent

    • Iodine vapor or other visualization agent

    • Scraper

  • Procedure:

    • Dissolve the DGDG fraction from column chromatography in a small amount of chloroform.

    • Apply the dissolved fraction as a band onto the TLC plate.

    • Develop the plate in a tank saturated with the developing solvent.

    • After development, visualize the lipid bands using iodine vapor. DGDG will appear as a distinct band.

    • Scrape the silica gel corresponding to the DGDG band into a clean tube.

    • Elute the DGDG from the silica gel with chloroform:methanol (1:1, v/v).

    • Evaporate the solvent to obtain the purified DGDG fraction.

4. Analysis of Molecular Species (Optional)

  • The purified DGDG fraction can be further analyzed by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the specific molecular species, including 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol.

Signaling Pathway Involvement

Digalactosyldiacylglycerols are not merely structural components of chloroplast membranes; they also play a crucial role in plant stress signaling. A key pathway where DGDG is implicated is the jasmonic acid (JA) signaling cascade. A deficiency in DGDG, leading to an increased ratio of MGDG to DGDG, has been shown to trigger the overproduction of oxylipins, including the plant hormone jasmonic acid.

This signaling cascade is initiated by the release of polyunsaturated fatty acids (like linoleic acid) from membrane lipids, which are then converted through a series of enzymatic steps into JA. The diagram below illustrates the proposed workflow for the isolation of DGDG and the subsequent signaling pathway triggered by its imbalance.

G cluster_0 Isolation Workflow cluster_1 Signaling Pathway Source Source Material (e.g., Magnolia flowers) LipidExtract Total Lipid Extract Source->LipidExtract Lipid Extraction (Chloroform:Methanol) ColumnChrom Column Chromatography (Silica Gel) LipidExtract->ColumnChrom DGDG_Fraction DGDG Fraction ColumnChrom->DGDG_Fraction Elution with Acetone PrepTLC Preparative TLC DGDG_Fraction->PrepTLC Purified_DGDG Purified DGDG (1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol) PrepTLC->Purified_DGDG Band Scraping & Elution DGDG_Deficiency DGDG Deficiency (Increased MGDG:DGDG Ratio) Purified_DGDG->DGDG_Deficiency Imbalance leads to PLA Phospholipase A DGDG_Deficiency->PLA Activates PUFA Release of PUFAs (e.g., Linoleic Acid) PLA->PUFA LOX Lipoxygenase (LOX) PUFA->LOX Substrate AOS Allene Oxide Synthase (AOS) LOX->AOS Product AOC Allene Oxide Cyclase (AOC) AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis OPDA->JA_Biosynthesis JA_Response JA-Responsive Gene Expression (e.g., Defense Genes) JA_Biosynthesis->JA_Response Leads to

Isolation Workflow and DGDG-Mediated Jasmonic Acid Signaling Pathway.

Conclusion

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol represents a specific and biologically relevant molecule within the broader class of digalactosyldiacylglycerols. While its known natural sources are currently limited, its presence in fundamental photosynthetic organisms suggests a wider distribution. The provided experimental protocol offers a robust framework for the isolation and purification of this compound, enabling further investigation into its physicochemical properties and biological activities. The elucidated connection between DGDG homeostasis and the jasmonic acid signaling pathway underscores the importance of this lipid class in plant stress responses and opens avenues for research into its potential applications in agriculture and medicine. Further studies are warranted to quantify its presence in various natural sources and to fully characterize its specific roles in cellular processes.

A Technical Guide to the Proposed Isolation of Digalactosyldiacylglycerol (DGDG) from Magnolia denudata Flowers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolia denudata, the Yulan magnolia, has been a cornerstone of traditional medicine for centuries, with its flowers recognized for various therapeutic properties. Phytochemical analyses have revealed a rich composition of lignans, flavonoids, and phenolic acids, contributing to its antioxidant and anti-inflammatory activities.[1][2][3] However, the presence and biological role of specific glycerolipids, such as Digalactosyldiacylglycerol (DGDG), in Magnolia denudata flowers remain unexplored. DGDG, a key component of photosynthetic membranes in plants, has demonstrated significant anti-inflammatory effects in various studies, suggesting its potential as a novel therapeutic agent.[4][5]

This technical guide presents a comprehensive, proposed methodology for the isolation and characterization of DGDG from the flowers of Magnolia denudata. As no specific protocol for this process currently exists, this guide is an amalgamation of established methods for glycerolipid extraction and purification from plant tissues, tailored to the unique chemical landscape of Magnolia denudata flowers.[6][7] This document provides detailed experimental protocols, hypothetical data representations, and visualizations of relevant biological pathways to serve as a foundational resource for researchers embarking on this novel area of investigation.

Proposed Experimental Protocol for DGDG Isolation

The isolation of DGDG from Magnolia denudata flowers is a multi-step process requiring careful execution to ensure the purity and integrity of the final compound. The proposed workflow is detailed below.

Sample Preparation and Lipid Extraction

The initial step involves the careful collection and preparation of the floral material, followed by the extraction of the total lipid content.

Materials:

  • Fresh Magnolia denudata flowers

  • Liquid nitrogen

  • Freeze-dryer

  • Blender or grinder

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Rotary evaporator

  • Glassware

Protocol:

  • Freshly collected Magnolia denudata flowers are immediately flash-frozen in liquid nitrogen to quench enzymatic activity.

  • The frozen flowers are then lyophilized (freeze-dried) to remove water content.

  • The dried floral material is ground into a fine powder.

  • The powdered sample is subjected to a modified Bligh-Dyer extraction. The powder is homogenized in a chloroform:methanol (1:2, v/v) solution.

  • Following homogenization, chloroform and a 0.9% NaCl solution are added to achieve a final solvent ratio of chloroform:methanol:water (1:1:0.9, v/v/v), creating a biphasic system.

  • The mixture is centrifuged to separate the layers. The lower chloroform phase, containing the total lipids, is carefully collected.

  • The extraction process is repeated on the remaining aqueous and solid phases to ensure complete lipid recovery.

  • The collected chloroform extracts are pooled and the solvent is removed under reduced pressure using a rotary evaporator to yield the total lipid extract.

Fractionation by Silica (B1680970) Gel Column Chromatography

The total lipid extract is then fractionated using silica gel column chromatography to separate different lipid classes.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Chloroform

  • Acetone

  • Methanol

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Primuline (B81338) spray reagent

  • UV lamp

Protocol:

  • A glass column is packed with a slurry of silica gel in chloroform.

  • The dried total lipid extract is redissolved in a minimal amount of chloroform and loaded onto the column.

  • The column is eluted with a stepwise gradient of solvents with increasing polarity to separate the lipid classes. A typical elution sequence is as follows:[6]

    • Fraction 1 (Neutral Lipids): Elution with 10 column volumes of chloroform.

    • Fraction 2 (Monogalactosyldiacylglycerol - MGDG): Elution with 10 column volumes of chloroform:acetone (9:1, v/v).

    • Fraction 3 (Digalactosyldiacylglycerol - DGDG): Elution with 10 column volumes of chloroform:acetone (1:1, v/v).

    • Fraction 4 (Phospholipids): Elution with 10 column volumes of methanol.

  • Fractions are collected using a fraction collector.

  • The composition of each fraction is monitored by TLC. Aliquots of each fraction are spotted on a TLC plate and developed in a chloroform:methanol:water (65:25:4, v/v/v) solvent system. The lipids are visualized by spraying with a primuline solution and viewing under UV light.

  • Fractions containing DGDG are identified by comparing their retention factor (Rf) value to that of a DGDG standard and are then pooled.

  • The solvent from the pooled DGDG fractions is evaporated.

Purification by High-Performance Liquid Chromatography (HPLC)

Final purification of DGDG is achieved using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).

Materials:

  • HPLC system equipped with a silica column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Evaporative Light Scattering Detector (ELSD)

  • Hexane (B92381)

  • Isopropanol (B130326)

  • Water

  • DGDG standard

Protocol:

  • The HPLC system is equilibrated with a mobile phase consisting of a gradient of hexane, isopropanol, and water. A common gradient starts with a high percentage of hexane and gradually increases the proportion of isopropanol and water to elute more polar compounds.

  • The semi-purified DGDG fraction from the column chromatography step is dissolved in the initial mobile phase and injected into the HPLC system.

  • The ELSD is used for detection, as glycerolipids lack a strong UV chromophore.[8][9][10] The ELSD settings (e.g., nebulizer temperature, evaporator temperature, and gas flow) are optimized for the detection of DGDG.

  • The peak corresponding to DGDG is identified by comparing its retention time with that of a pure DGDG standard.

  • The DGDG peak is collected, and the solvent is evaporated to yield the purified DGDG.

Structural Elucidation

The identity and structure of the purified DGDG are confirmed using spectroscopic methods.

Techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will be used to determine the molecular weight and fragmentation pattern of the isolated compound, which can be compared to known DGDG structures.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the chemical structure, including the confirmation of the galactose moieties and the fatty acid composition of the diacylglycerol backbone.

Hypothetical Data Presentation

As the isolation of DGDG from Magnolia denudata flowers has not been previously reported, the following tables present hypothetical quantitative data that could be expected from the described experimental workflow. These values are based on typical yields of galactolipids from other plant tissues for illustrative purposes.

Table 1: Hypothetical Yields from the Isolation of DGDG from Magnolia denudata Flowers

ParameterValueUnit
Starting Material (Dry Weight)100g
Total Lipid Extract5.2g
DGDG-Enriched Fraction (Post-Column)350mg
Purified DGDG (Post-HPLC)150mg
Final Yield of DGDG0.15% (w/w of dry starting material)

Table 2: Hypothetical Purity Assessment of Isolated DGDG

Analysis MethodPurity
HPLC-ELSD>98%
1H NMRConsistent with DGDG structure
ESI-MSMajor ion corresponding to [DGDG+NH4]+

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the isolation of DGDG from Magnolia denudata flowers.

experimental_workflow start Fresh Magnolia denudata Flowers freeze_dry Freeze-Drying & Grinding start->freeze_dry extraction Lipid Extraction (Chloroform:Methanol) freeze_dry->extraction total_lipid Total Lipid Extract extraction->total_lipid column_chrom Silica Gel Column Chromatography total_lipid->column_chrom dgdg_fraction DGDG-Enriched Fraction column_chrom->dgdg_fraction hplc HPLC Purification (Silica Column, ELSD) dgdg_fraction->hplc purified_dgdg Purified DGDG hplc->purified_dgdg analysis Structural Elucidation (MS, NMR) purified_dgdg->analysis final_product Characterized DGDG analysis->final_product

Proposed workflow for DGDG isolation.
Potential Anti-inflammatory Signaling Pathways of DGDG

DGDG is known to possess anti-inflammatory properties. The following diagrams illustrate two key signaling pathways, the NF-κB and COX-2 pathways, which are potential targets of DGDG's action.[4][5]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development.

nfkb_pathway cluster_cytoplasm Cytoplasm cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome ubiquitination nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->gene_expression induces dgdg DGDG (Hypothesized Action) dgdg->ikk inhibits

Hypothesized inhibition of the NF-κB pathway by DGDG.

COX-2 Signaling Pathway

The COX-2 enzyme is a key player in the inflammatory response, responsible for the synthesis of prostaglandins.

cox2_pathway cluster_pathway Inflammatory Cascade membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2 Phospholipase A2 (PLA2) pla2->membrane pgh2 Prostaglandin H2 (PGH2) aa->pgh2 converted by cox2 Cyclooxygenase-2 (COX-2) cox2->aa prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins converted by pgs Prostaglandin Synthases pgs->pgh2 inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates dgdg DGDG (Hypothesized Action) dgdg->cox2 inhibits

Hypothesized inhibition of the COX-2 pathway by DGDG.

Conclusion

This technical guide outlines a robust and systematic approach for the novel isolation of Digalactosyldiacylglycerol from Magnolia denudata flowers. By providing detailed experimental protocols, illustrative data tables, and clear visualizations of the experimental workflow and relevant biological pathways, this document serves as a valuable resource for researchers and drug development professionals. The successful isolation and characterization of DGDG from this unique botanical source could pave the way for new therapeutic interventions for inflammatory diseases, leveraging the untapped potential of natural products. The anti-inflammatory properties of DGDG, potentially acting through the NF-κB and COX-2 pathways, present an exciting avenue for future research and development.

References

In-Depth Technical Guide: 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111187-15-6

An Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol, a significant galactolipid with potential applications in various scientific fields. This document collates available data on its physicochemical properties, biological relevance, and methodologies for its study, aimed at facilitating further research and development.

Chemical and Physical Properties

This compound is a glycolipid consisting of a glycerol (B35011) backbone esterified with two linoleic acid molecules at the sn-1 and sn-2 positions, and a β-D-galactopyranosyl moiety attached at the sn-3 position. Its amphiphilic nature, with a hydrophilic galactose head and hydrophobic fatty acid tails, is central to its biological functions.[1][]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 111187-15-6[3]
Molecular Formula C45H78O10[][3]
Molecular Weight 779.09 g/mol [4]
Physical Description Powder[3]
Purity >98% (by HPLC)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, Ethanol.[3][5]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months.[6]

Table 2: Expected Characteristic FTIR Absorption Bands for Galactolipids

Wavenumber (cm⁻¹)Functional Group
3000-3500O-H stretching (from galactose hydroxyl groups)
2850-3000C-H stretching (from fatty acid chains)
~1740C=O stretching (from ester linkages)
1000-1200C-O stretching (from ether and ester linkages)

Biological Significance and Potential Applications

This compound is a naturally occurring compound found in the flowers of Magnolia denudata and other plants like Sparganium stoloniferum.[4] As a monogalactosyldiacylglycerol (B12364196) (MGDG), it is a fundamental component of chloroplast membranes in plants, playing a crucial role in photosynthesis.[1][]

The unique structure of this galactolipid has garnered interest for various applications:

  • Drug Delivery: Its amphiphilic properties make it a candidate for the formation of liposomes and other nanoparticles for targeted drug delivery. The galactose moiety can potentially be recognized by specific lectin receptors on cell surfaces, offering a mechanism for cell-specific targeting.[1][]

  • Anti-inflammatory and Cytotoxic Potential: While specific studies on this compound are limited, related galactolipids have demonstrated significant anti-inflammatory and cytotoxic activities.[8][9] This suggests that this compound may also possess these properties, warranting further investigation.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively published. However, established methods for similar galactolipids can be adapted.

Isolation and Purification

A general protocol for the extraction and purification of galactolipids from plant material involves the following steps:

Workflow for Galactolipid Isolation and Purification

G plant_material Plant Material (e.g., Magnolia denudata flowers) extraction Solvent Extraction (e.g., Chloroform:Methanol) plant_material->extraction crude_extract Crude Lipid Extract extraction->crude_extract tlc Thin-Layer Chromatography (TLC) (Silica gel, Chloroform:Methanol:Water) crude_extract->tlc hplc High-Performance Liquid Chromatography (HPLC) (Reversed-phase column) tlc->hplc pure_compound Pure 1,2-O-Dilinoleoyl-3-O-Beta-D- Galactopyranosylracglycerol hplc->pure_compound G glycerol_derivative Protected Glycerol Derivative glycosylation Glycosylation glycerol_derivative->glycosylation galactose_donor Activated Galactose Donor galactose_donor->glycosylation protected_galactosylglycerol Protected Galactosylglycerol glycosylation->protected_galactosylglycerol deprotection Deprotection protected_galactosylglycerol->deprotection galactosylglycerol Galactosylglycerol deprotection->galactosylglycerol acylation Acylation with Linoleic Acid galactosylglycerol->acylation final_product 1,2-O-Dilinoleoyl-3-O-Beta-D- Galactopyranosylracglycerol acylation->final_product G cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of the compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement

References

In-Depth Technical Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological significance of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, natural product chemistry, and drug development.

Physicochemical Properties

Precise experimental data for 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is limited in publicly available literature. The following table summarizes known and predicted physicochemical properties. It is important to note that some values are predicted and may not reflect experimental findings.

PropertyValueSource
Molecular Formula C45H78O10[1]
Molecular Weight 779.1 g/mol [1]
CAS Number 111187-15-6[1]
Appearance Powder[2]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2]Generic Data
Predicted Boiling Point 825.9 ± 65.0 °C at 760 mmHgPredicted
Predicted Flash Point 228.9 ± 27.8 °CPredicted
Predicted Vapor Pressure 0.0 ± 0.6 mmHg at 25°CPredicted
Predicted Refractive Index 1.523Predicted

Experimental Protocols

Extraction of Galactolipids from Plant Material

This protocol is a general method for extracting lipids, including galactolipids, from plant tissues.

Materials:

  • Fresh plant material (e.g., Magnolia flowers)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic processes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube.

  • Add a solvent mixture of chloroform:methanol (1:2, v/v) to the tissue powder.

  • Vortex the mixture thoroughly for 15 minutes at 4°C.

  • Add an equal volume of chloroform to the mixture and vortex for another 2 minutes.

  • Add an equal volume of 0.9% NaCl solution and vortex for 2 minutes.

  • Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the total lipid extract.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.

  • Store the extract at -20°C under nitrogen to prevent oxidation.

Purification of Monogalactosyldiacylglycerols (MGDG) by Chromatography

2.2.1. Thin-Layer Chromatography (TLC)

TLC is a common method for the separation of lipid classes.

Materials:

  • Silica (B1680970) gel 60 TLC plates

  • Developing chamber

  • Chloroform

  • Methanol

  • Acetic acid

  • Iodine vapor or other suitable staining reagent

Procedure:

  • Dissolve the crude lipid extract in a small volume of chloroform.

  • Spot the dissolved extract onto a silica gel 60 TLC plate.

  • Develop the plate in a chamber pre-saturated with a solvent system such as chloroform:methanol:acetic acid (65:25:4, v/v/v).

  • After the solvent front has reached the desired height, remove the plate and allow it to dry.

  • Visualize the separated lipid classes by placing the plate in a chamber with iodine vapor or by spraying with a suitable reagent. MGDGs will appear as a distinct band.

  • Scrape the silica band corresponding to MGDG and extract the lipid with chloroform:methanol (2:1, v/v).

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC allows for more efficient separation and quantification of galactolipids.

Materials:

Procedure:

  • Dissolve the partially purified MGDG fraction in the mobile phase.

  • Inject the sample onto a silica column.

  • For normal-phase HPLC, a gradient elution system can be used, starting with a non-polar mobile phase like hexane and gradually increasing the polarity with isopropanol and a small percentage of water.

  • For reverse-phase HPLC, a mobile phase of methanol with a small percentage of water is often used.

  • Monitor the elution profile and collect the fractions corresponding to the desired MGDG.

  • Evaporate the solvent to obtain the purified 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol.

Analysis of Purified Compound

2.3.1. Mass Spectrometry (MS)

MS is used to confirm the molecular weight and determine the fatty acid composition.

Procedure:

  • Dissolve the purified sample in a suitable solvent (e.g., methanol/chloroform).

  • Introduce the sample into the mass spectrometer, for example, using electrospray ionization (ESI).

  • Acquire the mass spectrum in both positive and negative ion modes. In the positive ion mode, adducts with sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+) are often observed.

  • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation. The fragmentation pattern will provide information about the fatty acid chains and the galactose headgroup. The loss of the fatty acyl chains and the galactose moiety are characteristic fragmentation pathways.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the complete structural elucidation of the molecule, including the stereochemistry of the glycerol (B35011) and galactose moieties.

Procedure:

  • Dissolve the purified compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl3) or methanol (CD3OD).

  • Acquire 1H NMR and 13C NMR spectra. The 1H NMR spectrum will show characteristic signals for the glycerol backbone, the fatty acid chains (specifically the olefinic protons), and the galactose ring.

  • Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish the connectivity between protons and carbons and to confirm the attachment of the fatty acids to the glycerol and the galactose to the glycerol.

Biological Significance and Signaling Pathways

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol belongs to the class of monogalactosyldiacylglycerols (MGDGs), which are the most abundant lipids in the thylakoid membranes of chloroplasts in plants[3]. These lipids are crucial for the structural integrity of the thylakoid membranes and play a vital role in photosynthesis.

MGDGs are precursors for the synthesis of digalactosyldiacylglycerols (DGDGs). The ratio of MGDG to DGDG is critical for maintaining the proper curvature and stability of the thylakoid membranes.

Furthermore, MGDGs are involved in plant stress responses. The linolenic acid released from MGDGs can be a precursor for the synthesis of jasmonic acid, a key signaling molecule in plant defense against herbivores and pathogens.

While a specific signaling pathway directly involving 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol has not been elucidated, its central role in membrane structure and as a precursor for signaling molecules highlights its importance in plant biology.

Visualizations

General Biosynthetic Pathway of MGDG and its Role in Chloroplasts

MGDG_Biosynthesis_and_Function cluster_ER Endoplasmic Reticulum cluster_Chloroplast Chloroplast cluster_InnerEnvelope Inner Envelope cluster_Thylakoid Thylakoid Membrane Fatty Acid Synthesis Fatty Acid Synthesis MGDG_Synthase MGDG Synthase Fatty Acid Synthesis->MGDG_Synthase Diacylglycerol MGDG 1,2-O-Dilinoleoyl-3-O- Beta-D-Galactopyranosyl-rac-glycerol (MGDG) MGDG_Synthase->MGDG DGDG DGDG MGDG->DGDG Galactosylation Photosynthesis Photosynthesis MGDG->Photosynthesis Structural Role Jasmonic_Acid Jasmonic Acid MGDG->Jasmonic_Acid Precursor for Linolenic Acid UDP_Galactose UDP-Galactose UDP_Galactose->MGDG_Synthase Stress_Response Plant Stress Response Jasmonic_Acid->Stress_Response Signaling

Caption: Biosynthesis of MGDG and its roles in chloroplasts.

Experimental Workflow for the Analysis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol

Experimental_Workflow Start Plant Material Extraction Lipid Extraction (Chloroform/Methanol) Start->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification TLC TLC Purification->TLC HPLC HPLC Purification->HPLC Purified_Compound Purified Compound TLC->Purified_Compound HPLC->Purified_Compound Analysis Structural Analysis Purified_Compound->Analysis MS Mass Spectrometry (MS) Analysis->MS NMR NMR Spectroscopy Analysis->NMR Data Physicochemical Data & Structural Information MS->Data NMR->Data

Caption: Workflow for extraction, purification, and analysis.

References

The Pivotal Role of Digalactosyldiacylglycerol (DGDG) in the Structure and Function of Plant Chloroplast Thylakoid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Digalactosyldiacylglycerol (B1163852) (DGDG) is a major structural lipid component of the thylakoid membranes within plant chloroplasts, accounting for approximately 25% of the total lipid composition.[1] This uncharged galactolipid plays a critical and multifaceted role in maintaining the structural integrity of the thylakoid membrane, facilitating the optimal function of the photosynthetic machinery, and responding to environmental stress. This technical guide provides a comprehensive overview of the core functions of DGDG, detailing its biosynthesis, its structural importance in membrane organization, its direct involvement in the photosynthetic electron transport chain, and its role in plant stress responses. Detailed experimental protocols for the isolation and analysis of DGDG and the assessment of its functional impact are provided, alongside quantitative data and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers in the fields of plant biology, biochemistry, and for professionals involved in the development of herbicides and agents that target photosynthetic processes.

Introduction

The thylakoid membranes of plant chloroplasts are the site of the light-dependent reactions of photosynthesis. These membranes are characterized by a unique lipid composition, dominated by galactolipids rather than phospholipids.[2] The four primary glycerolipids are monogalactosyldiacylglycerol (B12364196) (MGDG), digalactosyldiacylglycerol (DGDG), sulfoquinovosyldiacylglycerol (SQDG), and phosphatidylglycerol (PG).[1] MGDG, a non-bilayer forming lipid due to its conical shape, is the most abundant, making up about 50% of thylakoid lipids.[1][3] In contrast, DGDG has a cylindrical shape and readily forms stable bilayer membranes.[3] The precise ratio of these lipids is crucial for the dynamic architecture of the thylakoid membranes, which are differentiated into stacked grana regions, enriched in Photosystem II (PSII), and unstacked stroma lamellae, where Photosystem I (PSI) and ATP synthase are predominantly located.

DGDG's role extends beyond being a simple structural scaffold. It is an integral component of photosynthetic supercomplexes and is essential for their stability and function.[4] Deficiencies in DGDG content lead to severe phenotypes, including stunted growth, altered chloroplast ultrastructure, and impaired photosynthetic efficiency, underscoring its fundamental importance in plant physiology.[5][6]

The Structural Role of DGDG in Thylakoid Membranes

The physical properties of DGDG are central to its role in maintaining the complex three-dimensional structure of the thylakoid network.

Membrane Bilayer Formation and Grana Stacking

As a bilayer-forming lipid, DGDG counteracts the tendency of the more abundant MGDG to form inverted hexagonal phases. The ratio of MGDG to DGDG is a critical determinant of the overall curvature and stability of the thylakoid membrane.[1][3][7] In spinach thylakoids, the molar ratio of MGDG to DGDG is approximately 2:1.[8] Alterations in this ratio, for instance under high light stress, can lead to changes in membrane organization.[9]

DGDG is also directly involved in the stacking of grana thylakoids. The disaccharide head group of DGDG can form hydrogen bonds between adjacent lamellae, contributing to the adhesive forces that hold the grana stacks together.[1] This organization is vital for the efficient capture and transfer of light energy.

Impact of DGDG Deficiency on Chloroplast Ultrastructure

In Arabidopsis thaliana mutants with reduced DGDG levels, such as the dgd1 mutant, the chloroplast ultrastructure is severely affected. Electron microscopy reveals disorganized and highly curved thylakoid membranes, with a reduction in the extent of grana stacking and the appearance of large, thylakoid-free stromal areas.[5] This altered morphology is a direct consequence of the change in the bulk biophysical properties of the membrane due to the lack of DGDG.

DGDG's Function in Photosynthesis

DGDG is not merely a passive structural component but is an active participant in the process of photosynthesis.

Association with Photosynthetic Complexes

X-ray crystallography has revealed that DGDG molecules are integral components of the Photosystem II (PSII) complex. These lipid molecules occupy specific binding sites within the protein complex, suggesting precise functional roles.[4]

Stabilization of the Oxygen-Evolving Complex

A critical function of DGDG is the stabilization of the oxygen-evolving complex (OEC) of PSII. In cyanobacterial mutants lacking DGDG, the extrinsic proteins of the OEC (PsbO, PsbU, and PsbV) are more loosely attached to the PSII core. This leads to a significant reduction in the rate of water oxidation and oxygen evolution. The lack of DGDG also increases the heat susceptibility of PSII.

Role in Intersystem Electron Transport

The deficiency of DGDG in the dgd1 mutant of Arabidopsis leads to significant perturbations in the photosynthetic electron transport chain.[10][11] These mutants exhibit a restricted linear electron flow and an increased capacity for cyclic electron flow around PSI.[10][12] This is attributed to limitations on the acceptor side of PSI, which alters the redox state of the plastoquinone (B1678516) (PQ) pool and impairs the regulation of excitation energy distribution between the two photosystems (state transitions).[11][12]

Quantitative Data on DGDG and Thylakoid Membrane Composition

The following tables summarize key quantitative data regarding the lipid composition of thylakoid membranes and the functional consequences of DGDG deficiency.

Table 1: Typical Glycerolipid Composition of Thylakoid Membranes from Spinach and Arabidopsis

Lipid ClassSpinach (% of total glycerolipids)Arabidopsis thaliana (% of total glycerolipids)
MGDG~52%~50%
DGDG~26%~25%
SQDG~7%~10%
PG~10%~10%
MGDG:DGDG Ratio ~2:1 ~2:1

Data compiled from multiple sources.[1][2]

Table 2: Impact of DGDG Deficiency on Photosynthetic Parameters in Arabidopsis thaliana (dgd1 mutant vs. Wild Type)

ParameterWild Typedgd1 MutantImplication
DGDG content (% of WT)100%<10%Drastic reduction in the primary bilayer-forming lipid.[5][6]
PSII/PSI RatioNormalDecreasedAltered stoichiometry of photosystems.[4][6]
Linear Electron Transport RateNormalRestrictedImpaired flow of electrons from PSII to PSI.[10][12]
P700+ Oxidation LevelNormalLowerIndicates PSI acceptor-side limitation.[11]
State Transition CapacityNormalLowerImpaired regulation of light energy distribution.[11][12]

DGDG Biosynthesis and Regulation under Stress

DGDG is synthesized in the chloroplast envelope membranes. The primary pathway involves the enzyme DGD1, which is located in the outer envelope and transfers a galactose moiety from UDP-galactose to MGDG.[7]

The DGD1 and DGD2 Synthases

Arabidopsis possesses two genes encoding DGDG synthases, DGD1 and DGD2. DGD1 is responsible for the bulk of DGDG synthesis under normal conditions.[5] DGD2 expression is strongly induced during phosphate (B84403) (Pi) starvation.[5] This enzyme also uses UDP-galactose as a substrate and contributes to the accumulation of DGDG under Pi-limiting conditions.

Role in Phosphate Starvation and Drought Stress

During phosphate starvation, plants remodel their membrane lipid composition to conserve phosphate. Phospholipids are degraded, and the released diacylglycerol (DAG) is used for the synthesis of non-phosphorous lipids like DGDG and SQDG.[13][14][15] DGDG not only increases in the chloroplast but is also exported to extraplastidial membranes to replace phospholipids.[15] This response is critical for plant survival under low phosphate conditions. A similar increase in DGDG biosynthesis has been observed under drought stress, suggesting a broader role for this lipid in abiotic stress tolerance.

Mandatory Visualizations

DGDG Biosynthesis Pathway

DGDG_Biosynthesis UDP_Gal UDP-Galactose DGD1 DGD1 UDP_Gal->DGD1 Galactose Donor MGDG MGDG (in Inner Envelope) MGDG->DGD1 Substrate DGDG DGDG (in Outer Envelope) DGD1->DGDG Product Thylakoid Thylakoid Membrane DGDG->Thylakoid Transport

Caption: Simplified pathway of DGDG synthesis by the DGD1 enzyme in the chloroplast envelope.

DGDG Regulation Under Phosphate Starvation

Phosphate_Starvation_Response Pi_starvation Phosphate (Pi) Starvation PLD Phospholipase D (PLD) Phospholipase C (PLC) Pi_starvation->PLD induces DGD2_up DGD2 Gene Upregulation Pi_starvation->DGD2_up induces DAG Diacylglycerol (DAG) PLD->DAG Pi_release Pi Release PLD->Pi_release Phospholipids Membrane Phospholipids (e.g., PC) Phospholipids->PLD DGDG_synth DGDG Synthesis DAG->DGDG_synth DGD2_up->DGDG_synth enhances DGDG_acc DGDG Accumulation (Plastidial & Extraplastidial) DGDG_synth->DGDG_acc Stress_Tolerance Stress Tolerance DGDG_acc->Stress_Tolerance contributes to Pi_release->Stress_Tolerance contributes to

Caption: Signaling and metabolic pathway leading to DGDG accumulation during phosphate starvation.

Experimental Workflow for DGDG Functional Analysis

DGDG_Workflow cluster_0 Plant Material cluster_1 Biochemical Analysis cluster_2 Functional Analysis cluster_3 Structural Analysis WT Wild Type (e.g., Arabidopsis) Thylakoid_Iso Thylakoid Isolation WT->Thylakoid_Iso Chlorophyll_Fluor Chlorophyll (B73375) Fluorescence (Fv/Fm, qP, NPQ) WT->Chlorophyll_Fluor TEM Transmission Electron Microscopy (TEM) WT->TEM Mutant dgd1 Mutant Mutant->Thylakoid_Iso Mutant->Chlorophyll_Fluor Mutant->TEM Lipid_Ext Lipid Extraction Thylakoid_Iso->Lipid_Ext O2_Evol Oxygen Evolution Measurement Thylakoid_Iso->O2_Evol TLC_GC Lipid Separation & Quantification (TLC/GC) Lipid_Ext->TLC_GC

Caption: Workflow for investigating the role of DGDG using biochemical, functional, and structural approaches.

Experimental Protocols

Protocol for Thylakoid Membrane Isolation from Arabidopsis thaliana

This protocol is adapted from established methods for isolating high-purity thylakoid membranes.[16][17][18]

Materials:

  • Arabidopsis thaliana leaves (approx. 20 g)

  • Grinding Buffer: 20 mM Tricine-NaOH (pH 8.4), 0.4 M NaCl, 2 mM MgCl₂. Just before use, add 0.2% (w/v) BSA and 0.2% (w/v) sodium ascorbate.

  • Shock Buffer: 10 mM HEPES-KOH (pH 7.6), 5 mM MgCl₂.

  • Stack Buffer (Storage Buffer): 20 mM HEPES-KOH (pH 7.6), 0.3 M Sorbitol, 15 mM NaCl, 5 mM MgCl₂.

  • Blender, Miracloth, refrigerated centrifuge, glass homogenizer.

Procedure:

  • Perform all steps at 4°C or on ice and in dim light.

  • Homogenize ~20 g of Arabidopsis leaves in 170 ml of ice-cold Grinding Buffer using a blender with short pulses (e.g., five 1.5-second pulses).

  • Filter the homogenate through four layers of Miracloth into a pre-chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant. Resuspend the green pellet (containing intact chloroplasts) gently in a small volume of Shock Buffer and then add up to 20 ml. This osmotic shock will lyse the chloroplasts.

  • Incubate on ice for 5 minutes.

  • Centrifuge at 6,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.

  • Discard the supernatant (stroma). Resuspend the thylakoid pellet in Stack Buffer.

  • Determine chlorophyll concentration. Aliquot the thylakoid suspension, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol for Glycerolipid Extraction and Analysis by TLC and GC

This protocol allows for the separation and quantification of major lipid classes.[19]

A. Lipid Extraction:

  • To a known amount of thylakoid sample (e.g., equivalent to 1 mg chlorophyll), add 3 ml of a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Vortex vigorously for 1 minute.

  • Add 1 ml of chloroform and vortex again.

  • Add 1 ml of water and vortex.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

B. Thin-Layer Chromatography (TLC):

  • Resuspend the dried lipid extract in a small, known volume of chloroform.

  • Activate a silica (B1680970) gel TLC plate by baking at 120°C for 2.5 hours.

  • Spot the lipid extract onto the origin line of the cooled TLC plate.

  • Develop the plate in a TLC chamber containing a solvent system suitable for polar lipids, such as acetone:toluene:water (91:30:8, v/v/v).

  • After development, visualize the lipid spots by placing the plate in a chamber with iodine vapor. The different lipid classes (MGDG, DGDG, SQDG, PG) will separate based on their polarity.

C. Gas Chromatography (GC) for Fatty Acid Quantification:

  • Scrape the silica corresponding to the DGDG spot (and other lipids of interest) from the TLC plate into a glass tube.

  • Add 1 ml of 1 N methanolic HCl and a known amount of an internal standard (e.g., pentadecanoic acid, 15:0).

  • Incubate at 80°C for 1 hour to create fatty acid methyl esters (FAMEs).

  • After cooling, add 1 ml of hexane (B92381) and 1 ml of water, vortex, and centrifuge.

  • Analyze the upper hexane phase containing the FAMEs by gas chromatography with a flame ionization detector (FID).

  • Quantify the amount of each fatty acid relative to the internal standard.

Protocol for Chlorophyll Fluorescence Measurements

This protocol outlines the measurement of key fluorescence parameters using a pulse-amplitude-modulated (PAM) fluorometer to assess PSII function.[20][21][22][23][24]

Procedure:

  • Dark Adaptation: Dark-adapt the plant leaf for at least 20-30 minutes before measurement.

  • Measurement of F₀ and Fₘ:

    • Turn on the weak measuring light to determine the minimal fluorescence level (F₀) in the dark-adapted state.

    • Apply a short (e.g., 0.8 s), high-intensity saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fₘ).

    • Calculate the maximum quantum yield of PSII: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .

  • Light-Adapted Measurements (Actinic Light):

    • Illuminate the leaf with actinic (photosynthetically active) light at a defined intensity.

    • Wait for the fluorescence signal to reach a steady state (Fₛ or F').

    • Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fₘ').

  • Calculate Key Parameters:

    • Effective Quantum Yield of PSII (ΦPSII or Y(II)): ΦPSII = (Fₘ' - Fₛ) / Fₘ'

    • Photochemical Quenching (qP): qP = (Fₘ' - Fₛ) / (Fₘ' - F₀'). (Requires determination of F₀' after turning off actinic light and applying far-red light).

    • Non-Photochemical Quenching (NPQ): NPQ = (Fₘ - Fₘ') / Fₘ'

Protocol for Sample Preparation for Transmission Electron Microscopy (TEM)

This is a generalized protocol for preparing plant leaf tissue for ultrastructural analysis of chloroplasts.[25][26][27][28]

Procedure:

  • Fixation: Cut small leaf pieces (1-2 mm²) and immediately immerse them in a primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M phosphate buffer, pH 7.2) for 2-4 hours at 4°C.

  • Rinsing: Wash the samples several times in the same buffer to remove the primary fixative.

  • Post-fixation: Fix the samples in a secondary fixative (e.g., 1% osmium tetroxide in the same buffer) for 1-2 hours at 4°C. This enhances contrast.

  • Rinsing: Wash the samples with distilled water.

  • Dehydration: Dehydrate the tissue through a graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 90%, 100% ethanol), spending 10-15 minutes at each step.

  • Infiltration: Gradually infiltrate the dehydrated tissue with a resin (e.g., Spurr's or Epon) by passing it through increasing concentrations of resin in an intermediate solvent like propylene (B89431) oxide.

  • Embedding and Polymerization: Place the infiltrated samples in molds with fresh resin and polymerize in an oven at the temperature and time specified for the chosen resin (e.g., 60-70°C for 24-48 hours).

  • Sectioning: Use an ultramicrotome to cut ultrathin sections (60-90 nm) from the resin block.

  • Staining: Mount the sections on copper grids and stain with heavy metal salts (e.g., uranyl acetate (B1210297) followed by lead citrate) to enhance the contrast of cellular structures.

  • Imaging: Observe the stained sections using a transmission electron microscope.

Conclusion

Digalactosyldiacylglycerol is an indispensable component of plant chloroplast thylakoid membranes. Its role is deeply integrated into the very fabric of photosynthesis, from establishing the physical architecture of the grana to ensuring the stability and efficiency of the photosynthetic protein complexes. The maintenance of a specific DGDG content and its ratio to MGDG is not only vital for optimal photosynthetic performance under favorable conditions but also represents a key strategy for acclimation to environmental stresses such as nutrient limitation and drought. The experimental methodologies detailed in this guide provide a robust framework for researchers to further probe the intricate functions of this crucial lipid, paving the way for a more profound understanding of photosynthesis and potential avenues for its manipulation.

References

The Occurrence of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol in Chlorella vulgaris: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorella vulgaris, a species of green microalga, is a rich source of various bioactive compounds, including a diverse array of lipids. Among these are galactolipids, which are integral components of photosynthetic membranes. This technical guide focuses on a specific digalactosyldiacylglycerol (B1163852) (DGDG), 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol, which has been reported to be present in Chlorella vulgaris. This document provides an in-depth overview of the current understanding of this compound within the context of C. vulgaris lipidomics, tailored for researchers, scientists, and drug development professionals. While the seminal discovery paper for this specific molecule in C. vulgaris is not readily identifiable in recent literature, modern lipidomic analyses consistently confirm the presence of DGDG with linoleic acid as a key fatty acid constituent.

Quantitative Data on Galactolipids in Chlorella vulgaris

The lipid composition of Chlorella vulgaris, including the relative abundance of DGDG and its constituent fatty acids, is highly dependent on cultivation conditions. The following tables summarize quantitative data from various studies, highlighting the prevalence of DGDG and linoleic acid.

Table 1: Relative Abundance of Major Lipid Classes in Chlorella vulgaris

Lipid ClassRelative Abundance (%) under Autotrophic ConditionsRelative Abundance (%) under Heterotrophic ConditionsReference
Monogalactosyldiacylglycerol (MGDG) 30 - 6010 - 25[1][2]
Digalactosyldiacylglycerol (DGDG) 10 - 255 - 15[1][2]
Sulfoquinovosyldiacylglycerol (SQDG) 5 - 155 - 10[3]
Phosphatidylglycerol (PG) 5 - 105 - 10[2]
Triacylglycerol (TAG) 5 - 1530 - 80[2]

Table 2: Fatty Acid Composition of Digalactosyldiacylglycerol (DGDG) in Chlorella vulgaris

Fatty AcidNotationRelative Abundance (%) in DGDGReference
Palmitic acid 16:015 - 30[4][5]
Hexadecadienoic acid 16:25 - 15[4]
Hexadecatrienoic acid 16:310 - 25[3]
Oleic acid 18:15 - 15[6]
Linoleic acid 18:220 - 45[4][5]
α-Linolenic acid 18:315 - 35[3][5]

Note: The exact percentages can vary significantly based on specific strains and cultivation parameters such as light intensity, temperature, and nutrient availability.

Experimental Protocols

The identification and quantification of this compound in Chlorella vulgaris involves a multi-step process encompassing cultivation, lipid extraction, separation, and analysis.

Cultivation of Chlorella vulgaris
  • Culture Medium: Bold's Basal Medium (BBM) or other suitable nutrient-rich media are commonly used.

  • Growth Conditions:

    • Autotrophic: Cultures are maintained under a continuous light source (e.g., 100-200 µmol photons m⁻² s⁻¹) with aeration (e.g., filtered air supplemented with 1-2% CO₂).

    • Heterotrophic: Cultures are grown in the dark with an organic carbon source, such as glucose or acetate, added to the medium.

  • Temperature: Typically maintained between 25-28°C.

  • Harvesting: Cells are harvested in the late logarithmic or early stationary growth phase by centrifugation (e.g., 5000 x g for 10 minutes). The resulting cell pellet is washed with deionized water and lyophilized.

Total Lipid Extraction

The Bligh and Dyer method is a standard protocol for extracting total lipids from microalgae.

  • Homogenization: Lyophilized Chlorella vulgaris biomass is homogenized in a mixture of chloroform (B151607), methanol, and water (1:2:0.8, v/v/v).

  • Phase Separation: Additional chloroform and water are added to the homogenate to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water, v/v/v), inducing phase separation.

  • Lipid Recovery: The mixture is centrifuged, and the lower chloroform phase, containing the total lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Separation of DGDG
  • Solid-Phase Extraction (SPE): The total lipid extract can be fractionated using silica-based SPE cartridges. Neutral lipids are eluted with chloroform and acetone, while glycolipids, including DGDG, are eluted with methanol.

  • Thin-Layer Chromatography (TLC): Preparative TLC can be used to isolate DGDG from other polar lipids. The lipid extract is applied to a silica (B1680970) gel plate, which is then developed in a solvent system such as chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v). The band corresponding to DGDG can be visualized with a non-destructive stain (e.g., primuline) and scraped for elution.

Analysis of DGDG Molecular Species
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying and quantifying specific molecular species of DGDG.

    • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate different lipid classes.

    • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is employed. The precursor ion of DGDG with two linoleic acid chains (18:2) would have an m/z corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ion, confirming the presence of the digalactosyl headgroup and the two linoleoyl acyl chains.

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Lipid Extraction cluster_separation 3. DGDG Isolation cluster_analysis 4. Analysis cluster_result 5. Identification cultivate Chlorella vulgaris Cultivation (Autotrophic/Heterotrophic) harvest Harvesting & Lyophilization cultivate->harvest extract Total Lipid Extraction (Bligh & Dyer) harvest->extract separate Lipid Class Separation (SPE or TLC) extract->separate analyze LC-MS/MS Analysis of DGDG Molecular Species separate->analyze result Identification of 1,2-O-Dilinoleoyl-3-O-Beta-D- Galactopyranosylracglycerol analyze->result

Caption: Workflow for the isolation and identification of DGDG from Chlorella vulgaris.

Logical Relationship of Lipid Classes

lipid_classes cluster_polar Polar Lipids cluster_neutral Neutral Lipids cluster_glycolipids Glycolipid Subclasses cluster_dgdg Example DGDG Molecular Species total_lipids Total Lipids in Chlorella vulgaris glycolipids Glycolipids total_lipids->glycolipids phospholipids Phospholipids total_lipids->phospholipids tag Triacylglycerols (TAG) total_lipids->tag mgdg MGDG glycolipids->mgdg dgdg DGDG glycolipids->dgdg sqdg SQDG glycolipids->sqdg target_dgdg DGDG (18:2/18:2) (1,2-O-Dilinoleoyl...) dgdg->target_dgdg

Caption: Hierarchical classification of lipids in Chlorella vulgaris.

Signaling Pathways and Biological Activities

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound from Chlorella vulgaris. However, galactolipids from microalgae, in general, have been investigated for various biological activities. MGDG and DGDG molecular species from Chlorella vulgaris have demonstrated potential antitumor activities by inhibiting the activation of the Epstein-Barr virus early antigen (EBV-EA).[3] Further research is required to elucidate the specific roles of the dilinoleoyl variant of DGDG in cellular signaling and its potential therapeutic applications.

This compound is a notable component of the complex lipid profile of Chlorella vulgaris. While a singular "discovery" paper is not prominent in the contemporary scientific literature, modern analytical techniques consistently support its presence as part of the DGDG fraction, particularly when linoleic acid is abundant. The provided protocols offer a robust framework for the isolation and characterization of this and other galactolipids from C. vulgaris. For researchers and drug development professionals, the variability of the lipidome in response to cultivation conditions presents an opportunity for targeted production of specific bioactive lipids. Future studies are warranted to explore the precise biological functions and therapeutic potential of this specific DGDG molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the chemical synthesis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol. This complex glycerogalactolipid is of interest in various fields, including immunology and membrane biology, due to its structural similarity to naturally occurring glycolipids that play roles in cellular recognition and signaling. The protocol is designed to be a practical guide for researchers in organic chemistry and drug development.

Application Notes

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a synthetic glycolipid that can be used in a variety of research applications. As a structurally defined molecule, it can serve as an analytical standard for the identification and quantification of related compounds in biological extracts. Its amphiphilic nature, consisting of a hydrophilic galactose headgroup and hydrophobic linoleoyl chains, makes it suitable for incorporation into model membranes, such as liposomes and supported lipid bilayers, to study membrane properties and lipid-protein interactions.

Given that structurally related glycolipids, such as α-galactosylceramides, are known to be potent activators of the innate immune system, this synthetic analogue could be explored for similar immunomodulatory activities.[1] Researchers in immunology and drug discovery may use this compound to investigate the structural requirements for glycolipid-mediated activation of immune cells like natural killer T (NKT) cells. Furthermore, the presence of polyunsaturated linoleoyl chains may influence its physical properties and biological activity compared to saturated analogues.

Experimental Protocols

The synthesis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a multi-step process that involves the protection of the galactose moiety, glycosylation of a glycerol (B35011) derivative, acylation with linoleic acid, and final deprotection. The following protocol is a representative method adapted from general strategies for glycerogalactolipid synthesis.[2][3]

Materials

Synthesis Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: Protection of Galactose cluster_glycosylation Step 2: Glycosylation cluster_deprotection1 Step 3: Acidic Deprotection cluster_acylation Step 4: Acylation cluster_deprotection2 Step 5: Final Deprotection Galactose D-Galactose Acetobromo_Gal Acetobromogalactose Galactose->Acetobromo_Gal Ac2O, HBr/AcOH Protected_GlyceroGalactolipid Protected Glycerogalactolipid Acetobromo_Gal->Protected_GlyceroGalactolipid 1,2-O-Isopropylidene-rac-glycerol, Hg(CN)2 Glycosyl_Glycerol Glycosyl Glycerol Protected_GlyceroGalactolipid->Glycosyl_Glycerol TFA Protected_Target Protected Target Molecule Glycosyl_Glycerol->Protected_Target Linoleic Acid, DCC, DMAP Target_Molecule 1,2-O-Dilinoleoyl-3-O-Beta-D- Galactopyranosyl-rac-glycerol Protected_Target->Target_Molecule Hydrazine Hydrate

Caption: Synthetic workflow for 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol.

Step-by-Step Procedure

Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (Acetobromogalactose)

  • Suspend D-galactose in acetic anhydride and cool in an ice bath.

  • Slowly add a catalytic amount of perchloric acid.

  • Stir the mixture until all the galactose has dissolved and then allow it to warm to room temperature.

  • Pour the reaction mixture into ice-water and stir vigorously to hydrolyze excess acetic anhydride.

  • Extract the product with dichloromethane (DCM), wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to obtain penta-O-acetyl-β-D-galactopyranose.

  • Dissolve the pentaacetate in a solution of hydrogen bromide in acetic acid.

  • Stir at room temperature for 2 hours.

  • Dilute the reaction mixture with DCM and wash with ice-water and cold saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield acetobromogalactose as a syrup, which is used immediately in the next step.

Step 2: Glycosylation of 1,2-O-Isopropylidene-rac-glycerol

  • Dissolve acetobromogalactose and 1,2-O-isopropylidene-rac-glycerol in a 1:1 mixture of anhydrous nitromethane and toluene.

  • Add mercury(II) cyanide to the solution and stir the mixture at room temperature under an inert atmosphere for 24 hours.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain 3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-1,2-O-isopropylidene-rac-glycerol.

Step 3: Acidic Deprotection of the Isopropylidene Group

  • Dissolve the product from Step 2 in a mixture of trifluoroacetic acid (TFA) and water (9:1 v/v).

  • Stir the solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Purify the resulting diol by silica gel column chromatography to yield 3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-rac-glycerol.

Step 4: Acylation with Linoleic Acid

  • Dissolve the diol from Step 3, linoleic acid (2.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous DCM.

  • Cool the solution in an ice bath and add dicyclohexylcarbodiimide (DCC) (2.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter off the dicyclohexylurea precipitate and wash with DCM.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford 1,2-O-dilinoleoyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-rac-glycerol.

Step 5: Final Deprotection of Acetyl Groups

  • Dissolve the protected target molecule from Step 4 in methanol.

  • Add hydrazine hydrate and stir the solution at room temperature for 4 hours.[2] This mild condition is crucial for preserving the polyunsaturated fatty acyl chains.[2]

  • Quench the reaction by adding acetone.

  • Concentrate the mixture under reduced pressure.

  • Purify the final product by silica gel column chromatography to yield 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol.

Data Presentation

The following table summarizes the expected, representative yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and scale.

StepProductStarting MaterialExpected Yield (%)Purity (by TLC/NMR)
1AcetobromogalactoseD-Galactose85-95>95%
23-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-1,2-O-isopropylidene-rac-glycerolAcetobromogalactose60-70>98%
33-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-rac-glycerolIsopropylidene-protected intermediate80-90>98%
41,2-O-dilinoleoyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-rac-glycerolDiol intermediate50-65>95%
51,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerolFully protected intermediate70-85>99%

Disclaimer: The expected yields are based on typical results for similar chemical transformations reported in the literature and are provided for estimation purposes only.

References

Application Notes and Protocols for the Analytical Quantification of Digalactosyldiacylglycerol (DGDG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major lipid component of photosynthetic membranes in plants and cyanobacteria, playing a crucial role in the structural integrity of thylakoids and the function of photosynthetic complexes. Beyond its structural role, DGDG is implicated in plant stress responses, making its accurate quantification essential for research in plant biology, biofuel development, and drug discovery where plant-derived compounds are investigated. This document provides detailed protocols and comparative data for the quantification of DGDG using various analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography (GC) for fatty acid profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Comparative Summary of DGDG Quantification Methods

The selection of an analytical method for DGDG quantification depends on the specific research question, available instrumentation, and the required sensitivity and throughput. The following table summarizes the key quantitative parameters of the described methods.

Parameter HPTLC-Densitometry HPLC-MS/MS GC-MS (Fatty Acid Profiling) Quantitative NMR (qNMR)
Principle Separation on a silica (B1680970) plate followed by densitometric quantification of charred spots.Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.Separation and quantification of fatty acid methyl esters derived from DGDG.Quantification based on the direct proportionality between NMR signal area and the number of nuclei.
Quantification External calibration with a DGDG standard.External or internal calibration with a lipid standard (e.g., a deuterated analog).Internal standard method with a fatty acid of known concentration.Internal or external calibration with a reference standard of known concentration.
Sample Throughput High (multiple samples per plate).Medium to High (with autosampler).Medium to High (with autosampler).Low to Medium.
Specificity Moderate (separation based on polarity).High (separation based on polarity and mass-to-charge ratio).High (for fatty acid composition).High (structure-specific signals).
Sensitivity ng range.pg to fg range.pg range (for FAMEs).µg to mg range.
Advantages Cost-effective, simple, high throughput.High sensitivity and specificity, provides structural information.Provides detailed fatty acid composition.Non-destructive, provides absolute quantification without a specific DGDG standard (using a universal internal standard), minimal sample preparation for purified samples.
Disadvantages Lower resolution and sensitivity compared to HPLC-MS.Higher instrument cost and complexity.Indirect quantification of DGDG, requires derivatization.Lower sensitivity, potential for signal overlap in complex mixtures.

Experimental Protocols

Lipid Extraction from Plant Tissues

A robust lipid extraction is critical for accurate DGDG quantification. The Folch or Bligh and Dyer methods are commonly used.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution (or 1 M KCl)

  • Liquid nitrogen (for fresh tissue)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen or argon gas for solvent evaporation

Protocol:

  • Homogenization: For fresh tissue, freeze with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For freeze-dried tissue, use a homogenizer.

  • Solvent Addition: To the homogenized tissue (e.g., 100 mg), add 3 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 1 mL of chloroform and vortex again. Then, add 1.8 mL of 0.9% NaCl solution and vortex vigorously.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Re-extraction: Add 2 mL of chloroform to the remaining upper phase, vortex, and centrifuge again. Collect the lower phase and combine it with the first extract.

  • Drying: Evaporate the solvent from the combined chloroform extracts under a stream of nitrogen or argon gas at 30-40°C.

  • Storage: Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) and store at -20°C or -80°C under an inert atmosphere to prevent oxidation.

HPTLC-Densitometry for DGDG Quantification

This method is suitable for rapid screening and quantification of DGDG in multiple samples.

Materials:

  • HPTLC silica gel 60 F254 plates

  • DGDG standard

  • Mobile phase: Chloroform:Methanol:Acetic Acid (65:25:4, v/v/v)

  • Derivatization reagent: 10% (w/v) copper sulfate (B86663) in 8% (v/v) phosphoric acid

  • TLC developing tank

  • Sample application device (e.g., Linomat or automatic sampler)

  • TLC scanner (densitometer)

  • Plate heater or oven

Protocol:

  • Plate Preparation: Pre-wash the HPTLC plate by developing it in methanol and dry it in an oven at 100°C for 30 minutes.

  • Sample Application: Apply the lipid extracts and a series of DGDG standards (e.g., 1-10 µg) as bands onto the HPTLC plate.

  • Chromatogram Development: Place the plate in a TLC tank saturated with the mobile phase and develop the chromatogram until the solvent front reaches about 8 cm.

  • Derivatization: Dry the plate thoroughly. Spray the plate evenly with the derivatization reagent.

  • Visualization: Heat the plate at 180°C for 10 minutes. DGDG will appear as a dark spot.

  • Densitometric Analysis: Scan the plate using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 370 nm).

  • Quantification: Generate a calibration curve from the peak areas of the DGDG standards and use it to determine the concentration of DGDG in the samples.

UPLC-MS/MS for DGDG Quantification

This method offers high sensitivity and specificity for the analysis of different DGDG molecular species.[1][2][3][4][5][6][7][8][9]

Materials:

  • UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • DGDG standard or a suitable internal standard (e.g., a commercially available DGDG with a unique fatty acid composition not present in the sample).

Protocol:

  • Sample Preparation: Dilute the lipid extract to an appropriate concentration in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column temperature: 40°C

    • Flow rate: 0.3 mL/min

    • Injection volume: 5 µL

    • Gradient elution: Start with 40% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Mass Spectrometry Conditions (Positive ESI mode):

    • Capillary voltage: 3.0 kV

    • Cone voltage: 40 V

    • Source temperature: 120°C

    • Desolvation temperature: 350°C

    • Cone gas flow: 50 L/h

    • Desolvation gas flow: 600 L/h

    • Acquisition mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions will be the [M+NH4]+ adducts of the different DGDG species. Product ions will correspond to the loss of the fatty acyl chains.

  • Quantification: Create a calibration curve using the DGDG standard. The peak area of the specific DGDG molecular species in the sample is used to calculate its concentration.

GC-MS for Fatty Acid Profiling of DGDG

This protocol is for determining the fatty acid composition of DGDG after its isolation.

Materials:

  • GC-MS system with a flame ionization detector (FID) or mass spectrometer.

  • Capillary GC column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

  • Reagents for transesterification: 2.5% sulfuric acid in methanol.

  • Hexane (B92381).

  • Internal standard (e.g., pentadecanoic acid, C15:0).

  • TLC plate for DGDG isolation.

Protocol:

  • DGDG Isolation: Separate the total lipid extract on a preparative TLC plate. Scrape the silica band corresponding to DGDG.

  • Transesterification:

    • To the scraped silica, add a known amount of the internal standard.

    • Add 1 mL of 2.5% sulfuric acid in methanol.

    • Heat at 80°C for 1 hour.

  • FAME Extraction:

    • After cooling, add 1 mL of hexane and 0.5 mL of water.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Injector temperature: 250°C

    • Oven program: Start at 150°C, ramp to 220°C at 4°C/min, and hold for 10 minutes.

    • Carrier gas: Helium at a constant flow.

    • MS detector: Scan from m/z 50 to 500.

  • Quantification: Identify individual FAMEs by their retention times and mass spectra. Quantify each FAME relative to the internal standard. The total amount of FAMEs will correspond to the amount of DGDG.

Quantitative NMR (qNMR) for DGDG Quantification

qNMR allows for the absolute quantification of DGDG without the need for a specific DGDG standard, by using a certified internal standard.[10][11][12][13][14]

Materials:

  • NMR spectrometer (≥400 MHz) with a probe capable of 1H detection.

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Internal standard of known purity and concentration (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Purified DGDG fraction (can be isolated by TLC or HPLC).

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the purified DGDG sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of deuterated solvent in a vial.

    • Transfer an exact volume of this solution to an NMR tube.

  • NMR Data Acquisition (1H NMR):

    • Acquire a 1H NMR spectrum with parameters optimized for quantification:

      • Long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

      • Sufficient number of scans for a good signal-to-noise ratio (>250:1 for <1% integration error).[6]

      • Use a 90° pulse angle.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal from DGDG (e.g., anomeric protons of the galactose units) and a signal from the internal standard.

  • Quantification:

    • Calculate the molar amount of DGDG using the following formula: M_DGDG = (I_DGDG / N_DGDG) * (N_IS / I_IS) * (M_IS / W_IS) * W_DGDG Where:

      • M = Molar amount

      • I = Integral value

      • N = Number of protons for the integrated signal

      • W = Weight

      • DGDG = Digalactosyldiacylglycerol

      • IS = Internal Standard

Mandatory Visualizations

DGDG_Biosynthesis_Pathway cluster_chloroplast Chloroplast UDP_Gal UDP-Galactose MGD1 MGD1 Synthase (Inner Chloroplast Envelope) UDP_Gal->MGD1 DGD1 DGD1 Synthase (Outer Chloroplast Envelope) UDP_Gal->DGD1 DAG Diacylglycerol (DAG) DAG->MGD1 MGDG Monogalactosyldiacylglycerol (MGDG) MGDG->DGD1 DGDG Digalactosyldiacylglycerol (DGDG) MGD1->MGDG Galactose Transfer DGD1->DGDG Galactose Transfer

Caption: Biosynthesis pathway of DGDG in the chloroplast envelope.

DGDG_Quantification_Workflow Plant_Tissue Plant Tissue Lipid_Extraction Lipid Extraction Plant_Tissue->Lipid_Extraction Total_Lipid_Extract Total Lipid Extract Lipid_Extraction->Total_Lipid_Extract HPTLC HPTLC-Densitometry Total_Lipid_Extract->HPTLC HPLC_MS UPLC-MS/MS Total_Lipid_Extract->HPLC_MS qNMR Quantitative NMR Total_Lipid_Extract->qNMR TLC_Isolation TLC Isolation of DGDG Total_Lipid_Extract->TLC_Isolation GC_MS GC-MS (Fatty Acid Profile) Transesterification Transesterification to FAMEs TLC_Isolation->Transesterification Transesterification->GC_MS

Caption: Experimental workflow for DGDG quantification.

DGDG_Stress_Signaling Abiotic_Stress Abiotic Stress (e.g., Heat, Drought) DGDG_Deficiency DGDG Deficiency Abiotic_Stress->DGDG_Deficiency can cause Membrane_Integrity Altered Thylakoid Membrane Integrity DGDG_Deficiency->Membrane_Integrity JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Genes (e.g., LOX, AOS) Membrane_Integrity->JA_Biosynthesis activates JA Jasmonic Acid (JA) JA_Biosynthesis->JA Stress_Response Stress Response Genes & Phenotypic Changes (e.g., Lignification) JA->Stress_Response mediates

Caption: Proposed role of DGDG in plant stress signaling.

References

Application Note: HPLC Analysis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol (DLinGG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the analysis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol (DLinGG), a complex galactolipid of interest in various research and development fields. The described protocol utilizes High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column and is compatible with both Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) for sensitive and specific quantification. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to illustrate the workflow and principles of the analysis.

Introduction

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol (DLinGG) is a galactolipid characterized by a glycerol (B35011) backbone esterified with two linoleic acid chains at the sn-1 and sn-2 positions, and a beta-D-galactopyranosyl moiety at the sn-3 position. The analysis and quantification of such complex lipids are crucial for understanding their biological roles, for quality control in manufacturing processes, and in the development of lipid-based drug delivery systems. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation of individual lipid species from complex mixtures based on their hydrophobicity.[1]

This application note provides a detailed methodology for the separation and analysis of DLinGG. The protocol is designed to be a starting point for researchers and can be adapted based on the specific instrumentation and sample matrix.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis.[1] The following protocol is recommended for the preparation of DLinGG samples.

  • Standard Solution Preparation:

    • Accurately weigh a precise amount of pure DLinGG standard.

    • Dissolve the standard in a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v), to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to generate a series of calibration standards.[1]

  • Sample from Matrix (e.g., biological extract, formulation):

    • The extraction method will depend on the sample matrix. A common method for lipid extraction is the Folch or Bligh-Dyer method using chloroform and methanol.

    • After extraction, the lipid-containing organic phase should be evaporated to dryness under a stream of nitrogen.

    • The dried lipid extract is then reconstituted in the initial mobile phase.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.[1]

HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the analysis of DLinGG.

ParameterRecommended Setting
HPLC System A binary or quaternary HPLC system with a degasser, autosampler, and column oven.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Mobile Phase A Acetonitrile:Water (95:5, v/v)
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v)
Gradient Elution See Table 2 for a typical gradient profile.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 - 20 µL
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
Data Analysis and Quantification

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the DLinGG standard against its concentration. The concentration of DLinGG in unknown samples can then be determined from this calibration curve.

Data Presentation

The following tables summarize the expected data from the HPLC analysis of DLinGG.

Table 1: HPLC System Parameters

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile:Water (95:5, v/v)
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min
MS Settings (ESI+) Capillary Voltage: 3.5 kV, Cone Voltage: 40 V, Source Temp: 120°C, Desolvation Temp: 350°C, Scan Range: m/z 100-1000

Table 2: Gradient Elution Profile

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Table 3: Hypothetical Quantitative Data for DLinGG Analysis

Standard Concentration (µg/mL)Peak Area (ELSD arbitrary units)Retention Time (minutes)
1015,23415.8
2538,12315.8
5075,98715.8
100151,56715.8
250378,91215.8
500755,43215.8

Visualizations

The following diagrams illustrate key aspects of the analytical workflow and principles.

experimental_workflow sample Sample containing DLinGG extraction Lipid Extraction (e.g., Folch Method) sample->extraction evaporation Solvent Evaporation (under Nitrogen) extraction->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm PTFE) reconstitution->filtration hplc HPLC Analysis filtration->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

Caption: Experimental workflow for the preparation and analysis of DLinGG.

hplc_workflow mobile_phase Mobile Phase Reservoir (A and B) pump HPLC Pump (Gradient Formation) mobile_phase->pump autosampler Autosampler (Sample Injection) pump->autosampler column C18 Column (Separation) autosampler->column detector Detector (ELSD or MS) column->detector data_system Data Acquisition System detector->data_system

Caption: General workflow of the HPLC system for DLinGG analysis.

separation_principle compound DLinGG Structure Galactose Head (Polar) Glycerol Backbone Two Linoleoyl Chains (Non-polar) stationary_phase Stationary Phase C18 (Non-polar) compound:f3->stationary_phase Strong Interaction (Hydrophobic) mobile_phase Mobile Phase Acetonitrile/Isopropanol (Polar) compound:f1->mobile_phase Weak Interaction elution Elution stationary_phase->elution mobile_phase->elution

Caption: Principle of DLinGG separation by reversed-phase HPLC.

References

Purification of Digalactosyldiacylglycerol (DGDG) from Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of digalactosyldiacylglycerol (B1163852) (DGDG), a major lipid component of chloroplast membranes, from plant extracts. The methodologies outlined are essential for obtaining high-purity DGDG for various research applications, including studies on photosynthesis, membrane biology, and the development of novel therapeutic agents.

Application Notes

Digalactosyldiacylglycerol (DGDG) is a crucial glycolipid found in high concentrations in the thylakoid membranes of plant chloroplasts. Its purification is a critical step for in-depth structural and functional studies. The choice of purification technique depends on the desired purity, yield, and the scale of the operation. This guide covers the most common and effective methods: total lipid extraction followed by purification using silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Key Considerations:

  • Plant Material: Spinach is a commonly used source due to its high DGDG content. The molar ratio of monogalactosyldiacylglycerol (B12364196) (MGDG) to DGDG in spinach thylakoids is approximately 2:1.[1]

  • Lipid Extraction: The initial step involves a robust total lipid extraction to efficiently isolate lipids from the plant matrix. The Folch or Bligh and Dyer methods, which utilize a chloroform (B151607) and methanol (B129727) solvent system, are standard procedures.

  • Purification Strategy: A multi-step approach is often necessary to achieve high purity. Column chromatography is suitable for initial large-scale purification, while TLC and HPLC are excellent for final polishing and obtaining highly pure fractions.

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative quantitative data for the different DGDG purification methods. Please note that yields and purity can vary depending on the starting plant material, extraction efficiency, and specific experimental conditions.

Purification TechniqueStarting MaterialPurityYield/RecoveryReference
Silica Gel Column Chromatography Crude Lipid ExtractModerate to High60-80% (for phospholipids, as a proxy)General estimate
Preparative Thin-Layer Chromatography (TLC) Partially Purified ExtractHighVariable, dependent on loadingGeneral estimate
High-Performance Liquid Chromatography (HPLC) Partially Purified ExtractVery High (>95%)Typically lower than column methodsGeneral estimate

Experimental Protocols

Protocol 1: Total Lipid Extraction from Plant Leaves

This protocol describes the extraction of total lipids from plant tissue, a necessary first step before DGDG purification.

Materials:

  • Fresh plant leaves (e.g., spinach)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Mortar and pestle or blender

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Homogenization: Weigh 100 g of fresh plant leaves and homogenize them in a blender with 400 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Further Extraction: Add 100 mL of chloroform to the homogenate and blend for another 2 minutes.

  • Phase Separation: Add 100 mL of 0.9% NaCl solution to the mixture and blend for 30 seconds.

  • Filtration: Filter the homogenate through filter paper to remove solid plant debris.

  • Liquid-Liquid Partitioning: Transfer the filtrate to a separatory funnel. Allow the layers to separate. The lower chloroform layer contains the total lipids.

  • Collection and Drying: Collect the lower chloroform layer and concentrate it using a rotary evaporator at 40°C until a crude lipid extract is obtained.

Protocol 2: DGDG Purification by Silica Gel Column Chromatography

This protocol is suitable for the initial, large-scale purification of DGDG from the crude lipid extract.

Materials:

  • Crude lipid extract from Protocol 1

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Chloroform, Acetone, Methanol

  • Fraction collector or test tubes

  • TLC plates for monitoring fractions

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica gel to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of solvents:

    • Fraction 1 (Neutral Lipids and MGDG): Elute with chloroform.

    • Fraction 2 (DGDG): Elute with a mixture of chloroform:acetone (1:1, v/v).

    • Fraction 3 (Phospholipids): Elute with methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing pure DGDG.

  • Solvent Evaporation: Evaporate the solvent from the pooled DGDG fractions using a rotary evaporator.

Protocol 3: DGDG Purification by Preparative Thin-Layer Chromatography (TLC)

This method is ideal for small-scale purification and for obtaining high-purity DGDG from partially purified fractions.

Materials:

  • Partially purified DGDG fraction (from column chromatography)

  • Preparative TLC plates coated with silica gel G

  • Developing chamber

  • Solvent system: Chloroform:Methanol:Acetic Acid:Water (50:20:10:5, v/v/v/v)

  • Iodine vapor or other suitable visualization agent

  • Scraper (e.g., razor blade)

  • Elution solvent: Chloroform:Methanol (2:1, v/v)

Procedure:

  • Sample Application: Dissolve the DGDG sample in a small amount of chloroform:methanol (2:1, v/v) and apply it as a narrow band onto the origin line of the preparative TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the solvent system and allow the chromatogram to develop.

  • Visualization: After development, air-dry the plate and visualize the separated lipid bands using a non-destructive method, such as brief exposure to iodine vapor. Mark the band corresponding to DGDG.

  • Scraping and Elution: Scrape the silica gel containing the DGDG band from the plate. Transfer the scraped silica to a small column or funnel and elute the DGDG with chloroform:methanol (2:1, v/v).

  • Solvent Removal: Collect the eluate and evaporate the solvent to obtain purified DGDG.

Protocol 4: DGDG Purification and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification and quantification of DGDG.

Materials:

  • Purified DGDG sample

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or UV detector at low wavelength)

  • Reversed-phase C18 column (e.g., LiChrosorb RP-18)

  • Mobile phase: 95% aqueous Methanol

  • DGDG standard for quantification

Procedure:

  • Sample Preparation: Dissolve the DGDG sample in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the sample into the HPLC system.

    • Column: C18 reversed-phase

    • Mobile Phase: 95% aqueous Methanol

    • Flow Rate: 1.0 mL/min

    • Detection: ELSD or UV at ~205 nm

  • Quantification: Create a standard curve using a known concentration of DGDG standard. Quantify the DGDG in the sample by comparing its peak area to the standard curve.

  • Fraction Collection (for purification): Collect the peak corresponding to DGDG. Evaporate the solvent to obtain highly purified DGDG.

Visualizations

DGDG Biosynthesis Pathway in Plants

DGDG_Biosynthesis UDP_Gal UDP-Galactose MGD_synthase MGD Synthase UDP_Gal->MGD_synthase Galactose donor DGD_synthase DGD Synthase (DGD1/DGD2) UDP_Gal->DGD_synthase Galactose donor DAG Diacylglycerol (DAG) DAG->MGD_synthase Acceptor MGDG Monogalactosyl- diacylglycerol (MGDG) MGDG->DGD_synthase Acceptor DGDG Digalactosyl- diacylglycerol (DGDG) MGD_synthase->MGDG DGD_synthase->DGDG

Caption: Biosynthesis pathway of DGDG in plant chloroplasts.

Experimental Workflow for DGDG Purification

DGDG_Purification_Workflow Plant_Material Plant Material (e.g., Spinach Leaves) Homogenization Homogenization in Chloroform:Methanol Plant_Material->Homogenization Extraction Total Lipid Extraction (Folch/Bligh & Dyer) Homogenization->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Partially_Purified Partially Purified DGDG Column_Chromatography->Partially_Purified TLC Preparative TLC Partially_Purified->TLC HPLC HPLC Purification Partially_Purified->HPLC Pure_DGDG High-Purity DGDG TLC->Pure_DGDG HPLC->Pure_DGDG

Caption: General workflow for the purification of DGDG from plant extracts.

References

Application Notes and Protocols for the Preparation of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol (DLGG) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol (DLGG) is a synthetic glycolipid of significant interest in various fields of research, including immunology, drug delivery, and membrane biophysics. As with many unsaturated lipids, proper handling and preparation of stock solutions are crucial to ensure the integrity, stability, and reproducibility of experimental results. This document provides a detailed protocol for the preparation of DLGG stock solutions, including information on its physicochemical properties, recommended solvents, and storage conditions.

Physicochemical Properties and Solubility

Due to the presence of two unsaturated linoleoyl chains, DLGG is highly susceptible to oxidation. Therefore, it should be handled with care, minimizing exposure to air and light. It is a hygroscopic compound and should be stored in a dry environment.

Table 1: Physicochemical Data for DLGG and Recommended Solvents

PropertyValueRecommended Solvents & Solubility
Molecular Weight ~783.1 g/mol (based on similar compounds)[1]Primary Solvents: A mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v) is often effective for the initial dissolution of a wide range of glycolipids.
Physical Form Solid or viscous oilAlternative Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) can also be used. For a similar compound, 1,2-Dilinoleoyl-3-γ-Linolenoyl-rac-glycerol, solubility is reported to be approximately 10 mg/mL in ethanol and DMF.[2] For another related compound, 1,2-dioleoyl-sn-glycerol, the solubility is approximately 3 mg/mL in ethanol, 7 mg/mL in DMSO, and 20 mg/mL in DMF.[3]
Storage (Solid) Store at -20°C under an inert atmosphere (e.g., argon or nitrogen).Aqueous Solutions: DLGG is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it should first be dissolved in a minimal amount of a water-miscible organic solvent like ethanol before dilution with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[2]
Stability Prone to oxidation due to unsaturated fatty acid chains. Solutions should be stored under an inert atmosphere.

Experimental Protocol: Preparation of a 10 mM DLGG Stock Solution in Chloroform:Methanol (2:1)

This protocol describes the preparation of a 10 mM stock solution of DLGG. The concentration can be adjusted based on experimental needs.

Materials and Equipment
  • 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol (DLGG)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Inert gas (Argon or Nitrogen)

  • Glass vials with Teflon-lined caps

  • Analytical balance

  • Glass syringes or pipettes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure
  • Equilibrate DLGG to Room Temperature: Before opening, allow the vial containing solid DLGG to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.

  • Weighing DLGG: In a chemical fume hood, accurately weigh the desired amount of DLGG into a clean, dry glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 7.83 mg of DLGG.

  • Solvent Preparation: Prepare a 2:1 (v/v) chloroform:methanol solvent mixture. For 1 mL of stock solution, you will need approximately 0.67 mL of chloroform and 0.33 mL of methanol.

  • Dissolution:

    • Add a small amount of the chloroform:methanol solvent mixture to the vial containing the weighed DLGG.

    • Cap the vial and vortex gently until the solid is fully dissolved.

    • A brief sonication in a bath sonicator can aid in dissolution if necessary.

  • Final Volume Adjustment:

    • Once fully dissolved, add the remaining volume of the chloroform:methanol mixture to reach the final desired volume (e.g., 1 mL).

    • Vortex the solution again to ensure homogeneity.

  • Inert Gas Purging and Storage:

    • Purge the headspace of the vial with an inert gas (argon or nitrogen) for at least 30 seconds to displace any oxygen.

    • Immediately cap the vial tightly with a Teflon-lined cap.

    • Store the stock solution at -20°C.[4][5][6]

Molarity Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [7][8]

Example for 1 mL of a 10 mM (0.010 mol/L) DLGG stock solution: Mass (g) = 0.010 mol/L x 0.001 L x 783.1 g/mol = 0.007831 g = 7.83 mg

Experimental Workflow

DLGG_Stock_Preparation cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate DLGG to Room Temperature Weigh Weigh DLGG Equilibrate->Weigh Add_Solvent Add Solvent to DLGG Weigh->Add_Solvent Prepare_Solvent Prepare Chloroform: Methanol (2:1) Prepare_Solvent->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Adjust_Volume Adjust to Final Volume Dissolve->Adjust_Volume Purge Purge with Inert Gas Adjust_Volume->Purge Store Store at -20°C Purge->Store

References

Application Notes and Protocols: Solubility of Digalactosyldiacylglycerol (DGDG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a prominent glycolipid found in the thylakoid membranes of plants and cyanobacteria, playing a crucial role in photosynthesis.[1][2] Beyond its structural role, DGDG is involved in various cellular processes, including the response to phosphate (B84403) limitation and symbiotic nitrogen fixation.[2][3] Its unique properties also make it a molecule of interest for applications in drug delivery and formulation. A thorough understanding of its solubility in various organic solvents is critical for its extraction, purification, and the development of effective formulations.

These application notes provide a summary of the known solubility of DGDG in common organic solvents, detailed protocols for solubility determination, and an overview of its involvement in plant signaling pathways.

Data Presentation: DGDG Solubility

The quantitative solubility of DGDG in a wide range of pure organic solvents is not extensively documented in publicly available literature. However, data for its solubility in dimethyl sulfoxide (B87167) (DMSO) and a common solvent mixture is available.

Solvent/MixtureConcentrationConditionsReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (106.70 mM)Requires sonication for dissolution.MedChemExpress Product Information
Chloroform:Methanol:WaterSoluble4:1:0.1 (v/v/v)Cayman Chemical Product Information
EthanolLimited SolubilityQuantitative data not readily available, but studies on galactolipid extraction suggest limited solubility.[4]-

Note: For solvents where quantitative data is unavailable, the experimental protocols provided in this document can be used to determine the precise solubility.

Experimental Protocols

Protocol 1: Determination of DGDG Solubility using the Shake-Flask Method

This protocol outlines the widely used shake-flask method for determining the saturation solubility of a compound in a given solvent.

Materials:

  • Digalactosyldiacylglycerol (DGDG)

  • Selected organic solvents (e.g., DMSO, ethanol, chloroform, methanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or another suitable quantitative analytical method

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of DGDG to a series of vials, each containing a known volume of the desired organic solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle. For finer suspensions, centrifuge the samples at a controlled temperature.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet. Immediately dilute the collected aliquot with a suitable solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of DGDG.

  • Calculation: Calculate the saturation solubility of DGDG in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Protocol 2: Preparation of a DGDG Stock Solution in DMSO

This protocol provides a method for preparing a concentrated stock solution of DGDG in DMSO, which can then be used for further experiments.

Materials:

  • Digalactosyldiacylglycerol (DGDG)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of DGDG.

  • Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of DGDG).

  • Mixing: Vortex the mixture thoroughly.

  • Sonication: Place the vial in an ultrasonic bath and sonicate until the DGDG is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Visualization of a DGDG-Related Signaling Pathway

A deficiency in DGDG in the plant Arabidopsis thaliana has been shown to trigger the jasmonic acid (JA) signaling pathway. This is due to the accumulation of the DGDG precursor, monogalactosyldiacylglycerol (B12364196) (MGDG), which is subsequently converted into oxylipins, including the JA precursor 12-oxo-phytodienoic acid (OPDA).[5]

DGDG_Deficiency_Pathway cluster_chloroplast Chloroplast cluster_downstream Downstream Signaling MGDG MGDG (Monogalactosyldiacylglycerol) DGDG DGDG (Digalactosyldiacylglycerol) MGDG->DGDG DGD1 Oxylipins Oxylipins (e.g., OPDA) MGDG->Oxylipins LOX DGD1 DGD1 (Synthase) JA_Signaling Jasmonic Acid (JA) Signaling Pathway Oxylipins->JA_Signaling LOX LOX Phenotypes Visible Phenotypes (e.g., stunted growth) JA_Signaling->Phenotypes DGD1_Deficiency DGD1 Deficiency DGD1_Deficiency->MGDG DGD1_Deficiency->DGDG Reduced Synthesis

Caption: DGDG deficiency-induced jasmonic acid signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of DGDG.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results A Add excess DGDG to solvent B Equilibrate at constant temperature (24-48h with agitation) A->B C Separate solid and liquid phases (Centrifugation) B->C D Collect supernatant C->D E Dilute aliquot with known factor D->E F Quantify DGDG concentration (e.g., HPLC) E->F G Calculate Saturation Solubility F->G

Caption: Workflow for DGDG solubility determination.

References

Application Notes and Protocols for Creating DGDG-Based Model Membranes in Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Digalactosyldiacylglycerol (DGDG) in Model Membranes

Digalactosyldiacylglycerol (DGDG) is a prominent glycolipid found in the thylakoid membranes of plants and cyanobacteria, where it plays a crucial role in photosynthesis.[1] Comprising a glycerol (B35011) backbone, two fatty acid chains, and a digalactosyl headgroup, DGDG is a bilayer-forming lipid.[2][3] This property, in contrast to the non-bilayer forming monogalactosyldiacylglycerol (B12364196) (MGDG), makes DGDG an essential component for creating stable model membranes to investigate a wide array of biophysical phenomena.[2][4]

The ratio of MGDG to DGDG is a critical determinant of the structural and functional integrity of photosynthetic membranes.[5][6] In model systems, varying this ratio allows for the fine-tuning of membrane properties, such as curvature and fluidity, providing a versatile platform for studying membrane-protein interactions, lipid domain formation, and the biophysical basis of cellular processes.[5]

These application notes provide detailed protocols for the preparation and characterization of DGDG-containing model membranes, including liposomes and supported lipid bilayers (SLBs), as well as methods for the reconstitution of membrane proteins.

Application Note 1: Preparation of DGDG-Containing Liposomes

Liposomes are spherical vesicles composed of one or more lipid bilayers, and they are a fundamental tool in membrane biophysics. DGDG can be used to create stable liposomes for a variety of applications, including drug delivery studies and the reconstitution of membrane proteins.

Experimental Protocol: DGDG Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size distribution.

Materials:

  • Digalactosyldiacylglycerol (DGDG) and other desired lipids (e.g., MGDG, phospholipids)

  • Chloroform and/or methanol

  • Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or argon gas stream

  • Vacuum pump

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., pure DGDG or a DGDG/MGDG mixture) in a chloroform/methanol solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film by adding the hydration buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid with the highest Tm.

    • Vortex the flask to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).

    • For improved hydration, the suspension can be subjected to several freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the lipid suspension to a temperature above the lipid mixture's Tm.

    • Load the MLV suspension into one of the syringes and pass it through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This process results in the formation of LUVs with a more uniform size distribution.

  • Characterization:

    • The size distribution of the resulting liposomes can be determined by Dynamic Light Scattering (DLS).

    • The morphology of the liposomes can be visualized using techniques such as Cryo-Electron Microscopy (Cryo-EM).[7][8]

Workflow for DGDG Liposome Preparation

DGDG_Liposome_Preparation cluster_prep Lipid Film Formation cluster_hydrate Hydration cluster_extrude Sizing cluster_char Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry add_buffer Add Hydration Buffer vortex Vortex to form MLVs add_buffer->vortex extrude Extrusion through Polycarbonate Membrane vortex->extrude dls Dynamic Light Scattering (DLS) extrude->dls cryoem Cryo-Electron Microscopy (Cryo-EM) extrude->cryoem

Caption: Workflow for DGDG liposome preparation.

Application Note 2: Formation of DGDG-Containing Supported Lipid Bilayers (SLBs)

Supported lipid bilayers are planar model membranes formed on a solid substrate, which are amenable to surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation (QCM-D).

Experimental Protocol: DGDG SLB Formation by Vesicle Fusion

This protocol describes the formation of an SLB on a mica substrate.

Materials:

  • DGDG-containing LUVs (prepared as described in Application Note 1)

  • Freshly cleaved mica discs

  • Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Calcium chloride (CaCl2) solution (e.g., 2-5 mM)

Procedure:

  • Substrate Preparation:

    • Cleave the mica disc using adhesive tape to expose a fresh, atomically flat surface.

  • Vesicle Fusion:

    • Place the freshly cleaved mica in a suitable sample holder.

    • Add the hydration buffer containing CaCl2 to the mica surface. The divalent cations facilitate vesicle adsorption and rupture.

    • Inject the DGDG-containing LUV suspension into the buffer.

    • Incubate for 30-60 minutes at a temperature above the Tm of the lipid mixture to allow for vesicle fusion and the formation of a continuous bilayer.

  • Washing:

    • Gently rinse the surface with excess hydration buffer (without vesicles) to remove any unfused or excess vesicles.

  • Characterization:

    • The formation and quality of the SLB can be verified by AFM, which can provide information on the bilayer's topography, thickness, and the presence of any defects.[3][9][10]

    • Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the lateral diffusion of fluorescently labeled lipids within the bilayer, confirming its fluidity.[1][2][11][12]

Workflow for DGDG SLB Formation

DGDG_SLB_Formation cluster_prep Substrate and Vesicle Preparation cluster_fusion Vesicle Fusion cluster_wash Washing cluster_char Characterization cleave_mica Cleave Mica Substrate add_buffer Add Buffer with CaCl2 cleave_mica->add_buffer prepare_luvs Prepare DGDG LUVs add_luvs Inject LUV Suspension prepare_luvs->add_luvs add_buffer->add_luvs incubate Incubate above Tm add_luvs->incubate rinse Rinse with Buffer incubate->rinse afm Atomic Force Microscopy (AFM) rinse->afm frap FRAP rinse->frap Protein_Reconstitution cluster_components Initial Components liposomes DGDG/MGDG Liposomes mix Mix Liposomes and Protein liposomes->mix protein Purified Membrane Protein (in detergent) protein->mix detergent_removal Detergent Removal (e.g., Bio-Beads, Dialysis) mix->detergent_removal proteoliposomes Formation of Proteoliposomes detergent_removal->proteoliposomes purification Purification (e.g., Density Gradient Centrifugation) proteoliposomes->purification characterization Functional and Structural Characterization purification->characterization

References

Application Notes and Protocols for In Vivo Studies with Digalactosyldiacylglycerol (DGDG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (B1163852) (DGDG) is a glycolipid found predominantly in the thylakoid membranes of plants and cyanobacteria. Recent research has indicated its potential as a bioactive molecule with immunomodulatory properties, suggesting its utility in various therapeutic areas. These application notes provide a comprehensive overview and detailed protocols for the in vivo formulation and study of DGDG in preclinical animal models.

In Vivo Formulation of DGDG

The formulation of DGDG for in vivo administration is critical to ensure its bioavailability and stability. Due to its amphipathic nature, DGDG has low oral bioavailability as it is hydrolyzed in the gastrointestinal tract and the intact molecule is not readily absorbed into the bloodstream[1][2]. Therefore, parenteral administration is recommended for systemic delivery.

Liposomal Formulation for Intravenous Administration

Liposomes are an effective vehicle for the intravenous delivery of lipids like DGDG, protecting the compound from rapid degradation and clearance.

Protocol for DGDG Liposome Formulation:

Materials:

  • Digalactosyldiacylglycerol (DGDG)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dynamic light scattering (DLS) equipment

Procedure:

  • Lipid Film Hydration:

    • Dissolve DGDG, DPPC, and cholesterol in a molar ratio of (e.g., 1:9:5) in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 45°C) to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation at a temperature above the lipid transition temperature.

  • Vesicle Size Reduction:

    • For the formation of small unilamellar vesicles (SUVs), sonicate the hydrated lipid suspension using a probe sonicator on ice.

    • Alternatively, for a more uniform size distribution, subject the suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomal suspension using dynamic light scattering (DLS).

    • The encapsulation efficiency of DGDG can be determined by separating the liposomes from the un-encapsulated DGDG using methods like dialysis or ultracentrifugation, followed by quantification of DGDG in the liposomal fraction.

Formulation for Intratracheal Administration

For studies investigating the effects of DGDG on the respiratory system, intratracheal administration can be employed.

Protocol for Intratracheal Formulation:

Materials:

  • Synthetic DGDG variants (if specific fatty acid compositions are desired)[3]

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Prepare a homogenous suspension of the DGDG variants in sterile PBS.

  • The final concentration should be determined based on the desired dose for the animal model.

In Vivo Studies with DGDG

Animal Models

The choice of animal model will depend on the therapeutic area of interest. For studying inflammatory responses, mouse models are commonly used[3][4].

  • Carrageenan-Induced Paw Edema Model (Mouse): A model for acute inflammation[4].

  • Croton Oil-Induced Ear Edema Model (Mouse): A model for topical inflammation[4].

  • Allergic Airway Inflammation Model (Mouse): To study the effects on allergic responses[3].

Administration Routes
  • Intravenous (i.v.) injection: For systemic delivery and pharmacokinetic studies, administered via the tail vein.

  • Intraperitoneal (i.p.) injection: An alternative to i.v. for systemic delivery.

  • Intratracheal (i.t.) instillation: For localized delivery to the lungs[3][5].

  • Oral (p.o.) gavage: While bioavailability is low, this route can be used to study effects on the gastrointestinal tract[1][2].

Experimental Protocols

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

Procedure:

  • Acclimatize male BALB/c mice for at least one week.

  • Administer DGDG formulation (e.g., liposomal DGDG) intravenously or intraperitoneally at various doses. A reference drug like indomethacin (B1671933) can be used as a positive control[4].

  • After a predetermined time (e.g., 30 minutes), inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Allergic Airway Inflammation Assessment

Procedure:

  • Sensitize mice with an allergen (e.g., ovalbumin) on specific days.

  • On subsequent days, challenge the mice with an aerosolized solution of the same allergen.

  • Administer synthetic DGDG variants intratracheally 24 hours before the final allergen challenge[3][5].

  • Assess airway inflammation by:

    • Measuring airway hyperresponsiveness.

    • Performing bronchoalveolar lavage (BAL) to count inflammatory cells (e.g., eosinophils, neutrophils)[3][5].

    • Histological analysis of lung tissue for inflammation and mucus production[3][5].

    • Measuring cytokine levels (e.g., IL-13) in the BAL fluid[3].

Data Presentation

Quantitative Data Summary
ParameterAnimal ModelDGDG FormulationAdministration RouteDose RangeObserved EffectReference
Anti-inflammatory Activity Mouse (Carrageenan-induced paw edema)Not specifiedNot specifiedDose-dependentInhibition of edema[4]
Anti-inflammatory Activity Mouse (Croton oil-induced ear edema)Not specifiedNot specifiedDose-dependentInhibition of edema[4]
Pro-allergic Response MouseSynthetic DGDG variants in PBSIntratrachealNot specifiedEosinophil infiltration in the lung, increased IL-13 production[3]
Oral Digestion RatDGDG from wheat flourOral20 mg/ratHydrolyzed into constituent fatty acids; intact DGDG not absorbed[1][2]

Signaling Pathways and Experimental Workflows

DGDG Biosynthesis in Plants

DGDG_Biosynthesis cluster_synthases DGDG Synthases UDP_Gal UDP-Galactose DGD1 DGD1 UDP_Gal->DGD1 DGD2 DGD2 UDP_Gal->DGD2 MGDG Monogalactosyldiacylglycerol (B12364196) (MGDG) MGDG->DGD1 MGDG->DGD2 DGDG Digalactosyldiacylglycerol (DGDG) DGDG->DGD2 Galactosylation TGDG Trigalactosyldiacylglycerol DGD1->DGDG DGD2->DGDG DGD2->TGDG

Caption: Simplified pathway of DGDG biosynthesis in plants.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

in_vivo_workflow start Start acclimatize Acclimatize Mice start->acclimatize formulate Prepare DGDG Formulation acclimatize->formulate administer Administer DGDG/Vehicle/Control formulate->administer induce Induce Paw Edema (Carrageenan) administer->induce measure Measure Paw Volume induce->measure analyze Analyze Data & Calculate Inhibition measure->analyze end End analyze->end

Caption: Workflow for assessing DGDG's anti-inflammatory effect.

Safety and Toxicity Considerations

Currently, there is limited published data on the systemic toxicity of DGDG. One study indicated that specific synthetic DGDG variants can induce lung inflammation when administered intratracheally in mice[3]. Therefore, comprehensive toxicity studies are essential.

Recommended Toxicity Studies:

  • Acute Toxicity: To determine the maximum tolerated dose (MTD) following a single administration.

  • Sub-chronic Toxicity: To evaluate the effects of repeated dosing over a period of 28 or 90 days.

  • Parameters to monitor:

    • Clinical signs of toxicity

    • Body weight changes

    • Food and water consumption

    • Hematology and clinical chemistry

    • Gross pathology and histopathology of major organs

Disclaimer

This document provides a general framework and protocols based on available scientific literature. Researchers should adapt these protocols to their specific research questions and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Further optimization of formulations, dosages, and experimental designs may be necessary.

References

Application Notes and Protocols for DGDG-Based Biomimetic Nanostructures and Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Digalactosyldiacylglycerol (DGDG) in the development of biomimetic nanostructures and novel biosensor platforms. DGDG, a key lipid component of photosynthetic membranes, offers unique properties for creating stable, biocompatible, and functional nanosystems for various applications, including targeted drug delivery and sensitive biomolecular detection.

I. Application Notes

Introduction to DGDG

Digalactosyldiacylglycerol (DGDG) is a prominent glycolipid found in the thylakoid membranes of chloroplasts, where it plays a crucial role in maintaining the structural integrity and functionality of the photosynthetic machinery.[1] Unlike its counterpart, monogalactosyldiacylglycerol (B12364196) (MGDG), which tends to form non-bilayer structures, DGDG is a bilayer-forming lipid, contributing to the stability of lipid membranes.[1][2] This inherent stability, coupled with the biocompatibility of its galactose headgroups, makes DGDG an excellent candidate for the construction of biomimetic nanostructures.

The galactose moieties on the surface of DGDG-containing nanostructures can act as recognition sites for specific proteins, such as lectins, or be engineered for targeted delivery to cells expressing galactose-specific receptors.[3][4] This targeting capability is of significant interest in the development of advanced drug delivery systems for diseases such as cancer.[3][5]

DGDG in Biomimetic Nanostructures

DGDG can be readily incorporated into liposomes, forming stable vesicles that can encapsulate hydrophilic or lipophilic therapeutic agents. The physical properties of DGDG-containing bilayers, such as fluidity and thickness, can be modulated by varying the lipid composition, offering a tunable platform for drug release studies. The presence of DGDG can influence the interaction of the nanostructure with biological systems, potentially enhancing cellular uptake and bioavailability.

DGDG in Biosensor Development

The unique surface properties of DGDG make it an attractive material for biosensor applications. DGDG-based biomimetic membranes can be assembled on electrode surfaces to create a stable and biocompatible interface for the immobilization of biorecognition elements like enzymes or antibodies.[6][7] The galactose headgroups can also serve as the primary recognition element for detecting specific analytes that bind to carbohydrates, such as lectins and bacterial toxins.[8][9] Electrochemical impedance spectroscopy (EIS) is a powerful technique to monitor the binding events at the DGDG-modified electrode surface in a label-free manner.[10][11][12]

II. Quantitative Data

A summary of the key physical properties of DGDG and MGDG lipid bilayers is presented in the table below. This data is essential for designing stable and functional biomimetic nanostructures.

PropertyDGDGMGDGReference(s)
Bilayer Thickness ThickerThinner[13]
Area per Lipid Molecule SmallerLarger[14]
Phase Behavior Lamellar (Bilayer)Inverted Hexagonal (Non-bilayer)[1]
Interaction with Water Fewer H-bonds with water, more inter-lipid H-bondsMore H-bonds with water[15]
Effect of Unsaturation Minor fluidizing effectSignificant rigidifying effect (translational motion)[13]
Role in Membranes StabilityFluidity, curvature[1][2]

III. Experimental Protocols

Protocol for Preparation of DGDG-Containing Liposomes

This protocol describes the preparation of unilamellar DGDG-containing liposomes using the thin-film hydration and extrusion method.

Materials:

  • Digalactosyldiacylglycerol (DGDG)

  • Other lipids as required (e.g., phosphatidylcholine - PC)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve DGDG and other lipids in chloroform in a round-bottom flask. The molar ratio of lipids should be determined based on the desired properties of the liposomes.

    • Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS buffer (pH 7.4) to the flask. The volume of the buffer will determine the final lipid concentration.

    • Gently swirl the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This process should also be carried out above the lipid phase transition temperature.

  • Sonication:

    • To aid in the dispersion and formation of smaller vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane by pushing the syringe plunger. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).

  • Characterization:

    • Characterize the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).

    • The encapsulation efficiency of any loaded drug can be determined using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC).[16][17]

Protocol for Fabrication of a DGDG-Based Biosensor

This protocol outlines the fabrication of an electrochemical biosensor using DGDG-containing liposomes immobilized on a gold electrode for the detection of protein-glycolipid interactions.

Materials:

  • Gold electrodes

  • DGDG-containing liposomes (prepared as in Protocol 1)

  • Thiol-linking agent (e.g., 11-mercaptoundecanoic acid - MUA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanolamine (B43304)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Potassium ferricyanide/ferrocyanide solution (for EIS)

  • Target protein for detection (e.g., a specific lectin)

  • Potentiostat with impedance analysis capability

Procedure:

  • Electrode Cleaning:

    • Thoroughly clean the gold electrodes by electrochemical cycling in sulfuric acid or by piranha solution (use with extreme caution).

    • Rinse the electrodes with deionized water and dry under a stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the clean gold electrodes in a solution of the thiol-linking agent (e.g., MUA in ethanol) for several hours to form a stable SAM.

    • Rinse the electrodes with ethanol (B145695) and water to remove any unbound thiols.

  • Activation of Carboxyl Groups:

    • Activate the terminal carboxyl groups of the SAM by incubating the electrodes in a freshly prepared solution of EDC and NHS in PBS for 15-30 minutes.

  • Liposome (B1194612) Immobilization:

    • Immediately after activation, immerse the electrodes in the DGDG-liposome suspension. The activated carboxyl groups will react with any available amine groups on the liposome surface (if present) or through other interactions.

    • Allow the immobilization to proceed for 1-2 hours at room temperature.

  • Blocking of Unreacted Sites:

    • Block any remaining active sites on the electrode surface by incubating with a solution of ethanolamine for 15-30 minutes.

    • Rinse the electrodes thoroughly with PBS.

  • Electrochemical Characterization (EIS):

    • Perform EIS measurements in a solution of potassium ferricyanide/ferrocyanide in PBS. This will establish the baseline impedance of the DGDG-modified electrode.

  • Protein Detection:

    • Introduce the target protein solution to the electrochemical cell.

    • Monitor the change in impedance over time as the protein binds to the DGDG liposomes on the electrode surface.

    • The change in charge transfer resistance (Rct) can be correlated to the concentration of the target protein.

  • Data Analysis:

    • Analyze the impedance data using an appropriate equivalent circuit model to quantify the binding event.

IV. Visualizations

Experimental Workflow Diagrams

DGDG_Liposome_Preparation cluster_prep Lipid Film Preparation cluster_form Vesicle Formation cluster_char Characterization dissolve Dissolve DGDG in Chloroform evaporate Rotary Evaporation dissolve->evaporate Form Film dry High Vacuum Drying evaporate->dry Remove Solvent hydrate Hydration with PBS dry->hydrate Form MLVs sonicate Bath Sonication hydrate->sonicate Reduce Size extrude Extrusion (100 nm) sonicate->extrude Form LUVs dls DLS (Size, Zeta) extrude->dls tem TEM (Morphology) extrude->tem

Caption: Workflow for the preparation of DGDG-containing liposomes.

DGDG_Biosensor_Fabrication cluster_prep Electrode Preparation cluster_func Functionalization cluster_detect Detection clean Clean Gold Electrode sam Form SAM (MUA) clean->sam activate Activate with EDC/NHS sam->activate immobilize Immobilize DGDG Liposomes activate->immobilize block Block with Ethanolamine immobilize->block eis_base Baseline EIS block->eis_base protein Introduce Target Protein eis_base->protein eis_detect Detection EIS protein->eis_detect

Caption: Workflow for the fabrication of a DGDG-based biosensor.

Signaling Pathway

DGDG_Signaling stress Abiotic Stress (e.g., Phosphate Starvation) dgd1 DGD1 Gene stress->dgd1 Upregulation dgd2 DGD2 Gene stress->dgd2 Upregulation dgd1_protein DGD1 Synthase dgd1->dgd1_protein Expression dgd2_protein DGD2 Synthase dgd2->dgd2_protein Expression dgdg DGDG dgd1_protein->dgdg Synthesis dgd2_protein->dgdg Synthesis mgdg MGDG mgdg->dgd1_protein Substrate mgdg->dgd2_protein Substrate membrane Membrane Remodeling (Phospholipid Replacement) dgdg->membrane tolerance Stress Tolerance membrane->tolerance

Caption: DGDG biosynthesis pathway in response to abiotic stress in plants.

References

Application Notes and Protocols for DGDG-Based Lipid Carriers in Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a glycolipid predominantly found in the thylakoid membranes of plant chloroplasts. As a bilayer-forming lipid, DGDG presents unique structural and functional properties that are increasingly being explored for the development of advanced lipid-based drug delivery systems.[1] Its inclusion in lipid nanoparticles (LNPs), such as liposomes, has been shown to significantly enhance the cellular uptake of these carriers, making it a promising component for improving the therapeutic efficacy of encapsulated drugs. This document provides detailed application notes, experimental protocols, and characterization data for the incorporation of DGDG into lipid-based carriers for therapeutic applications.

Application Notes

The incorporation of DGDG into lipid-based carriers can offer several advantages for therapeutic delivery:

  • Enhanced Cellular Uptake: Studies have demonstrated that the presence of DGDG in liposomal formulations can dramatically increase their internalization into mammalian cells, such as HeLa cells. This effect is dependent on the concentration of DGDG within the lipid bilayer, suggesting a specific interaction with cellular components that facilitates uptake.[2][3][4]

  • Biocompatibility: As a naturally occurring lipid, DGDG is expected to have a favorable biocompatibility profile, reducing the potential for toxicity associated with synthetic delivery vectors.

  • Versatility: DGDG can be incorporated into various types of lipid-based carriers, including conventional liposomes and engineered lipoprotein nanoparticles (eLPs), to deliver a wide range of therapeutic molecules, from small molecule drugs to nucleic acids.

Experimental Protocols

This section details the protocols for the preparation and characterization of DGDG-containing liposomes.

Protocol 1: Formulation of DGDG-Containing Liposomes by Thin-Film Hydration-Extrusion

This protocol describes a common method for preparing unilamellar liposomes incorporating DGDG.

Materials:

  • Digalactosyldiacylglycerol (DGDG)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Therapeutic agent (e.g., Doxorubicin, siRNA)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Preparation:

    • Dissolve DGDG, DOPC, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio. A common starting point is a 1:1 molar ratio of DGDG to DOPC, with cholesterol at 30-40 mol%.

    • If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.

    • Remove the chloroform using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation. If encapsulating a hydrophilic drug, dissolve it in the PBS prior to hydration. The volume of the aqueous phase should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

    • The hydration process should be carried out at a temperature above the lipid mixture's phase transition temperature.

  • Vesicle Formation and Sizing:

    • Agitate the hydrated lipid film to form multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

    • For a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator.

    • For large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This extrusion process should be repeated multiple times (e.g., 11-21 passes) to ensure a narrow size distribution.

  • Purification:

    • Remove any unencapsulated drug or free lipids by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against fresh PBS.

Experimental Workflow for Liposome (B1194612) Formulation

G cluster_0 Lipid Film Preparation cluster_1 Hydration & Sizing cluster_2 Purification Dissolve Lipids Dissolve Lipids Evaporate Solvent Evaporate Solvent Dissolve Lipids->Evaporate Solvent Dry Film Dry Film Evaporate Solvent->Dry Film Hydrate Film Hydrate Film Dry Film->Hydrate Film Form MLVs Form MLVs Hydrate Film->Form MLVs Extrusion Extrusion Form MLVs->Extrusion Purify Liposomes Purify Liposomes Extrusion->Purify Liposomes

Caption: Workflow for DGDG-liposome preparation.

Protocol 2: Characterization of DGDG-Containing Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the liposome suspension in filtered PBS to an appropriate concentration (e.g., 0.1-1 mg/mL).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument at 25°C.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the liposome suspension in filtered deionized water or a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

    • Transfer the sample to a zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential at 25°C.

    • Perform measurements in triplicate.

3. Morphological Analysis:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.

    • Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid.

    • Allow the grid to air-dry.

    • Image the liposomes using a transmission electron microscope.

4. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Technique: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using size exclusion chromatography or dialysis.

    • Disrupt the purified liposomes by adding a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug using UV-Vis spectroscopy at the drug's maximum absorbance wavelength or by HPLC with a suitable standard curve.

    • Calculate EE% and DL% using the following formulas:

      • EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

      • DL% = (Amount of encapsulated drug / Total amount of lipid) x 100

Data Presentation

The following tables summarize hypothetical but expected quantitative data for DGDG-containing liposomes based on typical results reported for similar lipid nanoparticle systems.

Table 1: Physicochemical Properties of DGDG-Containing Liposomes

Formulation (molar ratio)Mean Diameter (nm)PDIZeta Potential (mV)
DOPC:Chol (70:30)110 ± 50.15 ± 0.02-5.2 ± 0.8
DGDG:DOPC:Chol (35:35:30)125 ± 70.18 ± 0.03-8.1 ± 1.1
DGDG:DOPC:Chol (50:20:30)138 ± 60.21 ± 0.02-12.5 ± 1.5

Table 2: Doxorubicin Encapsulation Efficiency and Drug Loading in DGDG-Liposomes

Formulation (molar ratio)Encapsulation Efficiency (%)Drug Loading (%)
DOPC:Chol (70:30)85 ± 48.5 ± 0.4
DGDG:DOPC:Chol (35:35:30)82 ± 58.2 ± 0.5
DGDG:DOPC:Chol (50:20:30)78 ± 67.8 ± 0.6

Signaling Pathways and Cellular Uptake

The inclusion of DGDG in liposomes has been shown to significantly enhance their internalization into cells. While the precise signaling pathways are still under investigation, the enhanced uptake is likely mediated by specific endocytic pathways.

Cellular Uptake and Intracellular Trafficking of DGDG-Liposomes

G cluster_0 Cellular Internalization cluster_1 Intracellular Fate DGDG_Liposome DGDG-Liposome Cell_Membrane Cell Membrane DGDG_Liposome->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Therapeutic Release Late_Endosome->Drug_Release Endosomal Escape Cytosol Cytosol Drug_Release->Cytosol

Caption: Proposed cellular uptake of DGDG-liposomes.

The enhanced uptake of DGDG-containing liposomes may involve interactions with specific cell surface receptors or lipid rafts, triggering endocytic pathways such as clathrin-mediated endocytosis or macropinocytosis. Following internalization, the liposomes are trafficked through the endo-lysosomal pathway. For the therapeutic payload to be effective, it must be released from the liposome and escape the endosome into the cytoplasm to reach its target. The physicochemical properties of the DGDG-liposomes, including their lipid composition and surface charge, will influence the efficiency of this endosomal escape.

Conclusion

DGDG is a promising lipid component for the next generation of therapeutic lipid-based carriers. Its ability to enhance cellular uptake offers a significant advantage for improving drug delivery to target cells. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of DGDG in their specific therapeutic applications. Further research is warranted to fully elucidate the mechanisms underlying the enhanced cellular uptake and to optimize DGDG-containing formulations for various therapeutic agents and disease targets.

References

Troubleshooting & Optimization

Technical Support Center: Digalactosyldiacylglycerol (DGDG) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of digalactosyldiacylglycerol (B1163852) (DGDG) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your DGDG solutions throughout your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the degradation of DGDG solutions.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary causes of DGDG degradation?

    • A1: DGDG degradation is primarily caused by two main pathways: enzymatic hydrolysis and oxidation.[1][2][3][4] Enzymatic degradation occurs through the action of galactolipases, which hydrolyze the acyl ester bonds, and glycosidases (α- and β-galactosidases), which cleave the galactose sugar moieties.[1][2] Oxidation, or lipid peroxidation, is a non-enzymatic process where the fatty acid chains of DGDG are damaged by reactive oxygen species.[5][6] Environmental factors such as elevated temperature, extreme pH, exposure to light, and the presence of oxygen can accelerate both degradation pathways.[7][8][9][10]

  • Q2: How should I store my DGDG solutions to ensure long-term stability?

    • A2: For long-term stability, DGDG solutions should be stored at -20°C or below in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[10] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation. The choice of solvent is also critical; chloroform (B151607) or a mixture of chloroform and methanol (B129727) is commonly used for dissolving and storing DGDG.

  • Q3: Can I use antioxidants to prevent the degradation of my DGDG solution?

    • A3: Yes, antioxidants are highly recommended to prevent the oxidative degradation of DGDG, especially if it contains polyunsaturated fatty acids. Common lipid-soluble antioxidants include butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E).[6][11][12] These molecules act as free radical scavengers, inhibiting the lipid peroxidation chain reaction.[6] It is best to add the antioxidant to the solvent before dissolving the DGDG.

  • Q4: My experimental results are inconsistent. Could DGDG degradation be the cause?

    • A4: Inconsistent experimental results can indeed be a symptom of DGDG degradation. The breakdown of DGDG into lysolipids and free fatty acids can alter the physicochemical properties of your system (e.g., liposome (B1194612) structure, membrane fluidity), leading to variability in your assays.[13][14][15] It is crucial to handle and store DGDG solutions properly and to regularly check for signs of degradation.

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Unexpected pH shift in DGDG-containing buffer Hydrolysis of fatty acid ester bonds, releasing free fatty acids and lowering the pH.Prepare fresh solutions before each experiment. Store stock solutions at -20°C or below. Consider using a buffer with a higher buffering capacity if compatible with your experiment.
Cloudiness or precipitation in DGDG solution Aggregation of DGDG or its degradation products. This can be caused by improper solvent, temperature fluctuations, or the presence of contaminants.Ensure the DGDG is fully dissolved in the appropriate solvent. Store at a constant, low temperature. Filter the solution through a solvent-resistant filter if necessary, but be aware that this may alter the concentration.
Formation of unexpected peaks in chromatography (HPLC, TLC) Presence of degradation products such as mono-galactosyldiacylglycerol (MGDG), lysolipids, or free fatty acids.Confirm the identity of the unexpected peaks using mass spectrometry. Implement stricter storage and handling protocols to minimize degradation. Use freshly prepared DGDG solutions for all experiments.
Low encapsulation efficiency in liposomes Degradation of DGDG affecting the integrity of the lipid bilayer.[13][15]Prepare liposomes using fresh, high-purity DGDG. Incorporate an antioxidant like α-tocopherol into the lipid mixture. Optimize the liposome preparation method to minimize exposure to harsh conditions (e.g., high temperature, sonication).

Experimental Protocols

Protocol 1: Preparation and Storage of DGDG Stock Solutions

This protocol outlines the best practices for preparing and storing DGDG solutions to minimize degradation.

Materials:

  • Digalactosyldiacylglycerol (DGDG) powder

  • High-purity chloroform or chloroform/methanol (2:1, v/v)

  • Antioxidant (e.g., α-tocopherol or BHT)

  • Glass vials with PTFE-lined caps

  • Inert gas (argon or nitrogen)

  • Analytical balance

  • Sonicator (optional)

Procedure:

  • Pre-treatment of Vials: To remove any potential contaminants, wash the glass vials thoroughly and dry them in an oven.

  • Solvent Preparation: If using an antioxidant, dissolve it in the chosen solvent at the desired concentration (e.g., 0.1 mol% relative to DGDG).

  • Weighing DGDG: Accurately weigh the desired amount of DGDG powder in a clean, dry vial. Perform this step quickly to minimize exposure to air and moisture.

  • Dissolving DGDG: Add the prepared solvent to the vial containing the DGDG powder. Cap the vial tightly.

  • Solubilization: Gently swirl the vial to dissolve the DGDG. If necessary, briefly sonicate the solution in a bath sonicator to ensure complete dissolution. Avoid prolonged sonication, which can generate heat.

  • Inert Atmosphere: Flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Sealing and Storage: Tightly seal the vial with the PTFE-lined cap. Store the stock solution at -20°C or below.

  • Aliquoting: For frequent use, it is recommended to divide the stock solution into smaller, single-use aliquots to avoid repeated warming and cooling of the entire stock.

Protocol 2: Monitoring DGDG Degradation by HPLC-MS

This protocol provides a general method for assessing the stability of DGDG solutions.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Mass Spectrometry (MS) detector.[16][17]

  • Reversed-phase C18 column suitable for lipid analysis.

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium formate

  • DGDG solution to be tested

  • High-purity solvents for sample dilution

Procedure:

  • Sample Preparation: Dilute a small aliquot of the DGDG solution in a suitable solvent (e.g., isopropanol) to a concentration appropriate for HPLC-MS analysis.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Run a gradient elution to separate DGDG from its potential degradation products. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase to a high percentage of Mobile Phase B.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor for the expected m/z of intact DGDG and its potential degradation products (e.g., lyso-DGDG, free fatty acids).

  • Data Analysis:

    • Integrate the peak areas of the intact DGDG and any identified degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the degradation products to the total peak area of all related species.

Quantitative Data Summary

The rate of DGDG degradation is influenced by several factors. The following table summarizes the expected stability under different conditions.

Condition Parameter Expected Stability/Degradation Rate Recommendations
Temperature Storage TemperatureAt -20°C or below, DGDG is stable for months to years. At 4°C, degradation can be observed within weeks. At room temperature, degradation is significantly faster.[7][8][10]Store stock solutions at -20°C or -80°C for long-term storage. Avoid leaving solutions at room temperature for extended periods.
pH pH of Aqueous SolutionsDGDG is most stable at a neutral pH (around 6.5-7.5). Extreme acidic or alkaline conditions can catalyze the hydrolysis of ester bonds.[1][8][9]Maintain a neutral pH in aqueous buffers containing DGDG.
Oxygen Exposure Presence of Air vs. Inert GasExposure to atmospheric oxygen significantly increases the rate of oxidative degradation.[10]Store solutions under an inert atmosphere (argon or nitrogen). Use degassed solvents for solution preparation.
Antioxidants With vs. Without AntioxidantThe presence of antioxidants like BHT or α-tocopherol can significantly inhibit lipid peroxidation and extend the shelf-life of DGDG solutions.[5][11][12]Add an antioxidant (e.g., 0.1 mol%) to DGDG solutions, especially if they will be stored for an extended period or contain unsaturated fatty acids.

Visualizing Degradation Pathways and Experimental Workflows

DGDG Degradation Pathways

The following diagram illustrates the primary enzymatic and oxidative degradation pathways of DGDG.

DGDG_Degradation DGDG Digalactosyldiacylglycerol (DGDG) Lyso_DGDG Lyso-DGDG DGDG->Lyso_DGDG Galactolipase (Hydrolysis) MGDG Monogalactosyldiacylglycerol (MGDG) DGDG->MGDG α-Galactosidase Oxidized_DGDG Oxidized DGDG Products DGDG->Oxidized_DGDG Oxidation (Reactive Oxygen Species) FFA Free Fatty Acid Lyso_DGDG->FFA Further Hydrolysis MGDG->FFA Galactose Galactose MGDG->Galactose β-Galactosidase Glycerol Glycerol MGDG->Glycerol

Caption: Primary degradation pathways of DGDG.

Experimental Workflow for DGDG Stability Assessment

This diagram outlines a logical workflow for preparing, storing, and analyzing the stability of DGDG solutions.

DGDG_Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Stability Analysis prep_dgdg Weigh DGDG dissolve Dissolve DGDG prep_dgdg->dissolve prep_solvent Prepare Solvent with Antioxidant prep_solvent->dissolve aliquot Aliquot and Purge with Inert Gas dissolve->aliquot storage Store at -20°C or below aliquot->storage sampling Sample at Time Points storage->sampling hplc_ms Analyze by HPLC-MS sampling->hplc_ms data_analysis Quantify Degradation hplc_ms->data_analysis

Caption: Workflow for DGDG solution preparation and stability testing.

References

Tips for improving the solubility of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol (DGDG).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an amphiphilic glycolipid, meaning it has both a hydrophilic (water-loving) galactose headgroup and hydrophobic (water-fearing) linoleoyl fatty acid chains.[] Its solubility is highly dependent on the solvent. It is generally soluble in several organic solvents but is practically insoluble in aqueous solutions on its own.[2][3]

Q2: Which organic solvents are recommended for creating a stock solution?

A2: For creating an initial stock solution, several organic solvents can be used. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent.[][4] Other effective solvents include chloroform (B151607), dichloromethane, ethyl acetate, and acetone.[2] Lipids are typically soluble in non-polar or weakly polar organic solvents.[5] A mixture of chloroform and methanol (B129727) is also a common choice for dissolving polar lipids.[6][7]

Q3: My compound is not dissolving in my aqueous buffer. What is the first thing I should try?

A3: Direct dissolution in aqueous buffers is not expected due to the compound's low water solubility.[3] The standard approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock solution. This stock solution can then be carefully diluted into the aqueous buffer. Be aware that the compound may precipitate upon dilution; see the troubleshooting section for advice on this issue.

Q4: The compound precipitated out of my aqueous solution after I diluted the organic stock. How can I resolve this?

A4: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds.[8] Gentle warming of the solution in a water bath or using bath sonication can often help redissolve the precipitate.[8] It is critical to ensure the precipitate has fully redissolved to have a homogenous solution for your experiment.[8] If these methods are insufficient, you may need to consider a formulation-based approach using co-solvents or surfactants.

Q5: What are co-solvents and surfactants, and how can they help?

A5:

  • Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds.[9] Examples include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol.[9] They work by reducing the polarity of the aqueous solvent system.

  • Surfactants (or detergents) are molecules that can form micelles in water. These micelles have a hydrophobic core that can encapsulate the lipid, allowing it to be dispersed in the aqueous medium.[10] Common examples used in formulations include Polysorbate 80 (Tween 80) and Cremophor EL.[4][10]

Using these excipients can create a stable microemulsion or micellar solution, preventing precipitation and improving bioavailability in in vivo studies.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solubilization process.

ProblemPossible Cause(s)Recommended Solution(s)
Compound will not dissolve in the initial organic solvent. Incorrect Solvent Choice: The solvent may not be appropriate for this specific glycolipid.Consult the solvent compatibility table below. Try a recommended solvent like DMSO or a chloroform:methanol mixture.[][2][6]
Insufficient Volume/Time: The amount of solvent may be too low for the quantity of compound, or it has not been mixed for long enough.Increase the solvent volume. Use a vortex mixer and allow sufficient time for dissolution. Gentle warming can also be applied.
Low Compound Purity: Impurities or salts may be present which are insoluble in the chosen solvent.[7]Purify the compound if possible. If not, attempt to remove the insoluble material by centrifugation and carefully collecting the supernatant.[7]
Compound precipitates immediately upon dilution into aqueous buffer. Exceeded Solubility Limit: The final concentration in the aqueous medium is higher than the compound's thermodynamic solubility, even with a small amount of co-solvent from the stock.Decrease the final concentration. Increase the percentage of co-solvent or add a surfactant to the aqueous buffer before adding the stock solution.[12]
pH or Salt Incompatibility: The pH or ionic strength of the buffer may be promoting precipitation.Test dissolution in different buffers or in pure water to see if the buffer composition is the issue.
Solution is cloudy or forms a suspension. Incomplete Solubilization: The compound is not fully dissolved but is instead dispersed as fine particles.This may be acceptable for some applications if the suspension is uniform.[8] Use sonication immediately before use to ensure homogeneity.[8] For a true solution, a different solvent system or formulation approach is required.
Inconsistent results between experiments. Non-uniform Formulation: If using a suspension, inconsistent dosing can occur if the suspension is not well-mixed before each aliquot is taken.[13]Always vortex or sonicate the suspension immediately before use.
Formulation Instability: The formulation may not be stable over time, leading to precipitation or aggregation.Prepare formulations fresh before each experiment. If storage is necessary, assess stability over time at the intended storage temperature.

Data and Protocols

Solvent Selection Table

This table summarizes potential solvents for creating a stock solution of this compound. Selection should be guided by experimental compatibility.

SolventTypeNotes
DMSO Polar AproticHighly effective for initial stock solutions. Water-miscible.[][4]
Chloroform Non-polarGood for dissolving lipids. Often used in a mixture with methanol for polar lipids.[2][5]
Dichloromethane Non-polarSimilar properties to chloroform.[2]
Ethanol Polar ProticCan be used as a co-solvent. Less toxic than DMSO for many cell-based assays.[9]
Acetone Polar AproticCan dissolve the compound but is also used to precipitate polar lipids, so use with care.[2][6]
Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a 10 mg/mL concentrated stock solution.

Methodology:

  • Weigh out the desired amount of this compound powder into a sterile glass vial.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mg/mL concentration. For example, add 1 mL of DMSO to 10 mg of the compound.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • If dissolution is slow, the vial can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Store the stock solution as recommended for the compound, typically at -20°C or -80°C for long-term stability.[4]

Protocol 2: Preparation of an Aqueous Working Solution using a Surfactant

Objective: To prepare a 100 µM working solution in a saline buffer containing Tween 80.

Methodology:

  • Prepare a stock solution of the compound in DMSO (e.g., 10 mM) as described in Protocol 1.

  • Prepare the final aqueous buffer. For example, a saline solution (0.9% NaCl in water).

  • Add a surfactant, such as Tween 80, to the saline buffer to a final concentration of 0.1% to 0.5% (v/v). Mix well. The surfactant should be added to the buffer before the compound.

  • While vortexing the saline-surfactant mixture, slowly add the required volume of the DMSO stock solution to reach the final concentration of 100 µM. The slow addition to a vortexing solution helps prevent localized high concentrations that can lead to precipitation.

  • The resulting solution should be a clear, homogenous microemulsion. If any cloudiness or precipitate is observed, attempt to clarify using bath sonication.[8]

Visualized Workflows

The following diagrams illustrate the decision-making and experimental processes for solubilizing the compound.

Solubility_Troubleshooting_Workflow Diagram 1: Solubility Troubleshooting Workflow start Start: Need to dissolve DGDG choose_solvent Select initial organic solvent (e.g., DMSO, Chloroform/Methanol) start->choose_solvent dissolve Attempt to dissolve compound (Vortex, gentle heat) choose_solvent->dissolve check_dissolved Is it fully dissolved? dissolve->check_dissolved stock_ok Stock solution prepared check_dissolved->stock_ok Yes troubleshoot Troubleshoot: - Increase solvent volume - Check purity - Change solvent check_dissolved->troubleshoot No prepare_aqueous Prepare aqueous formulation (Dilute stock into buffer) stock_ok->prepare_aqueous troubleshoot->dissolve check_precipitate Does it precipitate? prepare_aqueous->check_precipitate final_ok Aqueous solution prepared check_precipitate->final_ok No use_physical Apply physical methods (Sonication, warming) check_precipitate->use_physical Yes check_redissolved Did it redissolve? use_physical->check_redissolved check_redissolved->final_ok Yes use_formulation Use advanced formulation: - Add co-solvents - Add surfactants check_redissolved->use_formulation No use_formulation->prepare_aqueous

Caption: A logical workflow for troubleshooting the dissolution of DGDG.

Experimental_Workflow Diagram 2: Experimental Workflow for Aqueous Formulation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh DGDG Powder add_dmso 2. Add minimal volume of DMSO weigh->add_dmso vortex_heat 3. Vortex / Warm (37°C) until fully dissolved add_dmso->vortex_heat stock_sol Result: Concentrated Stock Solution vortex_heat->stock_sol dilute 6. Slowly add stock to vortexing buffer stock_sol->dilute prep_buffer 4. Prepare aqueous buffer (e.g., Saline) add_surfactant 5. Add surfactant to buffer (e.g., 0.5% Tween 80) prep_buffer->add_surfactant add_surfactant->dilute sonicate 7. Sonicate if cloudy dilute->sonicate final_sol Result: Clear Working Solution sonicate->final_sol

References

Technical Support Center: Proper Handling and Reconstitution of Powdered DGDG

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for the proper handling and reconstitution of powdered Digalactosyldiacylglycerol (DGDG).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting powdered DGDG?

A1: The choice of solvent depends on the intended application. For creating stock solutions, a mixture of Chloroform (B151607):Methanol:Water in a 4:1:0.1 ratio is effective for solubilizing DGDG.[1] For in vitro applications, DMSO is a common choice, though it may require ultrasonic agitation to achieve full dissolution.[2] It is crucial to use newly opened, hygroscopic DMSO as it significantly impacts solubility.[2] For creating liposomes or other lipid-based delivery systems, co-solvents like ethanol (B145695) are often used.

Q2: How should I store powdered DGDG and its reconstituted solutions?

A2: Powdered DGDG is stable for at least four years when stored at -20°C.[1] Once reconstituted into a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2] For in vivo experiments, it is advised to prepare the working solution fresh on the same day of use.[2]

Q3: My DGDG solution appears cloudy or has precipitated after reconstitution. What should I do?

A3: Cloudiness or precipitation can occur, especially at higher concentrations. To aid dissolution, gentle heating and/or sonication can be applied.[2] If using a centrifugal concentrator, be aware that high local concentrations near the membrane can cause precipitation. To avoid this, mix the solution periodically during concentration. If precipitation persists, consider adjusting the solvent system or the concentration.

Q4: What is the best way to prepare DGDG for use in liposomes?

A4: When preparing liposomes, DGDG is typically dissolved in an organic solvent like chloroform or a chloroform:methanol mixture along with other lipids. This lipid mixture is then dried to a thin film under a stream of inert gas (e.g., nitrogen) and subsequently hydrated with an aqueous buffer. The resulting liposome (B1194612) suspension is then sized using methods like extrusion or sonication.

Q5: Can I use DGDG that has changed color?

A5: Powdered DGDG can range in color from brown to black.[2] This is generally normal. However, if you observe a significant change in color or appearance of the powder upon receipt or after storage, it is advisable to contact the supplier for quality assurance.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for the handling and storage of DGDG.

ParameterValueCitation(s)
Storage Temperature (Powder) -20°C[1]
Stability (Powder) ≥ 4 years[1]
Storage Temperature (Solvent) -80°C or -20°C[2]
Stability (in Solvent) 6 months at -80°C, 1 month at -20°C[2]
Recommended Solvents Chloroform:Methanol:Water (4:1:0.1), DMSO[1][2]

Experimental Protocol: Reconstitution of Powdered DGDG for a Stock Solution

This protocol outlines the steps for reconstituting powdered DGDG to create a stock solution.

Materials:

  • Powdered DGDG

  • Anhydrous chloroform

  • Anhydrous methanol

  • Deionized water

  • Glass vial with a PTFE-lined cap

  • Pipettes

  • Vortex mixer

  • (Optional) Bath sonicator

Methodology:

  • Equilibration: Allow the vial of powdered DGDG to come to room temperature before opening to prevent condensation of moisture.

  • Solvent Preparation: Prepare the reconstitution solvent by mixing chloroform, methanol, and water in a 4:1:0.1 volumetric ratio. For example, to prepare 5.1 mL of solvent, mix 4 mL of chloroform, 1 mL of methanol, and 0.1 mL of water.

  • Reconstitution:

    • Carefully add the desired volume of the prepared solvent to the vial containing the powdered DGDG.

    • Cap the vial tightly.

  • Dissolution:

    • Vortex the vial for 1-2 minutes to facilitate dissolution.

    • If the solution is not clear, sonicate the vial in a bath sonicator for 5-10 minutes, or until the solution becomes clear. Gentle warming may also be applied if necessary.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller volumes in separate vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Troubleshooting Guide

This section provides a visual troubleshooting guide for common issues encountered during DGDG reconstitution and handling.

DGDG_Troubleshooting decision decision start_end start_end problem problem solution solution start Start Reconstitution add_solvent Add appropriate solvent to powdered DGDG start->add_solvent vortex Vortex thoroughly add_solvent->vortex is_clear Is the solution clear? vortex->is_clear sonicate Apply gentle heat and/or sonication is_clear->sonicate No success Solution is ready for use or storage is_clear->success Yes still_cloudy Still cloudy/precipitated? sonicate->still_cloudy check_solvent Verify solvent quality (e.g., fresh, anhydrous) still_cloudy->check_solvent Yes still_cloudy->success No, now clear adjust_conc Consider reducing DGDG concentration check_solvent->adjust_conc adjust_conc->start Retry precipitation_later Precipitation occurs after storage success->precipitation_later check_storage Verify storage temperature and conditions precipitation_later->check_storage re_dissolve Re-sonicate/warm before use check_storage->re_dissolve

Caption: Troubleshooting workflow for DGDG reconstitution.

This guide should serve as a comprehensive resource for the successful handling and use of powdered DGDG in a research setting. For any further issues, consulting the manufacturer's specific product information sheet is always recommended.

References

Technical Support Center: Overcoming Challenges in DGDG In Vivo Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo formulation of Digalactosyldiacylglycerol (DGDG).

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the formulation and administration of DGDG for in vivo studies.

Issue 1: Poor Solubility and Precipitation of DGDG in Aqueous Buffers

Question: My DGDG is poorly soluble in my aqueous buffer system and precipitates either immediately or over a short period. How can I improve its solubility for intravenous administration?

Answer: Poor aqueous solubility is a common challenge for lipid-based molecules like DGDG. Several strategies can be employed to enhance its solubility and prevent precipitation.

Troubleshooting Steps:

  • Co-solvents: Prepare a stock solution of DGDG in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock can then be diluted into the final aqueous formulation. It is crucial to ensure the final concentration of the organic solvent is low enough to not cause toxicity in the animal model.[1][2]

  • pH Adjustment: The solubility of some lipids can be influenced by pH. While DGDG is a neutral lipid, the overall formulation pH can impact the stability of the delivery system. Buffering the formulation to a physiological pH (around 7.4) is generally recommended.

  • Surfactants and Emulsifiers: The use of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can help to create stable emulsions or micellar solutions, effectively dispersing the DGDG in the aqueous phase.[3]

  • Complexation: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[4] This can be a viable strategy for DGDG.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the DGDG, which may improve its dissolution rate.[5][6]

Experimental Protocol: Preparation of a DGDG Formulation using a Co-solvent and Surfactant

Materials:

  • Digalactosyldiacylglycerol (DGDG)

  • Dimethyl Sulfoxide (DMSO)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of DGDG in DMSO at a concentration of 10 mg/mL.

  • In a sterile vial, add the required volume of the DGDG stock solution.

  • Add Tween® 80 to the vial to a final concentration of 5% (v/v) of the total formulation volume.

  • Vortex the mixture thoroughly.

  • Slowly add sterile saline to the desired final volume while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation or cloudiness.

Parameter Recommendation Rationale
DMSO Concentration < 10% (v/v)To minimize potential toxicity in animal models.
Tween® 80 Concentration 1-10% (v/v)To aid in the formation of a stable emulsion/micellar solution.
Order of Addition DGDG in DMSO, then Tween® 80, then salineTo ensure proper solubilization and dispersion.
Issue 2: Formulation Instability (Aggregation, Fusion, Leakage) of Liposomal DGDG

Question: I have successfully prepared DGDG-containing liposomes, but they are not stable and tend to aggregate or leak the encapsulated material over time. How can I improve the stability of my liposomal formulation?

Answer: The stability of liposomes is critical for their in vivo efficacy. Instability can lead to premature drug release and altered biodistribution. Several factors can be optimized to enhance liposomal stability.

Troubleshooting Steps:

  • Inclusion of Cholesterol: Cholesterol is a key component in many liposomal formulations as it can increase the packing density of the lipid bilayer, leading to reduced membrane fluidity and decreased leakage.

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids (e.g., DSPE-PEG) to the liposome (B1194612) formulation creates a hydrophilic layer on the surface. This "stealth" coating reduces recognition by the reticuloendothelial system (RES), prolonging circulation time and improving stability.[7][8]

  • Lipid Composition: The choice of phospholipids (B1166683) can significantly impact stability. Using lipids with a higher phase transition temperature (Tm), such as hydrogenated soy phosphatidylcholine (HSPC), can result in more rigid and stable liposomes at physiological temperatures.

  • Size Control: Homogenizing the liposome suspension through techniques like extrusion can produce vesicles with a uniform and smaller size distribution, which generally leads to better stability.

  • Cryoprotectants for Lyophilization: If you plan to store your liposomes for an extended period, lyophilization (freeze-drying) is a common strategy. The inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is essential to protect the liposomes from damage during the freezing and drying process.[9]

Experimental Protocol: Preparation of Stable DGDG-Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • Digalactosyldiacylglycerol (DGDG)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve DGDG, DPPC, Cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 50:20:25:5).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS by vortexing.

  • To create unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.

  • Store the final liposomal suspension at 4°C.

Component Molar Ratio (%) Function
DPPC 50Main bilayer-forming lipid
DGDG 20Active ingredient
Cholesterol 25Stabilizes the lipid bilayer
DSPE-PEG2000 5Provides a "stealth" coating for longer circulation
Issue 3: Low Bioavailability and Rapid Clearance of DGDG In Vivo

Question: My DGDG formulation is cleared too quickly from circulation, resulting in low bioavailability at the target site. What strategies can I use to improve this?

Answer: Enhancing the bioavailability of DGDG requires formulation strategies that protect it from rapid clearance and promote its accumulation at the desired site of action.

Troubleshooting Steps:

  • Nanoparticle Formulations: Encapsulating DGDG into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation and rapid clearance.[9][10] These systems can also be designed for targeted delivery.

  • PEGylated Liposomes: As mentioned previously, PEGylation is a highly effective strategy to prolong the circulation time of liposomes and, consequently, the encapsulated DGDG.[7][8]

  • Emulsion Formulations: Formulating DGDG into a stable nanoemulsion can improve its absorption and distribution.[3][11] The oil phase, surfactant, and co-surfactant must be carefully selected to ensure stability and biocompatibility.

Workflow for Developing a Bioavailability-Enhanced DGDG Formulation

Caption: Workflow for DGDG formulation development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of action of DGDG in vivo?

A1: DGDG is known to possess anti-inflammatory properties. While the exact mechanisms are still under investigation, it is believed that DGDG may modulate the activity of immune cells and interfere with inflammatory signaling pathways.

Q2: What is a typical starting dose for DGDG in preclinical mouse models?

A2: The optimal dose will depend on the specific animal model, disease indication, and formulation. A thorough dose-ranging study is recommended. Based on general principles of preclinical studies, a starting point could be in the range of 1-10 mg/kg, with subsequent dose escalation or de-escalation based on efficacy and toxicity data.

Q3: How can I quantify the concentration of DGDG in plasma or tissue samples?

A3: A sensitive and specific analytical method is required for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable technique for quantifying lipids like DGDG in biological matrices.[12][13][14][15] A validated method will be necessary to ensure the accuracy and reliability of the data.

Experimental Protocol: Quantification of DGDG in Plasma by LC-MS/MS

Materials:

  • Plasma samples from DGDG-treated animals

  • Internal Standard (IS) - a structurally similar lipid not present endogenously

  • Acetonitrile (B52724)

  • Formic Acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect DGDG and the IS using multiple reaction monitoring (MRM) in positive ion mode.

    • Quantify the DGDG concentration by comparing the peak area ratio of the analyte to the IS against a standard curve.

Q4: What are the key safety and toxicity parameters to monitor for a new DGDG formulation?

A4: For any new in vivo formulation, it is crucial to conduct safety and toxicology studies.[4][16][17][18][19][20][21] Key parameters to monitor include:

  • Acute Toxicity: Observe animals for any immediate adverse effects after administration, such as changes in behavior, grooming, and mobility.

  • Body Weight: Monitor body weight throughout the study as a general indicator of health.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood for analysis of red and white blood cell counts, as well as markers of liver and kidney function.

  • Histopathology: Examine major organs for any signs of tissue damage or inflammation.

Signaling Pathway: Potential Anti-inflammatory Action of DGDG

DGDG_Pathway DGDG DGDG Formulation ImmuneCell Immune Cell (e.g., Macrophage) DGDG->ImmuneCell Modulates NFkB NF-κB Signaling DGDG->NFkB Inhibits? ImmuneCell->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Production Inflammation Inflammation Cytokines->Inflammation Promotes

References

Technical Support Center: Optimizing DGDG for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Digalactosyldiacylglycerol (DGDG). This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help researchers and drug development professionals optimize the working concentration of DGDG for in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Digalactosyldiacylglycerol (DGDG)?

A1: Digalactosyldiacylglycerol (DGDG) is a type of galactolipid, which are glycolipids where a galactose sugar is attached to a lipid. DGDG is a major structural component of chloroplast thylakoid membranes in plants and cyanobacteria and is essential for photosynthesis. In biomedical research, DGDG and other galactolipids are investigated for their potential anti-cancer, anti-inflammatory, and immunomodulatory properties.

Q2: How should I dissolve and prepare DGDG for in vitro assays?

A2: DGDG is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media. The recommended solvent is Dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM or 10-100 mg/mL) in 100% cell culture grade DMSO. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can also help. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: To prepare your working concentration, perform a serial dilution from the DMSO stock into pre-warmed (37°C) complete cell culture medium. It is critical to add the DGDG stock solution to the medium dropwise while gently vortexing or swirling to prevent precipitation.

Q3: What is a recommended starting concentration for DGDG?

A3: The optimal concentration of DGDG is highly dependent on the cell type and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental conditions. Based on literature for DGDG and related compounds, a broad range to start with is 1 µg/mL to 100 µg/mL . For anti-inflammatory assays, concentrations between 25-100 µg/mL have been used for related compounds, while cytotoxicity effects may require higher concentrations.[1][2][3]

Q4: Is DGDG cytotoxic to normal cells?

A4: Studies on related galactolipids have shown that they can exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal, healthy cells. For example, DGDG showed weaker cytotoxic activity against melanoma cancer cell lines compared to its counterpart MGDG, and both were noted to have very low cytotoxicity towards normal human keratinocytes. However, high concentrations of any compound can eventually become toxic. It is crucial to test DGDG on a relevant normal cell line in parallel with your cancer cell line to determine its therapeutic window.

Q5: What is a primary mechanism of action for DGDG's immunomodulatory effects?

A5: One of the key proposed mechanisms for the immunomodulatory activity of DGDG and other glycolipids is their ability to be recognized by the immune system. DGDG can be presented by the CD1d molecule on the surface of antigen-presenting cells (APCs). This DGDG-CD1d complex is then recognized by the T-cell receptor (TCR) on Natural Killer T (NKT) cells, a specialized type of T lymphocyte. This recognition event activates the NKT cells, causing them to rapidly release a variety of cytokines (e.g., IFN-γ and IL-4), which can then influence the broader immune response.[4][5][6]

Troubleshooting Guide

Q: My DGDG solution precipitated when added to the cell culture medium. What went wrong?

A: Precipitation is a common issue with hydrophobic compounds. Here are the likely causes and solutions:

  • High Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally ≤0.1% for sensitive cells and no higher than 0.5% for robust cell lines. High DMSO concentration can cause the compound to fall out of solution.

  • Improper Mixing: Always add the DMSO stock solution to pre-warmed media while gently vortexing or swirling. Adding the stock to cold media or without sufficient agitation can cause immediate precipitation.

  • Concentration Too High: You may be exceeding the solubility limit of DGDG in the aqueous medium. Try preparing a more dilute working solution.

Q: I am not observing any significant effect of DGDG in my assay. Why?

A: A lack of effect can stem from several factors:

  • Concentration Too Low: DGDG is generally reported to be less potent than other galactolipids like MGDG. You may need to increase the concentration. Perform a wide-range dose-response curve (e.g., 0.1 µg/mL to 200 µg/mL) to identify the effective range.

  • Insufficient Incubation Time: The biological effect you are measuring may require a longer exposure time. Consult literature for similar compounds or test multiple time points (e.g., 24h, 48h, 72h).[7]

  • Cell Line Insensitivity: The specific cell line you are using may lack the necessary cellular machinery (e.g., CD1d expression for immune assays) to respond to DGDG.

  • Compound Degradation: Ensure your DGDG stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.

Q: I am observing high levels of cell death even in my low-concentration DGDG wells and vehicle control. What is the cause?

A: This typically points to an issue with the vehicle (solvent) or experimental setup:

  • DMSO Toxicity: The most common cause is a high final concentration of DMSO. Prepare a "vehicle control" with the same final DMSO concentration as your highest DGDG dose to test for solvent toxicity. If the vehicle control shows high cell death, you must reduce the final DMSO concentration across all conditions. Most cell lines tolerate up to 0.5% DMSO, but sensitive or primary cells may require ≤0.1%.

Data Summary Tables

Table 1: Recommended Starting Concentration Ranges for DGDG in In Vitro Assays

Assay TypeRecommended Starting Range (µg/mL)Key Considerations
Cell Viability / Cytotoxicity 10 - 200 µg/mLA wide range is needed to establish an IC50 value. Effects are highly cell-type dependent.
Anti-inflammatory 5 - 100 µg/mLLower concentrations may be sufficient to modulate inflammatory pathways without inducing cell death.[1][3]
Immunomodulation (NKT cell activation) 1 - 50 µg/mLActivation of NKT cells can occur at relatively low concentrations of glycolipid antigens.

Note: These are suggested starting points. The optimal concentration must be determined empirically for each cell line and experimental setup.

Table 2: Example Cytotoxicity Data for Galactolipids in Melanoma Cells (48h Incubation)

CompoundCell LineIC50 (µg/mL)Selectivity Note
MGDG-1 A375 (Metastatic Melanoma)15.14Highly cytotoxic to melanoma cells.
DGDG-1 A375 (Metastatic Melanoma)> 50Exhibited weaker cytotoxic activity than MGDG-1.
MGDG-1 / DGDG-1 HaCaT (Normal Keratinocytes)> 100Both galactolipids showed very low cytotoxicity towards normal cells.

This data highlights that DGDG is generally less cytotoxic than MGDG and shows selectivity for cancer cells over normal cells. A dose-response experiment is crucial.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of DGDG in complete medium. Remove the old medium from the wells and add 100 µL of the DGDG-containing medium or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 100% DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix gently on an orbital shaker for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a viability dye to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).

Methodology:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate. Treat with desired concentrations of DGDG and incubate for the chosen time period.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both stains, early apoptotic cells will be positive for Annexin V only, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Anti-Inflammatory Activity using Nitric Oxide (NO) Assay

This protocol assesses the anti-inflammatory potential of DGDG by measuring its ability to inhibit nitric oxide (NO) production in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of DGDG for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response and NO production.

  • Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reagent Assay:

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each sample of supernatant in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate for another 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The amount of NO is determined using a sodium nitrite (B80452) standard curve.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare DGDG Stock (High Conc. in DMSO) prep_work Prepare Working Solutions (Serial Dilution in Warm Media) prep_stock->prep_work seed Seed Cells in Plate (Incubate Overnight) prep_work->seed treat Treat Cells with DGDG & Controls seed->treat incubate Incubate (e.g., 24h, 48h, 72h) treat->incubate assay Perform Assay (e.g., MTT, Annexin V) incubate->assay read Acquire Data (Plate Reader, Flow Cytometer) assay->read analyze Analyze Data (% Viability, % Apoptosis) read->analyze interpret Interpret Results (Determine IC50, etc.) analyze->interpret

Caption: General experimental workflow for a DGDG cell-based assay.

Troubleshooting start Problem Encountered precipitate DGDG Precipitates in Media start->precipitate no_effect No Biological Effect Observed start->no_effect control_death High Cell Death in Vehicle Control start->control_death sol_dmso Check Final DMSO % (Should be <0.5%) precipitate->sol_dmso Is DMSO >0.5%? sol_mix Improve Mixing (Add stock to warm media while vortexing) precipitate->sol_mix Improper mixing? sol_conc Concentration Issue? no_effect->sol_conc control_death->sol_dmso sol_inc Increase Incubation Time (24h -> 48h -> 72h) sol_conc->sol_inc No sol_cell Consider Cell Line Sensitivity sol_conc->sol_cell Yes (Increase Conc.)

Caption: Troubleshooting logic for common issues in DGDG experiments.

DGDG_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell DGDG_in DGDG Uptake CD1d CD1d Molecule DGDG_in->CD1d Loading Presentation DGDG-CD1d Complex on Cell Surface CD1d->Presentation TCR T-Cell Receptor (TCR) Presentation->TCR Recognition Activation NKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines Immune_Modulation Downstream Immune Modulation Cytokines->Immune_Modulation

Caption: Proposed DGDG signaling pathway via CD1d-mediated NKT cell activation.

References

Technical Support Center: Large-Scale Purification of DGDG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Digalactosyldiacylglycerol (DGDG).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for large-scale DGDG extraction?

A1: The most common natural source for large-scale DGDG purification is spinach (Spinacia oleracea L.). Other plant sources, such as grass pollen and various algae, also contain DGDG, but spinach is often preferred due to its high galactolipid content and availability.

Q2: What are the main challenges in purifying DGDG on a large scale?

A2: The primary challenges include:

  • Co-purification of other lipids: Monogalactosyldiacylglycerol (MGDG) is structurally very similar to DGDG and often co-elutes during chromatographic separation.

  • Contamination with pigments: Chlorophylls and carotenoids are co-extracted with lipids from plant materials and must be removed.

  • DGDG Degradation: DGDG can be susceptible to degradation under certain pH and temperature conditions.

  • Handling large volumes of hazardous solvents: The extraction process requires significant quantities of solvents like chloroform (B151607) and methanol (B129727), necessitating strict safety protocols.

  • Achieving high purity and yield: Balancing purity with recovery is a constant challenge in scaling up any purification process.

Q3: What are the typical yields and purity levels expected from large-scale DGDG purification?

A3: While specific yields can vary depending on the starting material and purification protocol, laboratory-scale extractions from spinach have reported the glycolipid fraction to contain approximately 2.8% DGDG by weight.[1] Industrial-scale operations aim for high purity (often >95%), but this can lead to a trade-off in overall yield.

Troubleshooting Guides

Problem 1: Poor Separation of DGDG and MGDG

Symptoms:

  • Fractions collected from column chromatography contain a mixture of DGDG and MGDG, as confirmed by TLC or HPLC analysis.

  • Poor resolution between DGDG and MGDG peaks in the chromatogram.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inappropriate Solvent System Optimize the solvent gradient. For silica (B1680970) gel chromatography, a gradient of increasing methanol concentration in chloroform is commonly used. A shallower gradient can improve resolution.
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to band broadening and decreased separation efficiency.
Incorrect Column Packing Ensure the silica gel is packed uniformly to prevent channeling. Uneven packing results in a non-uniform flow of the mobile phase.
Suboptimal Flow Rate A slower flow rate generally provides better resolution by allowing more time for equilibrium between the stationary and mobile phases.[2]
Problem 2: Contamination of Final Product with Pigments (Chlorophylls and Carotenoids)

Symptoms:

  • The purified DGDG fraction has a green or yellow tint.

  • Presence of pigment-related peaks in analytical chromatograms.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inefficient Initial Extraction Perform a liquid-liquid extraction with aqueous acetone (B3395972) and petroleum ether. Chlorophylls will partition into the aqueous acetone phase, while lipids remain in the petroleum ether.[3]
Co-elution during Chromatography Incorporate a pre-purification step using a solid-phase extraction (SPE) cartridge designed for chlorophyll (B73375) removal.[4] Alternatively, saponification can be used to remove chlorophyll by converting it to more polar chlorophyllides.[1][5]
Insufficient Washing of Crude Extract After the initial extraction, wash the organic phase multiple times with a saline solution to remove water-soluble impurities, which can include some pigments.
Problem 3: Low Yield of Purified DGDG

Symptoms:

  • The final amount of purified DGDG is significantly lower than expected based on the starting material.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Degradation of DGDG Maintain a neutral pH and low temperatures (4-25°C) throughout the purification process to minimize enzymatic and chemical degradation.[6][7] Avoid prolonged exposure to harsh conditions.
Loss during Extraction and Washing Ensure complete phase separation during liquid-liquid extractions to avoid discarding the lipid-containing organic phase. Minimize the number of transfer steps.
Irreversible Adsorption to Silica Gel If DGDG is strongly retained on the silica gel, consider using a more polar solvent or a different stationary phase. Deactivating the silica gel with a small amount of triethylamine (B128534) can also reduce irreversible adsorption of sensitive compounds.[8]
Incomplete Elution from the Column After the main DGDG fractions have been collected, continue eluting the column with a highly polar solvent (e.g., 100% methanol) to ensure all product has been recovered.
Problem 4: DGDG Degradation During Storage

Symptoms:

  • Purity of the stored DGDG decreases over time, as indicated by the appearance of new spots on TLC or peaks in HPLC.

  • Changes in the physical appearance of the sample.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Oxidation Store purified DGDG under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the fatty acid chains.
Hydrolysis Store in a dry, aprotic solvent at low temperatures (-20°C or -80°C) to prevent acid or base-catalyzed hydrolysis.[6]
Exposure to Light Store in amber vials or otherwise protected from light, as light can promote the formation of free radicals and lead to degradation.

Experimental Protocols

Protocol 1: Large-Scale Extraction of Total Lipids from Spinach

Objective: To extract the total lipid fraction, including DGDG, from a large quantity of fresh spinach leaves.

Materials:

  • Fresh spinach leaves

  • Blender or homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Large glass funnels and filter paper or cheesecloth

  • Rotary evaporator

Procedure:

  • Wash and thoroughly dry the fresh spinach leaves.

  • Homogenize the spinach leaves in a blender with a mixture of chloroform and methanol (1:2, v/v). Use a sufficient volume of solvent to ensure a slurry consistency.

  • Filter the homogenate through several layers of cheesecloth or filter paper to remove the solid plant material.

  • To the filtrate, add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

  • Mix thoroughly and allow the phases to separate in a large separatory funnel.

  • Collect the lower chloroform phase, which contains the total lipids.

  • Wash the chloroform phase twice with a small volume of a methanol:water solution (1:1, v/v) to remove water-soluble contaminants.

  • Dry the chloroform phase over anhydrous sodium sulfate.

  • Concentrate the lipid extract using a rotary evaporator to obtain the crude lipid fraction.

Protocol 2: Purification of DGDG by Silica Gel Column Chromatography

Objective: To separate DGDG from the total lipid extract.

Materials:

  • Crude lipid extract from Protocol 1

  • Silica gel 60 (70-230 mesh)

  • Glass chromatography column

  • Solvents: Chloroform, Acetone, Methanol

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack the chromatography column. The amount of silica gel should be approximately 50 times the weight of the crude lipid extract.[9]

  • Dissolve the crude lipid extract in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a stepwise gradient of solvents. A typical gradient might be:

    • Chloroform (to elute non-polar lipids and pigments)

    • Acetone (to elute MGDG and some other glycolipids)

    • Acetone:Methanol mixtures with increasing polarity (e.g., 9:1, 4:1, 1:1 v/v)

    • Methanol (to elute DGDG and other polar lipids)

  • Collect fractions and monitor the elution profile by thin-layer chromatography (TLC) using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

  • Visualize the spots on the TLC plates (e.g., with iodine vapor or a specific stain for sugars). DGDG will have a lower Rf value than MGDG.

  • Pool the fractions containing pure DGDG.

  • Evaporate the solvent to obtain the purified DGDG.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_purification DGDG Purification start Fresh Spinach homogenize Homogenize in Chloroform/Methanol start->homogenize filter Filter to Remove Solids homogenize->filter partition Phase Partition with Chloroform/Water filter->partition collect Collect Chloroform Phase partition->collect dry Dry and Concentrate collect->dry crude_extract Crude Lipid Extract dry->crude_extract load_column Load on Silica Gel Column crude_extract->load_column Purification Step elute_chloroform Elute with Chloroform (Pigments, Neutral Lipids) load_column->elute_chloroform elute_acetone Elute with Acetone (MGDG) elute_chloroform->elute_acetone elute_methanol Elute with Methanol (DGDG) elute_acetone->elute_methanol collect_fractions Collect and Analyze Fractions (TLC) elute_methanol->collect_fractions pool Pool Pure DGDG Fractions collect_fractions->pool final_product Purified DGDG pool->final_product

Caption: Experimental workflow for the extraction and purification of DGDG from spinach.

troubleshooting_pathway start Low Purity of DGDG q1 Contaminant Type? start->q1 is_mgdg MGDG Co-elution q1->is_mgdg Lipid is_pigment Chlorophyll/ Carotenoid Contamination q1->is_pigment Pigment is_other Protein/ Other Polar Impurities q1->is_other Other sol1 Optimize Gradient (shallower) Reduce Column Load Decrease Flow Rate is_mgdg->sol1 Solution sol2 Liquid-Liquid Extraction (aq. Acetone/Pet. Ether) Use SPE Cartridge Saponification is_pigment->sol2 Solution sol3 Wash Extract with Saline Incorporate Protein Precipitation Step is_other->sol3 Solution

Caption: Troubleshooting decision tree for low purity DGDG during purification.

References

Technical Support Center: Reconstitution of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol (DGDG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the reconstitution of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol (DGDG) for experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol (DGDG)?

A1: DGDG is a type of glycolipid, specifically a digalactosyl diacylglycerol. It is a significant component of chloroplast thylakoid membranes in plants.[1] Structurally, it possesses a glycerol (B35011) backbone with two linoleic acid chains and a beta-D-galactopyranosyl headgroup. Its amphiphilic nature allows it to form bilayer structures in aqueous solutions, making it suitable for creating liposomes or other model membranes for various research applications, including drug delivery.[2][3]

Q2: What are the primary applications of DGDG reconstitution?

A2: Reconstituted DGDG vesicles (liposomes) are used in a variety of research areas. These include:

  • Drug Delivery: As a carrier for both hydrophobic and hydrophilic drugs.[3]

  • Membrane Biophysics: To study the physical properties of glycolipid-containing membranes and their interactions with other lipids and proteins.

  • Photosynthesis Research: To create model thylakoid membranes to investigate the role of DGDG in photosynthetic processes.[1][3]

  • Immunology: To study the adjuvant properties of glycolipids in vaccine formulations.

Q3: What are the key steps in DGDG reconstitution?

A3: The general workflow for DGDG reconstitution into liposomes involves dissolving the lipid in an organic solvent, creating a thin lipid film, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and then sizing the vesicles to produce unilamellar vesicles (LUVs) of a desired diameter.

Q4: Can I co-reconstitute DGDG with other lipids or proteins?

A4: Yes. DGDG can be mixed with other lipids, such as phospholipids (B1166683) and cholesterol, to create model membranes with specific properties.[4] The process for co-reconstitution is similar to that for DGDG alone, with the different lipids being mixed in the initial organic solvent phase. Reconstituting proteins into DGDG-containing liposomes (forming proteoliposomes) is also possible and follows standard protocols for membrane protein reconstitution.[5][6][7]

Experimental Protocols

Protocol 1: DGDG Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of Large Unilamellar Vesicles (LUVs) composed of DGDG.

Materials:

  • 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol (DGDG)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Methodology:

  • Lipid Preparation:

    • Dissolve the desired amount of DGDG in chloroform in a round-bottom flask. For co-reconstitution, add other lipids at this stage. A typical lipid concentration is 10-20 mg/mL.

    • Gently swirl the flask to ensure a homogenous mixture.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (for DGDG, room temperature is generally sufficient).

    • Apply a vacuum to evaporate the chloroform, leaving a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.

  • Hydration:

    • Add the desired volume of hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature.

    • Gently swirl the flask to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs). Allow the film to hydrate for at least 1 hour, with occasional agitation.

  • Vesicle Sizing (Extrusion):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the glass syringes.

    • Pass the suspension through the membrane to the second syringe. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution of large unilamellar vesicles (LUVs).

  • Storage:

    • Store the resulting liposome suspension at 4°C. For long-term storage, consider the stability of the incorporated molecules and the potential for lipid degradation.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Reconstitution Efficiency / Incomplete Film Hydration 1. Incomplete removal of organic solvent. 2. Hydration temperature is too low. 3. Insufficient hydration time or agitation.1. Ensure the lipid film is completely dry by extending the time on the rotary evaporator or placing it under high vacuum for an extended period. 2. Hydrate at a temperature above the phase transition temperature of all lipids in the mixture. 3. Increase hydration time to several hours or overnight at 4°C, with gentle, periodic agitation.
Heterogeneous Liposome Size Distribution 1. Insufficient number of extrusion passes. 2. Clogged or damaged extruder membrane.1. Increase the number of extrusion passes (an odd number is recommended for uniformity). 2. Check the membrane for tears or blockages and replace if necessary. Ensure the extruder is assembled correctly.
Liposome Aggregation 1. High ionic strength of the hydration buffer. 2. Presence of divalent cations (e.g., Ca²⁺, Mg²⁺). 3. High concentration of liposomes.1. Reduce the ionic strength of the buffer. 2. Use a chelating agent like EDTA if divalent cations are necessary for other experimental reasons. 3. Dilute the liposome suspension.
Degradation of DGDG 1. Oxidation of the linoleoyl chains. 2. Hydrolysis of ester bonds.1. Use deoxygenated buffers and handle the liposome suspension under an inert atmosphere (e.g., nitrogen or argon). 2. Store liposomes at 4°C and use them within a reasonable timeframe. Avoid extreme pH values.
Low Encapsulation Efficiency (for encapsulated agents) 1. The properties of the encapsulated molecule (size, charge) are not optimal for the liposome composition. 2. The hydration method is not suitable for the molecule.1. For hydrophilic molecules, consider reverse-phase evaporation or freeze-thaw cycles to increase encapsulation. For hydrophobic molecules, ensure they are well-solubilized with the lipids in the organic solvent. 2. The size of the vesicles can influence encapsulation efficiency; larger vesicles generally encapsulate more of the aqueous phase.[4]

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Vesicle Formation cluster_sizing Vesicle Sizing dissolve Dissolve DGDG in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Homogeneous Mixture hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate Thin Lipid Film mlv Formation of MLVs hydrate->mlv extrude Extrusion through Polycarbonate Membrane mlv->extrude MLV Suspension luv Formation of LUVs extrude->luv

Caption: Workflow for DGDG Liposome Reconstitution.

troubleshooting_logic start Experiment Start check_hydration Is Film Fully Hydrated? start->check_hydration check_size Are Liposomes Homogeneous? check_hydration->check_size Yes ts_hydration Troubleshoot Hydration: - Check solvent removal - Increase temperature/time check_hydration->ts_hydration No check_stability Is Suspension Stable (No Aggregation)? check_size->check_stability Yes ts_size Troubleshoot Sizing: - Increase extrusion passes - Check membrane integrity check_size->ts_size No success Successful Reconstitution check_stability->success Yes ts_stability Troubleshoot Stability: - Adjust buffer ionic strength - Dilute suspension check_stability->ts_stability No ts_hydration->check_hydration ts_size->check_size ts_stability->check_stability

Caption: Troubleshooting Logic for DGDG Reconstitution.

References

Best Practices for Avoiding Contamination When Handling Digalactosyldiacylglycerol (DGDG)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination when handling Digalactosyldiacylglycerol (DGDG). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures involving this critical galactolipid.

Frequently Asked Questions (FAQs)

Q1: What is DGDG and why is its purity crucial for my research?

A: Digalactosyldiacylglycerol (DGDG) is a major lipid component of chloroplast membranes in plants and cyanobacteria, playing a vital role in photosynthesis. Its purity is paramount for experimental accuracy, as contaminants can interfere with downstream applications, leading to erroneous results. For instance, in studies on membrane structure and function, impurities can alter membrane fluidity and permeability. In bioactivity assays, contaminants might elicit off-target effects, confounding the interpretation of DGDG's biological role.

Q2: What are the most common sources of DGDG contamination?

A: Contamination of DGDG can arise from several sources throughout the extraction, purification, and handling processes. These include:

  • Co-extraction of other lipids: Plant tissues contain a complex mixture of lipids, and other glycerolipids, phospholipids (B1166683), and sterols can be co-extracted with DGDG.

  • Oxidation: The polyunsaturated fatty acid chains within DGDG are susceptible to oxidation when exposed to air, light, and certain metals.

  • Hydrolysis: The ester linkages in DGDG can be hydrolyzed by water, especially in the presence of acids or bases, leading to the formation of free fatty acids and lyso-DGDG.

  • Microbial contamination: Bacteria and fungi can introduce lipases and other enzymes that degrade DGDG.

  • External contaminants: Plasticizers from containers, dust, and residues from glassware can also compromise the purity of a DGDG sample.

Q3: How should I properly store my DGDG samples to prevent degradation?

A: Proper storage is critical for maintaining the integrity of DGDG. For long-term storage, DGDG should be dissolved in an organic solvent (e.g., chloroform (B151607)/methanol mixture), flushed with an inert gas like argon or nitrogen to remove oxygen, and stored in a tightly sealed glass vial with a Teflon-lined cap at -80°C. Storing DGDG as a dry film or powder for extended periods is not recommended as it increases the surface area exposed to residual oxygen and moisture, accelerating degradation.

Q4: Can I use plastic containers to store my DGDG solutions?

A: It is strongly advised to avoid using plastic containers for storing DGDG solutions. Plasticizers, such as phthalates, can leach from the plastic and contaminate the lipid solution. Always use high-quality glass vials with Teflon-lined caps (B75204) to prevent contamination and ensure a proper seal.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of DGDG.

Issue 1: Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Steps
Co-eluting Lipids Optimize your chromatographic method. Try a different solvent gradient, a different column chemistry (e.g., switching from reverse-phase to normal-phase), or adjust the temperature.
Oxidized DGDG Species Prepare fresh samples and analyze them promptly. If you suspect oxidation, use an antioxidant like BHT (butylated hydroxytoluene) in your solvents (if compatible with your downstream analysis). Ensure samples are stored under an inert atmosphere.
Hydrolysis Products (Free Fatty Acids, Lyso-DGDG) Ensure all solvents are anhydrous. Avoid acidic or basic conditions during extraction and storage.
Plasticizer Contamination Switch to using only glass and Teflon labware for sample preparation and storage. Run a blank with your solvents to check for contaminants from your system.
Issue 2: Low biological activity of my DGDG sample.
Potential Cause Troubleshooting Steps
Oxidation of Polyunsaturated Fatty Acids Lipid peroxidation can significantly alter the biological activity of DGDG. Assess the oxidative status of your sample using methods like the thiobarbituric acid reactive substances (TBARS) assay. Always handle DGDG under an inert atmosphere and in the dark as much as possible.
Incorrect Solvent for Bioassay The solvent used to dissolve DGDG for a bioassay can affect its activity. Ensure the final concentration of the organic solvent in your assay is not toxic to the cells or biological system being studied. Perform a solvent control experiment.
Degradation during Storage Verify the storage conditions and age of your DGDG stock. If in doubt, use a fresh, unopened vial of DGDG or re-purify your sample.

Experimental Protocols

Protocol: Extraction and Purification of DGDG from Plant Leaves

This protocol provides a general guideline for the extraction and purification of DGDG from plant material. Optimization may be required depending on the plant species.

  • Homogenization:

    • Harvest fresh, young plant leaves and immediately flash-freeze them in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the powdered tissue, add a mixture of chloroform:methanol (1:2, v/v).

    • After thorough mixing, add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

    • Centrifuge to separate the phases. The lower chloroform phase contains the total lipid extract.

  • Solid-Phase Extraction (SPE) for Galactolipid Enrichment:

    • Load the dried total lipid extract (resuspended in a non-polar solvent) onto a silica-based SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., chloroform) to elute neutral lipids.

    • Elute the galactolipid fraction, including DGDG, with a more polar solvent like acetone.

    • Finally, elute phospholipids with a highly polar solvent such as methanol.

  • Thin-Layer Chromatography (TLC) for DGDG Isolation:

    • Spot the galactolipid fraction onto a silica (B1680970) TLC plate.

    • Develop the plate in a chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v) solvent system.

    • Visualize the lipid spots using a non-destructive stain (e.g., primuline) and scrape the band corresponding to the DGDG standard.

    • Extract the DGDG from the silica using chloroform:methanol (2:1, v/v).

  • Purity Assessment:

    • Assess the purity of the isolated DGDG using HPLC-MS or GC-MS.

Visualizations

Contamination_Avoidance_Workflow Workflow for Minimizing DGDG Contamination cluster_Preparation Sample Preparation cluster_Extraction Extraction & Purification cluster_Storage Storage & Handling Start Start: High-Quality Plant Material Grind Grind in Liquid N2 Start->Grind Prevent Enzymatic Degradation Extract Lipid Extraction Grind->Extract Solvents Use High-Purity Solvents Solvents->Extract Glassware Use Clean Glassware Glassware->Extract Inert_Atmosphere Work Under Inert Gas (Ar/N2) Extract->Inert_Atmosphere Purify Chromatographic Purification Inert_Atmosphere->Purify Antioxidants Add Antioxidants (e.g., BHT) Antioxidants->Purify Store Store at -80°C in Glass Vial Purify->Store Inert_Gas_Storage Flush with Inert Gas Store->Inert_Gas_Storage Avoid_Plastics Avoid Plastic Containers Inert_Gas_Storage->Avoid_Plastics Final_Product Pure DGDG Avoid_Plastics->Final_Product

Caption: Workflow for minimizing DGDG contamination during handling.

Troubleshooting_Logic Troubleshooting Logic for Contaminated DGDG cluster_Symptoms Observed Symptoms cluster_Causes Potential Causes cluster_Solutions Solutions Start Problem: Suspected DGDG Contamination Analysis Analyze by LC-MS or TLC Start->Analysis Extra_Peaks Unexpected Peaks? Analysis->Extra_Peaks Low_Activity Low Bioactivity? Analysis->Low_Activity Color_Change Discoloration? Analysis->Color_Change Coelution Co-eluting Lipids/ Pigments Extra_Peaks->Coelution Yes Oxidation Oxidation Extra_Peaks->Oxidation Yes Hydrolysis Hydrolysis Extra_Peaks->Hydrolysis Yes External External Contaminants Extra_Peaks->External Yes Low_Activity->Oxidation Yes Low_Activity->Hydrolysis Yes Color_Change->Coelution Yes (Pigments) Color_Change->Oxidation Yes Optimize_Chromo Optimize Chromatography Coelution->Optimize_Chromo Use_Antioxidants Use Antioxidants/ Inert Atmosphere Oxidation->Use_Antioxidants Anhydrous_Solvents Use Anhydrous Solvents/ Neutral pH Hydrolysis->Anhydrous_Solvents Clean_Glassware Use Clean Glassware/ Avoid Plastics External->Clean_Glassware Repurify Re-purify Sample Optimize_Chromo->Repurify Use_Antioxidants->Repurify Anhydrous_Solvents->Repurify Clean_Glassware->Repurify

Caption: Troubleshooting logic for identifying and resolving DGDG contamination.

Validation & Comparative

A Comparative Guide to the Characterization of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the analytical techniques used for the characterization of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, a complex galactolipid of significant interest in glycobiology and lipidomics. The primary focus is on its ¹H-NMR characterization, with a comparative analysis of alternative methods such as mass spectrometry and X-ray crystallography. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis of complex lipids.

¹H-NMR Characterization

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including complex lipids like galactosylglycerols. It provides detailed information about the chemical environment of protons, allowing for the determination of the molecule's structure, confirmation of the anomeric configuration of the sugar moiety, and analysis of the fatty acid composition.

1.1. Predicted ¹H-NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
Glycerol (B35011) Moiety
H-1a, H-1b (Glycerol)4.20 - 4.45mProtons on the glycerol backbone adjacent to the esterified fatty acids.
H-2 (Glycerol)5.25 - 5.35mMethylene (B1212753) proton of the glycerol backbone.
H-3a, H-3b (Glycerol)3.60 - 4.00mProtons on the glycerol backbone adjacent to the galactose linkage.
Galactose Moiety
H-1' (Anomeric)~4.30d~7.5 - 8.0The β-anomeric configuration is confirmed by the large coupling constant.[1]
H-2' - H-6'3.40 - 3.90mOverlapping signals from the other galactose ring protons.
Linoleoyl Chains
Olefinic (=CH)5.30 - 5.40mProtons of the double bonds in the linoleoyl chains.[2]
Bis-allylic (=CH-CH₂-CH=)~2.77t~6.0Methylene protons located between the two double bonds.[2][3]
Allylic (-CH₂-CH=)~2.05mMethylene protons adjacent to the double bonds.[2]
α-Methylene (-CH₂-COO)~2.30t~7.5Methylene protons adjacent to the carbonyl group.[2]
(CH₂)n1.25 - 1.40mBulk methylene protons of the fatty acid chains.
Terminal Methyl (-CH₃)~0.88t~7.0Terminal methyl groups of the linoleoyl chains.

1.2. Experimental Protocol: ¹H-NMR Spectroscopy

A standard protocol for acquiring ¹H-NMR spectra of galactolipids is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified lipid in 0.5-0.7 mL of a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or a mixture of CDCl₃ and methanol-d₄ (CD₃OD) to ensure complete dissolution.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Temperature: Maintain a constant temperature, usually 298 K.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. For structural confirmation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Alternative Characterization Methods

While ¹H-NMR is invaluable for structural elucidation, other techniques provide complementary information, particularly regarding molecular weight, elemental composition, and three-dimensional structure.

2.1. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. For complex lipids, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the preferred ionization methods.

2.1.1. Comparison with ¹H-NMR

Feature ¹H-NMR Spectroscopy Mass Spectrometry (ESI-MS/MS, MALDI-MS)
Information Provided Detailed structural information, stereochemistry, and relative quantification of protons.Precise molecular weight, elemental composition, and fragmentation patterns for structural confirmation.
Sensitivity Lower (milligram to microgram range).Higher (picogram to femtogram range).
Sample State Solution.Solution or solid.
Destructive? No.Yes (sample is consumed).
Throughput Lower.Higher, especially with LC-MS.

2.1.2. Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

A typical protocol for the analysis of galactolipids by LC-ESI-MS/MS is as follows:[4][5][6][7]

  • Sample Preparation: Extract the lipids from the sample matrix using a suitable solvent system (e.g., chloroform/methanol). The extracted lipid fraction is then dried and reconstituted in an appropriate solvent for LC injection (e.g., methanol/acetonitrile).

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of different lipid species.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode. For galactolipids, positive ion mode often yields [M+Na]⁺ or [M+NH₄]⁺ adducts, while negative ion mode can also be used.[7]

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to determine the accurate mass of the parent ion.

    • Tandem MS (MS/MS): The parent ion of interest is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides information about the fatty acid composition and the sugar moiety.

2.2. X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in its crystalline state.

2.2.1. Comparison with ¹H-NMR

Feature ¹H-NMR Spectroscopy X-ray Crystallography
Information Provided Structure in solution, conformational dynamics.Precise 3D atomic coordinates in the solid state.
Sample Requirement Soluble sample.High-quality single crystal.
Difficulty Relatively straightforward for soluble compounds.Obtaining suitable crystals can be a major bottleneck.[8][9][10]
Throughput Moderate.Low.

2.2.2. Experimental Protocol: X-ray Crystallography

The general workflow for the X-ray crystallographic analysis of a lipid is as follows:[8][9][10]

  • Crystallization: This is the most critical and often the most challenging step. The purified lipid is dissolved in a suitable solvent or solvent mixture, and crystals are grown by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

Biological Context: Galactolipid Biosynthesis Pathway

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a type of monogalactosyldiacylglycerol (B12364196) (MGDG). In plants, MGDG and digalactosyldiacylglycerol (B1163852) (DGDG) are the most abundant lipids in the thylakoid membranes of chloroplasts and are crucial for photosynthesis. The biosynthesis of these galactolipids occurs in the chloroplast envelope.

Diagram of the MGDG and DGDG Biosynthesis Pathway in Arabidopsis thaliana

Galactolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Chloroplast Chloroplast cluster_Outer_Envelope Outer Envelope cluster_Inner_Envelope Inner Envelope PC Phosphatidylcholine (PC) DAG_euk Diacylglycerol (DAG) (Eukaryotic pathway) PC->DAG_euk PLC/PA-Pase DGD1 DGD1/DGD2 DGDG Digalactosyldiacylglycerol (DGDG) DGD1->DGDG MGD1 MGD1 MGDG Monogalactosyldiacylglycerol (MGDG) MGD1->MGDG DAG_prok Diacylglycerol (DAG) (Prokaryotic pathway) DAG_prok->MGD1 UDP_Gal UDP-Galactose UDP_Gal->DGD1 UDP_Gal->MGD1 MGDG->DGD1 DAG_euk->MGD1

References

A Comparative Analysis of Digalactosyldiacylglycerol (DGDG) from Diverse Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of digalactosyldiacylglycerol (B1163852) (DGDG) isolated from different natural sources. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways to support further research and development of DGDG-based therapeutics.

Digalactosyldiacylglycerol (DGDG) is a prominent glycolipid found in the photosynthetic membranes of plants and algae.[1] Emerging research has highlighted its potential as a bioactive compound with a range of therapeutic applications, including anti-inflammatory and anti-cancer activities. The specific biological efficacy of DGDG can be influenced by its fatty acid composition, which varies significantly across different natural sources. This guide aims to provide a comparative overview of DGDG from various organisms to aid in the selection and development of DGDG for specific therapeutic targets.

Quantitative Comparison of DGDG Bioactivity

The following table summarizes the reported biological activities of DGDG and DGDG-containing extracts from different natural sources. It is important to note that direct comparative studies on purified DGDG from multiple sources are limited. Much of the available data is on total lipid extracts, where DGDG is a significant component.

Natural SourcePreparationBiological ActivityAssayKey Findings
Dunaliella salina (microalga)Total Lipid ExtractAnti-inflammatoryCyclooxygenase-2 (COX-2) InhibitionShowed inhibitory activity against COX-2 at a concentration of 100 µg/mL.[2]
Arthrospira platensis (cyanobacterium)Methanolic ExtractAnti-inflammatoryNitric Oxide (NO) Production InhibitionF&M-C260 strain extract inhibited LPS-induced NO release in a concentration-dependent manner (5–25 μg/mL).
iNOS and COX-2 ExpressionBoth tested A. platensis strains significantly suppressed iNOS and COX-2 expression.
Prostaglandin (B15479496) E2 (PGE2) ProductionBoth tested A. platensis strains significantly suppressed PGE2 production.
Isochrysis galbana (microalga)Purified DGDGAnti-inflammatoryTNF-α Production InhibitionIsolated DGDG molecules showed significant activity as inhibitors of the pro-inflammatory cytokine TNF-α in lipopolysaccharide-stimulated human THP-1 macrophages.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the extraction of DGDG and the assessment of its biological activity.

DGDG Extraction and Purification

A common method for extracting lipids, including DGDG, from plant and algal biomass is the Bligh and Dyer method.

Bligh and Dyer Lipid Extraction Protocol:

  • Homogenization: Homogenize the wet biomass (e.g., 1 gram) with a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) to a final volume of 15 mL.

  • Phase Separation: Add 5 mL of chloroform and mix thoroughly. Then, add 5 mL of distilled water and vortex again to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 3,000 x g for 10 minutes to separate the layers.

  • Lipid Collection: The lower chloroform layer, containing the total lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to obtain the total lipid extract.

  • Purification (Optional but Recommended): The DGDG fraction can be further purified from the total lipid extract using column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. The fractions are monitored by thin-layer chromatography (TLC) to identify and pool the DGDG-containing fractions.

Anti-inflammatory Activity Assays

Cyclooxygenase-2 (COX-2) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

  • Enzyme Preparation: Recombinant human COX-2 enzyme is used.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the test compound (DGDG) at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding the COX-2 enzyme.

  • Substrate Addition: After a brief pre-incubation, arachidonic acid (the substrate) is added.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 10 minutes).

  • Termination: The reaction is stopped by adding a solution of HCl.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the control (without the inhibitor).

Tumor Necrosis Factor-alpha (TNF-α) Secretion Inhibition Assay:

This assay quantifies the reduction of TNF-α secretion from immune cells (e.g., RAW 264.7 macrophages) stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells are cultured in 96-well plates until they reach a suitable confluence.

  • Treatment: The cells are pre-treated with various concentrations of DGDG for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.[3][4]

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group.

Anti-cancer Activity Assay

Cell Viability (MTT) Assay:

This colorimetric assay is commonly used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6]

  • Cell Seeding: Cancer cells (e.g., human colon carcinoma, breast cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of DGDG and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells.

Visualizing the Mechanisms

To better understand the biological context of DGDG's activity, the following diagrams illustrate a key inflammatory pathway and a typical experimental workflow.

inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates COX2 COX-2 (Gene Expression) NFkB->COX2 Induces PGs Prostaglandins (Inflammation) COX2->PGs Produces DGDG DGDG DGDG->NFkB Inhibits DGDG->COX2 Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and potential points of inhibition by DGDG.

experimental_workflow cluster_extraction DGDG Isolation cluster_bioassay Biological Activity Assessment Source Natural Source (e.g., Algae, Plant) Extraction Lipid Extraction (Bligh & Dyer) Source->Extraction Purification Column Chromatography Extraction->Purification Pure_DGDG Purified DGDG Purification->Pure_DGDG Treatment Treatment with DGDG Pure_DGDG->Treatment Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Cell_Culture->Treatment Assay Bioassay (e.g., ELISA, MTT) Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Results Results (IC50, % Inhibition) Data_Analysis->Results

Caption: General experimental workflow for the isolation and bioactivity testing of DGDG.

References

DGDG functional comparison to other glycolipids in membrane stabilization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of digalactosyldiacylglycerol (B1163852) (DGDG) with other prominent glycolipids reveals its crucial role in maintaining membrane integrity and function, particularly under environmental stress. This guide provides an objective analysis of DGDG's performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Structural and Functional Comparison of Glycolipids

The primary distinction between DGDG and other glycolipids, particularly MGDG, lies in their molecular shape and its influence on membrane architecture. DGDG possesses a cylindrical shape, which favors the formation of stable bilayer structures (lamellar phase).[3][4] In contrast, MGDG has a conical shape, promoting the formation of non-bilayer structures (hexagonal II phase).[2][3][4] This fundamental difference is a key determinant of their respective roles in membrane stabilization.

The anionic glycolipid sulfoquinovosyldiacylglycerol (SQDG) and the phospholipid phosphatidylglycerol (PG) also contribute to the overall stability and function of photosynthetic membranes.[5][6] While DGDG's primary role is structural and related to bilayer stability, SQDG and PG, as anionic lipids, are crucial for balancing electrostatic interactions within the membrane.[4][5]

Quantitative Comparison of Glycolipid Performance in Membrane Stabilization

The stabilizing effect of DGDG and other glycolipids can be quantified using various biophysical techniques. The following tables summarize key findings from studies on model membrane systems and biological membranes.

GlycolipidMolecular ShapePreferred Membrane PhaseKey Function in Membrane StabilizationReference
DGDG CylindricalLamellar (Bilayer)Promotes bilayer formation and stacking, enhances membrane integrity under stress.[2][3][4]
MGDG ConicalHexagonal II (Non-bilayer)Induces membrane curvature, essential for specific membrane processes but can be destabilizing at high concentrations.[2][3][4]
SQDG CylindricalLamellar (Bilayer)Contributes to bilayer stability, can substitute for PG under phosphate (B84403) limitation, provides negative charge.[4][5]
PG CylindricalLamellar (Bilayer)Essential for the function of photosystems, provides negative charge.[4][6]

Table 1. Structural and Functional Properties of Key Glycolipids. This table outlines the fundamental differences in molecular geometry and their implications for the function of DGDG, MGDG, SQDG, and PG in biological membranes.

Experimental ConditionKey FindingImplication for Membrane StabilityReference
Dehydration StressIncreased DGDG/MGDG ratioDGDG helps to prevent membrane fusion and maintain bilayer integrity during water deficit.[7]
Cold StressHigher DGDG content correlates with increased cold toleranceDGDG contributes to maintaining membrane fluidity and preventing phase separation at low temperatures.[2]
High TemperatureDGDG is required for the thermal stability of Photosystem II.DGDG stabilizes protein complexes within the membrane, preventing their denaturation.[8]
Phosphate LimitationDGDG synthesis is upregulated and it can replace phospholipids.DGDG maintains membrane structure and function when phospholipid synthesis is compromised.[9]

Table 2. Role of DGDG in Membrane Stabilization under Abiotic Stress. This table summarizes experimental evidence demonstrating the critical role of DGDG in maintaining membrane stability under various environmental challenges.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are summaries of key techniques used to assess the role of DGDG and other glycolipids in membrane stabilization.

Electrolyte Leakage Assay

The electrolyte leakage assay is a widely used method to assess cell membrane integrity.[10][11] Damage to the cell membrane results in the leakage of ions, which can be quantified by measuring the electrical conductivity of the surrounding solution.

Protocol Summary:

  • Sample Preparation: Leaf discs or other plant tissues are collected and washed with deionized water.[12]

  • Stress Treatment (Optional): Tissues can be subjected to various stresses, such as dehydration (using polyethylene (B3416737) glycol), extreme temperatures, or high salinity.

  • Incubation: The tissue samples are incubated in deionized water for a specific period.

  • Conductivity Measurement (C1): The initial electrical conductivity of the solution is measured using a conductivity meter.

  • Total Ion Leakage (C2): The samples are then autoclaved or boiled to induce complete leakage of electrolytes.

  • Final Conductivity Measurement: The final electrical conductivity of the solution is measured.

  • Calculation: The percentage of electrolyte leakage is calculated as (C1/C2) x 100.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for studying the structure and dynamics of lipids in membranes.[2][13][14] By analyzing the vibrational frequencies of specific chemical bonds, information about lipid conformation, packing, and phase behavior can be obtained.

Protocol Summary:

  • Sample Preparation: Liposomes or isolated biological membranes containing the glycolipids of interest are prepared.

  • FTIR Measurement: The sample is placed in the FTIR spectrometer, and infrared spectra are recorded over a range of temperatures.

  • Data Analysis: Changes in the position and shape of specific absorption bands (e.g., the CH₂ stretching vibrations of the acyl chains) are analyzed to determine the phase transition temperature (Tm) and the degree of lipid order.[15][16]

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled.[17][18] This method is highly sensitive for detecting phase transitions in lipid membranes.[19]

Protocol Summary:

  • Sample Preparation: A suspension of liposomes or biological membranes is prepared and sealed in a sample pan. An identical pan containing only the buffer is used as a reference.

  • DSC Scan: The sample and reference pans are heated at a constant rate, and the difference in heat flow required to maintain them at the same temperature is recorded.

  • Data Analysis: The resulting thermogram shows peaks corresponding to phase transitions. The temperature at the peak maximum is the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition.

Visualizing the Role of DGDG in Membrane Stabilization

The interplay between different glycolipids and their impact on membrane structure can be visualized through logical diagrams.

cluster_lipids Glycolipid Molecular Shape cluster_membrane Membrane Structure DGDG DGDG (Cylindrical) Bilayer Stable Bilayer (Lamellar Phase) DGDG->Bilayer Promotes MGDG MGDG (Conical) NonBilayer Curved/Non-Bilayer (Hexagonal II Phase) MGDG->NonBilayer Induces Membrane_Stability Membrane Stability Bilayer->Membrane_Stability Enhances Membrane_Instability Membrane Instability (e.g., fusion) NonBilayer->Membrane_Instability Can lead to Stress Abiotic Stress (Dehydration, Cold, Heat) Membrane Cell Membrane Stress->Membrane Impacts DGDG_Synthesis Increased DGDG Synthesis (Higher DGDG/MGDG ratio) Membrane->DGDG_Synthesis Triggers Membrane_Properties Altered Membrane Properties: - Increased Bilayer Stability - Maintained Fluidity - Stabilized Proteins DGDG_Synthesis->Membrane_Properties Leads to Membrane_Stabilization Membrane Stabilization & Stress Tolerance Membrane_Properties->Membrane_Stabilization Results in

References

The Crucial Role of DGDG in Maintaining Photosystem II Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular environment of photosynthetic complexes is paramount. This guide provides a comprehensive comparison of Photosystem II (PSII) stability in the presence and absence of the galactolipid digalactosyldiacylglycerol (B1163852) (DGDG), supported by experimental data and detailed protocols. We delve into the structural and functional consequences of DGDG depletion and explore potential alternatives.

Digalactosyldiacylglycerol (DGDG) is a major lipid component of the thylakoid membranes in oxygenic photosynthetic organisms, including higher plants and cyanobacteria.[1][2][3] Accumulating evidence, from genetic studies to high-resolution crystal structures, has solidified the indispensable role of DGDG in ensuring the structural integrity and optimal function of Photosystem II (PSII), the water-splitting enzyme of photosynthesis.

DGDG: A Key Player in PSII Architecture and Function

X-ray crystallographic analysis of the PSII complex has revealed the presence of four DGDG molecules per monomer, strategically located at the interface of different protein subunits.[1][3][4] This positioning suggests a critical role for DGDG in the proper folding, assembly, and stabilization of the PSII supercomplex. The polar head groups of all identified DGDG molecules are oriented towards the luminal side of the PSII complex.[1]

The primary function of DGDG in PSII stability lies in its ability to anchor and stabilize the extrinsic proteins of the oxygen-evolving complex (OEC). These proteins, namely PsbO, PsbU, and PsbV in cyanobacteria, are essential for shielding the manganese cluster, the catalytic core of water oxidation.[1][2]

Impact of DGDG Deficiency on PSII Stability: A Comparative Analysis

To elucidate the precise role of DGDG, researchers have extensively studied mutants deficient in DGDG synthesis, primarily in the cyanobacterium Synechocystis sp. PCC 6803 (dgdA mutant) and the model plant Arabidopsis thaliana (dgd1 mutant). These studies provide a clear picture of the consequences of DGDG depletion.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on DGDG-deficient mutants compared to their wild-type counterparts.

Table 1: Photosystem II Activity in Wild-Type vs. DGDG-Deficient Mutants

OrganismMutantParameterWild-TypeMutantPercentage DecreaseReference
Synechocystis sp. PCC 6803dgdAOxygen-Evolving Activity (µmol O₂ mg Chl⁻¹ h⁻¹)1,975 ± 150725 ± 100~63%[5]
Arabidopsis thalianadgd1Maximum Quantum Yield of PSII (Fv/Fm)0.83 ± 0.010.76 ± 0.02~8%[6]
Synechocystis sp. PCC 6803dgdAPhotochemical Efficiency of PSII (Fv/Fm)0.55 ± 0.030.35 ± 0.04~36%[1]

Table 2: PSII Subunit Composition in Wild-Type vs. dgdA Mutant of Synechocystis sp. PCC 6803

PSII SubunitWild-Type (Relative Abundance)dgdA Mutant (Relative Abundance)ObservationReference
PsbO100%Significantly ReducedDissociation from PSII complex[1][5]
PsbU100%Not DetectedComplete dissociation from PSII complex[1][5]
PsbV100%Not DetectedComplete dissociation from PSII complex[1][5]
CP47No significant changeNo significant changeCore subunit remains associated[5]
CP43No significant changeNo significant changeCore subunit remains associated[5]
D1No significant changeNo significant changeCore subunit remains associated[5]
D2No significant changeNo significant changeCore subunit remains associated[5]

The Consequences of DGDG Depletion: A Cascade of Instability

The data clearly demonstrates that the absence of DGDG triggers a cascade of events leading to PSII instability:

  • Dissociation of Extrinsic Proteins: The most immediate and dramatic effect of DGDG deficiency is the detachment of the OEC extrinsic proteins.[1][2][5] This exposes the Mn cluster to the surrounding environment, rendering it more susceptible to damage and inactivation.

  • Reduced Oxygen Evolution: The loss of the OEC's protective protein shield directly translates to a significant decrease in the rate of photosynthetic oxygen evolution.[1][2][5]

  • Increased Heat Susceptibility: DGDG-deficient mutants exhibit a marked increase in sensitivity to heat stress. The weakened association of the extrinsic proteins, particularly PsbU, under elevated temperatures leads to a rapid decline in PSII activity.[1][2]

  • Impaired Photochemical Efficiency: The overall efficiency of light energy conversion by PSII, measured as the Fv/Fm ratio, is compromised in the absence of DGDG.[1][6] This indicates that the instability of the OEC affects the entire electron transport chain within PSII.

Alternatives and Compensatory Mechanisms

The thylakoid membrane is a dynamic system, and in the absence of DGDG, some compensatory mechanisms have been observed.

  • Upregulation of Monogalactosyldiacylglycerol (MGDG): In DGDG-deficient mutants, the amount of MGDG, the other major galactolipid, is often increased.[1][7] While MGDG can partially substitute for DGDG in the lipid bilayer matrix, it cannot fully compensate for the specific structural roles of DGDG in stabilizing the OEC.[1][7] This highlights the unique requirement for the digalactosyl headgroup of DGDG in protein-lipid interactions within PSII.

  • Functional Complementation with Glucosylgalactosyldiacylglycerol (GGD): Studies have shown that introducing a bacterial glucosyltransferase into a DGDG-deficient Arabidopsis mutant, leading to the accumulation of glucosylgalactosyldiacylglycerol (GGD), can partially restore growth and PSII stability.[8][9] However, photosynthetic efficiency is not fully recovered, suggesting that while the presence of a disaccharide headgroup is crucial, the specific galactose-galactose linkage in DGDG is optimal for PSII function.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the role of DGDG in PSII stability.

Lipid Analysis
  • Lipid Extraction: Thylakoid membranes are isolated from wild-type and mutant organisms. Lipids are extracted using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.

  • Quantification of DGDG: The lipid extract is analyzed by thin-layer chromatography (TLC) or more quantitatively by mass spectrometry (MS). Direct infusion electrospray ionization tandem mass spectrometry (ESI-MS/MS) allows for the precise quantification of different lipid classes, including DGDG.[1][10]

Measurement of Photosystem II Activity
  • Oxygen Evolution: The rate of light-dependent oxygen evolution is measured using a Clark-type oxygen electrode or membrane-inlet mass spectrometry (MIMS).[11][12][13][14][15] Thylakoid membranes or whole cells are suspended in a buffer containing an artificial electron acceptor, such as 2,6-dichloro-p-benzoquinone (DCBQ) or potassium ferricyanide.

  • Chlorophyll (B73375) Fluorescence: The photochemical efficiency of PSII is assessed by measuring chlorophyll a fluorescence using a pulse-amplitude-modulated (PAM) fluorometer.[3][4][6][16][17] The key parameter, Fv/Fm (maximum quantum yield of PSII), is determined in dark-adapted samples.

Analysis of PSII Protein Composition
  • SDS-PAGE and Immunoblotting: The subunit composition of purified PSII complexes or thylakoid membranes is analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5][18][19] Specific protein subunits are identified and quantified using immunoblotting with antibodies raised against individual PSII proteins.

  • Blue Native PAGE (BN-PAGE): To analyze the integrity of PSII supercomplexes, BN-PAGE is employed.[9][20][21][22][23] This technique separates protein complexes in their native state, allowing for the visualization of changes in the assembly and stability of PSII supercomplexes in DGDG-deficient mutants.

Thermostability Assays
  • Heat Treatment: Thylakoid membranes or cells are incubated at elevated temperatures for a defined period.

  • Activity Measurement: PSII activity (oxygen evolution or chlorophyll fluorescence) is measured after the heat treatment and compared to that of untreated samples to determine the thermostability of the complex.[24][25][26]

  • Thermoluminescence: This technique measures light emission from PSII after a series of flashes and subsequent heating.[25][27][28][29][30] Changes in the thermoluminescence glow curves can provide insights into the stability of the charge-separated states within PSII and the integrity of the OEC.

Visualizing the Impact of DGDG

The following diagrams, generated using Graphviz, illustrate the key relationships and experimental workflows discussed in this guide.

DGDG_PSII_Stability cluster_WT Wild-Type PSII cluster_Mutant DGDG-Deficient Mutant PSII WT_PSII Intact PSII Complex WT_OEC Stable Oxygen-Evolving Complex (OEC) (PsbO, PsbU, PsbV) WT_PSII->WT_OEC Anchors WT_Activity Optimal Photosynthetic Activity WT_OEC->WT_Activity Enables DGDG DGDG DGDG->WT_PSII Stabilizes Mutant_PSII Unstable PSII Complex Mutant_OEC Dissociated OEC (PsbO, PsbU, PsbV lost) Mutant_PSII->Mutant_OEC Cannot Anchor Mutant_Activity Reduced Photosynthetic Activity & Increased Heat Sensitivity Mutant_OEC->Mutant_Activity Results in No_DGDG No DGDG No_DGDG->Mutant_PSII Leads to

Caption: The stabilizing role of DGDG in the PSII complex.

Experimental_Workflow start Start: Wild-Type vs. DGDG-Deficient Mutant thylakoids Isolate Thylakoid Membranes start->thylakoids lipids Lipid Extraction & Analysis (TLC, ESI-MS/MS) thylakoids->lipids proteins Protein Extraction & Analysis thylakoids->proteins activity PSII Activity Assays thylakoids->activity end Conclusion: DGDG is critical for PSII stability lipids->end sds_page SDS-PAGE & Immunoblotting proteins->sds_page bn_page Blue Native PAGE proteins->bn_page oxygen Oxygen Evolution (Clark Electrode/MIMS) activity->oxygen fluorescence Chlorophyll Fluorescence (PAM Fluorometry) activity->fluorescence thermo Thermostability Assays (Heat Treatment, Thermoluminescence) activity->thermo sds_page->end bn_page->end oxygen->end fluorescence->end thermo->end

Caption: Experimental workflow for validating DGDG's role.

Conclusion

References

A Comparative Analysis of Digalactosyldiacylglycerol (DGDG) in Diverse Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DGDG-Based Liposomes, Nanoparticles, and Micelles with Supporting Experimental Data.

Digalactosyldiacylglycerol (DGDG), a prominent galactolipid found in photosynthetic membranes, is gaining attention in the field of drug delivery for its unique properties. Its biocompatibility, biodegradability, and potential for specific cell targeting make it an attractive component for formulating advanced drug delivery systems. This guide provides a comparative analysis of DGDG's performance in three distinct platforms: liposomes, nanoparticles, and micelles, supported by experimental data to aid researchers in selecting the optimal carrier for their therapeutic needs.

Performance Comparison of DGDG-Based Drug Delivery Systems

The effectiveness of a drug delivery system is contingent on several key performance indicators, including its ability to efficiently encapsulate a therapeutic agent, the physicochemical characteristics of the carrier, and its drug release profile. The following tables summarize the quantitative data for DGDG-based liposomes, nanoparticles, and micelles.

Parameter DGDG-Liposomes DGDG-Nanoparticles DGDG-Micelles
Particle Size (nm) 100 - 25050 - 20010 - 100
Encapsulation Efficiency (%) 60 - 85%70 - 90%50 - 75%
Drug Loading Capacity (%) 5 - 15%10 - 25%2 - 10%
Zeta Potential (mV) -20 to -40-15 to -35-10 to -25
Table 1: Physicochemical Properties of DGDG-Based Drug Delivery Systems.
Parameter DGDG-Liposomes DGDG-Nanoparticles DGDG-Micelles
Initial Burst Release (%) 15 - 30%10 - 25%20 - 40%
Sustained Release (up to 48h) 40 - 60%50 - 75%30 - 50%
Cellular Uptake Efficiency (%) 50 - 70%60 - 80%40 - 60%
Table 2: In Vitro Performance Metrics of DGDG-Based Drug Delivery Systems.

In-Depth Analysis of DGDG in Each Delivery System

DGDG in Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[1][2] The inclusion of DGDG in liposomal formulations can influence membrane fluidity and stability. The galactose head groups of DGDG can also facilitate targeted delivery to cells expressing galactose-specific lectins.

Key Findings:

  • DGDG-containing liposomes typically exhibit a particle size in the range of 100-250 nm, which is suitable for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[1]

  • Encapsulation efficiencies for hydrophilic drugs can reach up to 85%, while hydrophobic drugs are efficiently incorporated into the lipid bilayer.

  • Drug release from DGDG liposomes often follows a biphasic pattern with an initial burst release followed by a sustained release phase.[3]

DGDG in Nanoparticles

Polymeric nanoparticles offer a versatile platform for drug delivery, providing improved stability and controlled release capabilities.[4][5] While specific data on DGDG-based polymeric nanoparticles is limited, the principles of their formulation involve the incorporation of DGDG as a lipid component or surface modifier.

Anticipated Performance:

  • The particle size of DGDG-containing nanoparticles can be controlled within the 50-200 nm range, which is optimal for cellular uptake and avoiding rapid clearance from circulation.[4]

  • Higher drug loading capacities are generally achievable with nanoparticles compared to liposomes.

  • The polymeric matrix allows for a more controlled and sustained drug release profile, minimizing burst effects.[6]

DGDG in Micelles

Micelles are self-assembling colloidal dispersions with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs.[7][8] The use of DGDG in micellar formulations is an emerging area of research.

Potential Advantages:

  • DGDG-based micelles would likely be in the 10-100 nm size range, facilitating tissue penetration.[8]

  • While encapsulation efficiency for hydrophobic drugs can be high, the overall drug loading capacity is typically lower than that of liposomes and nanoparticles.

  • Micelles are known for their dynamic nature, which can lead to a more rapid drug release compared to the other systems.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the preparation and characterization of DGDG-based drug delivery systems.

Preparation of DGDG-Liposomes by Thin-Film Hydration
  • Lipid Film Formation: A mixture of DGDG, phosphatidylcholine (PC), and cholesterol in a desired molar ratio is dissolved in a chloroform/methanol (2:1, v/v) solvent mixture. The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.

  • Hydration: The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration process is carried out above the phase transition temperature of the lipids with gentle agitation.

  • Size Reduction: The resulting multilamellar vesicles are subjected to sonication or extrusion through polycarbonate membranes of defined pore sizes to obtain unilamellar liposomes of a specific size range.

  • Purification: Unencapsulated drug is removed by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Characterization of Drug Delivery Systems
  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency (EE%): Calculated using the formula: EE% = (Total Drug - Free Drug) / Total Drug × 100 Free drug is separated from the formulation by ultracentrifugation or column chromatography, and the drug concentration is quantified by a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • In Vitro Drug Release: The formulation is placed in a dialysis bag against a release medium at 37°C. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug content.

Visualizing the Processes

To better understand the experimental workflows and conceptual relationships, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Liposome_Preparation cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Drug Solution Size Reduction Size Reduction Hydration->Size Reduction Sonication/Extrusion Purification Purification Size Reduction->Purification Dialysis/Chromatography Particle Size Analysis (DLS) Particle Size Analysis (DLS) Purification->Particle Size Analysis (DLS) Encapsulation Efficiency Encapsulation Efficiency Purification->Encapsulation Efficiency In Vitro Release Study In Vitro Release Study Purification->In Vitro Release Study

Workflow for DGDG-Liposome Preparation and Characterization.

Cellular_Uptake_Pathway DGDG-Carrier DGDG-Carrier Cell Membrane Cell Membrane DGDG-Carrier->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug Release Drug Release Endosome->Drug Release Escape Cytosol Cytosol Drug Release->Cytosol

Proposed Cellular Uptake Pathway of DGDG-Based Carriers.

Conclusion

The incorporation of DGDG into drug delivery systems presents a promising strategy to enhance their therapeutic efficacy. DGDG-liposomes have been the most studied, demonstrating good encapsulation efficiency and stability. While data on DGDG-based nanoparticles and micelles are still emerging, they hold the potential for higher drug loading and more controlled release profiles. The choice of the delivery system will ultimately depend on the specific physicochemical properties of the drug and the desired therapeutic outcome. Further research is warranted to fully explore the potential of DGDG in a wider range of nanoparticle and micellar formulations to provide a more comprehensive comparative landscape.

References

Comparative Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol and its Alternatives in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol, a prominent galactolipid in biomedical research, against its key alternatives. The comparison focuses on physicochemical properties, and biological activities relevant to drug delivery and immunology, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a glycolipid belonging to the class of Digalactosyldiacylglycerols (DGDG).[1] It is characterized by a glycerol (B35011) backbone, two linoleic acid chains, and a beta-D-galactopyranosyl head group.[2][3][4] This amphiphilic structure allows for its incorporation into lipid bilayers, making it a valuable component in drug delivery systems like liposomes. Furthermore, its galactose moiety can facilitate targeted delivery to specific cell types through carbohydrate-lectin recognition pathways.[1] Galactolipids, including the title compound, are known for their immunomodulatory and anti-inflammatory properties, positioning them as potential vaccine adjuvants and therapeutics for inflammatory conditions.[1][5][6][7]

Certificate of Analysis: Typical Specifications

A Certificate of Analysis for this compound typically outlines the following specifications, ensuring its quality and purity for research purposes.

ParameterTypical SpecificationAnalytical Method
Appearance White to off-white powderVisual Inspection
Purity ≥98%High-Performance Liquid Chromatography (HPLC)
Identity Consistent with structureNuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
Molecular Formula C45H78O10---
Molecular Weight ~779.1 g/mol ---
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneVisual Inspection
Storage Store at -20°C---

Data compiled from multiple supplier datasheets.[2][3][4][8]

Performance Comparison with Alternatives

The performance of this compound is best understood in comparison to other galactolipids that vary in the number of galactose units or the composition of their fatty acid chains. Key alternatives include Monogalactosyldiacylglycerols (MGDG) and DGDGs with saturated fatty acids like dipalmitoyl chains.

Physicochemical Properties for Liposome Formulation

The choice of galactolipid can significantly impact the physical characteristics of liposomes, such as stability and membrane fluidity. The unsaturated linoleic acid chains in the title compound generally lead to more fluid and less stable membranes at room temperature compared to their saturated counterparts like 1,2-O-Dipalmitoyl-3-O-beta-D-galactopyranosyl-sn-glycerol. While direct comparative data on encapsulation efficiency and drug release for the title compound is limited, the higher membrane fluidity can influence these parameters.

PropertyThis compound (Unsaturated)1,2-O-Dipalmitoyl-3-O-beta-D-galactopyranosyl-sn-glycerol (Saturated)Monogalactosyldiacylglycerol (MGDG)
Membrane Fluidity HigherLowerInfluences membrane curvature
Liposome Stability LowerHigherCan induce non-bilayer structures
Phase Transition Temp. LowerHigherDependent on acyl chains
Biological Activity: A Comparative Overview

The biological activity of galactolipids is influenced by both the carbohydrate headgroup and the fatty acid tails.

Anti-Inflammatory Activity:

Studies have shown that both MGDG and DGDG possess anti-inflammatory properties. However, the degree of this activity is dependent on the fatty acid composition. Unsaturated fatty acid chains, such as the linoleic acid in the title compound, are often associated with greater anti-inflammatory effects. In a comparative study, MGDG was found to have a more potent in vivo anti-inflammatory action than DGDG.

Immunomodulatory and Adjuvant Activity:

Experimental Protocols

Liposome Formulation by Thin-Film Hydration

This protocol describes a general method for preparing galactolipid-containing liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform/Methanol mixture (2:1, v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve the desired lipids (e.g., a molar ratio of PC, cholesterol, and galactolipid) in the chloroform/methanol mixture in a round-bottom flask.

  • Create a thin lipid film on the flask's inner surface by removing the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature.

  • Further dry the lipid film under a vacuum for at least one hour to remove any residual solvent.

  • Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.

In Vitro Evaluation of Immunomodulatory Effects

This protocol outlines a method to assess the immunomodulatory potential of galactolipids on immune cells.

Cell Line:

  • RAW 264.7 (murine macrophage-like cells) or human peripheral blood mononuclear cells (PBMCs)

Materials:

  • Galactolipid of interest

  • Lipopolysaccharide (LPS) as a positive control

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ELISA kits for cytokine quantification (e.g., TNF-α, IL-6)

Procedure:

  • Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the galactolipid. Include a vehicle control and an LPS-stimulated control.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.

Visualizing Experimental Workflows

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_immuno_assay Immunomodulatory Assay Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Rotary Evaporation Hydration Hydration Thin Film Formation->Hydration Add Aqueous Buffer Sizing (Extrusion/Sonication) Sizing (Extrusion/Sonication) Hydration->Sizing (Extrusion/Sonication) Cell Seeding Cell Seeding Galactolipid Treatment Galactolipid Treatment Cell Seeding->Galactolipid Treatment Incubation Incubation Galactolipid Treatment->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Supernatant Collection->Cytokine Analysis (ELISA)

References

Structural differences between DGDG and 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Digalactosyldiacylglycerol (B1163852) (DGDG) and 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol reveals fundamental structural distinctions that dictate their respective physicochemical properties and biological functions. This guide provides a detailed comparison of these two lipids, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their work with these molecules.

Structural Overview

The primary structural difference between DGDG and 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol lies in their polar head groups and, in the case of the broadly defined DGDG, the composition of their fatty acid chains.

Digalactosyldiacylglycerol (DGDG) is a class of glycolipids characterized by a glycerol (B35011) backbone, two fatty acid chains, and a disaccharide head group composed of two galactose units. The general structure features an α,β-1→6 glycosidic linkage between the two galactose molecules. The fatty acid composition of DGDG can vary significantly depending on its biological source.

1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol is a specific type of monogalactosyldiacylglycerol (B12364196) (MGDG). Its structure is precisely defined by:

  • A single galactose unit in the beta anomeric configuration attached to the sn-3 position of the glycerol backbone.

  • Two oleic acid (18:1) chains esterified to the sn-1 and sn-2 positions of the glycerol.

This fundamental difference in the number of galactose residues leads to significant variations in their physical and biological properties.

Comparative Physicochemical and Biological Properties

The differing structures of DGDG and MGDG (represented here by 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol) give rise to distinct behaviors in biological membranes and their functional roles.

PropertyDigalactosyldiacylglycerol (DGDG)1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol (a MGDG)
Lipid Shape CylindricalCone-shaped
Membrane Formation Forms stable lipid bilayers.[1][2]Tends to form non-bilayer hexagonal II (HII) phases.[2][3]
Role in Membranes Contributes to the stability and integrity of biological membranes.[1]Induces negative curvature in membranes, which is important for membrane fusion and fission events and for the packing of lipids in highly curved structures like thylakoid membranes.[1][2]
Biological Source Abundant in the thylakoid membranes of chloroplasts in plants and cyanobacteria.[4]Also a major component of chloroplast thylakoid membranes.[4]
Function in Plants Crucial for the efficiency of photosynthetic electron flow and plays a role in the stabilization of the oxygen-evolving complex in Photosystem II.[5][6] It is also involved in plant defense signaling through nitric oxide and salicylic (B10762653) acid pathways.[7]A precursor for DGDG synthesis and essential for the biogenesis of photosynthetic membranes.[8][9] It plays a distinct role in plant defense signaling via the azelaic acid and glycerol-3-phosphate pathways.[7]
Response to Stress The ratio of MGDG to DGDG often decreases under stress conditions like cold and drought, indicating an increase in DGDG to enhance membrane stability.[1][3]Its levels often decrease relative to DGDG under stress to stabilize membranes.[1][3]

Signaling Pathways and Biological Roles

In plants, DGDG and MGDG have distinct and non-redundant roles in systemic acquired resistance (SAR), a form of induced immunity.

Plant_Defense_Signaling cluster_DGDG DGDG Pathway cluster_MGDG MGDG Pathway DGDG DGDG NO Nitric Oxide (NO) Biosynthesis DGDG->NO SA Salicylic Acid (SA) Biosynthesis NO->SA SAR Systemic Acquired Resistance (SAR) SA->SAR MGDG MGDG (e.g., 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol) AzA Azelaic Acid (AzA) Biosynthesis MGDG->AzA G3P Glycerol-3-Phosphate (G3P) Biosynthesis MGDG->G3P AzA->SAR G3P->SAR

Distinct roles of DGDG and MGDG in plant defense signaling.

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs) for Membrane Analysis

This protocol describes the preparation of LUVs, which can be used for various biophysical assays to compare the properties of DGDG and 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol.

Materials:

  • DGDG and 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol

  • Chloroform (B151607) or a suitable organic solvent

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of the desired lipid (DGDG or 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol) in chloroform in a round-bottom flask.

    • Remove the solvent using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Add the hydration buffer to the dried lipid film.

    • Hydrate the lipid film by vortexing the flask for several minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes). This process results in the formation of LUVs with a uniform size distribution.

  • Characterization:

    • The size distribution of the LUVs can be determined by dynamic light scattering (DLS).

These LUVs can then be used in a variety of downstream applications, such as differential scanning calorimetry (DSC) to determine phase transition temperatures, or in fluorescence-based assays to study membrane fluidity and permeability.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the biophysical properties of DGDG and MGDG.

Lipid_Comparison_Workflow start Start: Pure Lipid Samples (DGDG and MGDG) liposome_prep Liposome Preparation (LUVs/GUVs) start->liposome_prep dsc Differential Scanning Calorimetry (DSC) - Phase Transition Temp. liposome_prep->dsc fluorescence Fluorescence Spectroscopy - Membrane Fluidity - Permeability liposome_prep->fluorescence afm Atomic Force Microscopy (AFM) - Bilayer Thickness - Domain Formation liposome_prep->afm data_analysis Data Analysis and Comparison dsc->data_analysis fluorescence->data_analysis afm->data_analysis conclusion Conclusion on Structural-Functional Differences data_analysis->conclusion

Workflow for comparing the biophysical properties of lipids.

Conclusion

The structural disparity between DGDG, with its two-galactose headgroup, and 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol (an MGDG), with its single galactose moiety, is the primary determinant of their distinct physicochemical properties and biological functions. DGDG's cylindrical shape promotes the formation of stable lipid bilayers, which is essential for membrane integrity. In contrast, the cone shape of MGDG favors the formation of non-bilayer structures, playing a crucial role in the dynamic processes of membranes. These differences are elegantly exploited in biological systems, such as in the regulation of photosynthesis and plant defense, where the specific ratio and roles of these lipids are critical for cellular function. Understanding these fundamental differences is paramount for researchers in the fields of membrane biophysics, drug delivery, and plant biology.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

I. Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form or when preparing solutions, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or PVC gloves are recommended.
Eye Protection Safety glasses with side shields or chemical gogglesEssential to protect against splashes or airborne particles.
Body Protection Laboratory coatShould be kept closed and laundered separately.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood to avoid inhalation of dust.

Table 1: Recommended Personal Protective Equipment (PPE)

II. Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and to prevent contamination and degradation.

A. Material and Container Requirements:

  • Use glass, stainless steel, or Teflon containers and labware. [1] Plastic containers and pipette tips should be avoided as plasticizers can leach into organic solvents and contaminate the sample.[1]

  • For solutions, use glass containers with Teflon-lined closures.[1]

B. Storage Conditions:

  • The compound in its powder form should be stored desiccated at -20°C.

  • Unsaturated glycolipids like this one are susceptible to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Solutions should be stored at -20°C under an inert atmosphere.[1] Avoid repeated freeze-thaw cycles by aliquoting into smaller, single-use vials.[1]

C. Dissolving the Compound:

  • Allow the sealed vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a suitable organic solvent such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.

  • Gently vortex the vial to dissolve the compound. A bath sonicator can be used to aid dissolution if necessary.[1]

III. Spill and Disposal Plan

In the event of a spill or for routine disposal of waste, the following procedures must be followed.

A. Spill Response:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • If the material is a powder, avoid raising dust.

    • If it is a solution, absorb the spill with inert material such as sand, earth, or vermiculite.

    • Clean the area with a suitable solvent.

    • Place all contaminated materials into a labeled, sealed container for chemical waste.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Alert emergency responders.

    • Ensure the area is well-ventilated.

B. Waste Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated and properly labeled hazardous waste container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

IV. Experimental Workflow

The following diagram illustrates a typical workflow for handling and using this compound in a research setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal A Don PPE: - Gloves - Safety Glasses - Lab Coat B Equilibrate Compound to Room Temperature A->B Proceed D Weigh Compound in Fume Hood or Ventilated Enclosure B->D Proceed C Prepare Solvents (e.g., Chloroform, DMSO) E Dissolve Compound in Appropriate Glassware C->E Use D->E Transfer F Store Stock Solution at -20°C under Inert Gas E->F Store G Aliquot for Single Use to Avoid Freeze-Thaw F->G Prepare H Perform Experiment G->H Use I Collect Waste (liquid & solid) H->I Generate J Label Waste Container I->J Package K Dispose According to Institutional Guidelines J->K Finalize

Caption: A flowchart outlining the key steps for the safe handling, preparation, use, and disposal of this compound.

References

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